Irak1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
4-[2-(4-acetylpiperazin-1-yl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C17H20N2O4/c1-13(20)19-8-6-18(7-9-19)10-11-22-16-12-17(21)23-15-5-3-2-4-14(15)16/h2-5,12H,6-11H2,1H3 |
InChI Key |
RZEKPXJLOYIHJQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
IRAK1-IN-1: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of the selective IRAK1 inhibitor, JH-X-119-01. This document details the scientific background, experimental methodologies, and key data associated with this compound.
Introduction to IRAK1 and its Role in Signaling
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that functions as a key mediator in the innate immune system. It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1][2][3]. Upon activation by upstream signals, IRAK1 participates in a signaling complex that includes Myeloid differentiation primary response 88 (MyD88) and other IRAK family members, leading to the activation of downstream pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[4][5]. The dysregulation of IRAK1 signaling has been implicated in a variety of inflammatory diseases and cancers, making it an attractive target for therapeutic intervention[3][5].
Discovery of a Selective IRAK1 Inhibitor: JH-X-119-01
JH-X-119-01 was developed as a highly potent and selective covalent inhibitor of IRAK1[2]. The discovery process involved modifying a dual IRAK1/JNK inhibitor, THZ-2-118, to enhance its selectivity for IRAK1 over other kinases[2][5]. This medicinal chemistry effort led to the creation of JH-X-119-01, which demonstrates significant potency for IRAK1 while showing minimal inhibition of the closely related kinase IRAK4[2][3].
JH-X-119-01 acts as a covalent inhibitor, irreversibly binding to a specific cysteine residue (C302) within the ATP binding site of IRAK1[2][4]. This covalent modification permanently inactivates the kinase, leading to the suppression of downstream inflammatory signaling.
Quantitative Biological Data
The biological activity of JH-X-119-01 has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of JH-X-119-01
| Target | Assay Type | IC50 (nM) | Notes |
| IRAK1 | Biochemical Kinase Assay | 9 | Potent inhibition of the primary target. |
| IRAK4 | Biochemical Kinase Assay | >10,000 | Demonstrates high selectivity over IRAK4. |
| YSK4 | KinomeScan | 57 | Identified as a minor off-target kinase. |
| MEK3 | KinomeScan | - | Identified as an off-target, but biochemical IC50 was not determined. |
Data sourced from Hatcher et al., 2020.[2]
Table 2: Cellular Activity of JH-X-119-01 in MYD88-Mutated B-Cell Lymphoma Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| HBL-1 | Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | 12.10 |
| Other WM, DLBCL, and lymphoma cells | Waldenström's Macroglobulinemia (WM), DLBCL | 0.59 - 9.72 |
Data sourced from Hatcher et al., 2020 and other reviews.[1][2][5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the IRAK1 signaling pathway and a general workflow for evaluating IRAK1 inhibitors.
References
IRAK1-IN-1: A Technical Guide to its Mechanism of Action in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of IRAK1-IN-1, a small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). IRAK1 is a critical serine/threonine kinase that functions as a central node in innate immune signaling pathways. Dysregulation of IRAK1 activity is implicated in a variety of inflammatory and autoimmune diseases, making it a key therapeutic target.[1][2][3] This guide details the IRAK1 signaling cascade, the inhibitory action of this compound, its quantitative effects, and the experimental protocols used for its characterization.
The Role of IRAK1 in Innate Immunity
The innate immune system relies on the rapid detection of pathogens and danger signals to initiate an inflammatory response.[1] This process is largely mediated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which recognize pathogen-associated molecular patterns (PAMPs) and inflammatory cytokines, respectively.[1] IRAK1 is an essential downstream component of these signaling pathways.[1][4]
Upon receptor activation, adaptor proteins like MyD88 are recruited, which in turn bring IRAK family kinases into a signaling complex called the Myddosome.[3] Within this complex, IRAK4 phosphorylates and activates IRAK1.[3] Activated IRAK1 then undergoes autophosphorylation and dissociates from the complex to interact with downstream effectors, most notably TRAF6 (TNF Receptor-Associated Factor 6). This interaction leads to the activation of critical transcription factors, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), culminating in the robust production of pro-inflammatory cytokines and chemokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[1][3]
This compound: Mechanism of Action
This compound is an orally active small molecule inhibitor designed to specifically target the kinase activity of IRAK1.[4][5] By binding to the ATP-binding pocket of IRAK1, the inhibitor prevents the autophosphorylation of the kinase and its subsequent activation. This blockade is a critical intervention point in the inflammatory cascade.
By inhibiting IRAK1, this compound effectively prevents the downstream signaling events, including the recruitment and activation of TRAF6.[1] This leads to a significant reduction in the activation of the NF-κB and MAPK pathways. The ultimate consequence is the suppressed transcription and release of key pro-inflammatory cytokines, which explains its therapeutic potential in mitigating conditions like acute lung injury and colitis.[4][5]
Quantitative Data Summary
The efficacy of this compound has been quantified through cellular assays measuring its ability to inhibit cytokine production. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in relevant immune cell lines.
| Compound | Assay Type | Cell Line | Stimulant | Measured Endpoint | IC50 Value | Reference |
| This compound | Cellular | J774A.1 (mouse macrophage) | LPS | IL-6 Release | 4.57 µM | [4][5] |
| This compound | Cellular | THP-1 (human monocyte) | LPS | IL-6 Release | 6.51 µM | [4][5][6] |
Key Experimental Protocols
Characterization of IRAK1 inhibitors like this compound relies on a combination of biochemical and cell-based assays. The following are detailed methodologies for key experiments.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant IRAK1.
Objective: To determine the IC50 of this compound against purified IRAK1 enzyme.
Materials:
-
Recombinant full-length human IRAK1 (e.g., BPS Bioscience, Cat# 40202).[7]
-
Kinase Substrate: Myelin Basic Protein (MBP) or a synthetic peptide substrate.[7]
-
ATP (500 µM stock).[7]
-
5x Kinase Assay Buffer.[7]
-
This compound serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) for detection.[7]
-
White 96-well assay plates.
Procedure:
-
Prepare 1x Kinase Assay Buffer: Dilute the 5x stock with deionized water.
-
Prepare Master Mix: For each 25 µL reaction, prepare a master mix containing 1x Kinase Assay Buffer, 0.5 µL ATP (final concentration ~10 µM), and 1 µL MBP.
-
Plate Inhibitor: Add 2.5 µL of serially diluted this compound or DMSO (vehicle control) to the appropriate wells of the 96-well plate.
-
Add Master Mix: Add 12.5 µL of the Master Mix to every well.
-
Prepare Enzyme: Thaw recombinant IRAK1 on ice and dilute to the working concentration (~1 ng/µL) in 1x Kinase Assay Buffer.[7]
-
Initiate Reaction: Add 10 µL of diluted IRAK1 enzyme to all wells except the "no enzyme" blank. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[7]
-
Detect Kinase Activity:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 45 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 45 minutes at room temperature.[7]
-
-
Read Plate: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Cytokine Release Assay
This assay measures the functional consequence of IRAK1 inhibition in a cellular context.
Objective: To quantify the inhibition of LPS-induced IL-6 production by this compound in THP-1 monocytes.
Materials:
-
THP-1 human monocytic cell line.
-
RPMI-1640 medium with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional, for macrophage-like cells).
-
Lipopolysaccharide (LPS).
-
This compound.
-
Human IL-6 ELISA Kit.
Procedure:
-
Cell Culture: Culture THP-1 cells in complete RPMI medium. Seed cells at a density of 2.5 x 10^5 cells/mL in a 6-well or 12-well plate.[8]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.[9][10]
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[9][11] Include an unstimulated control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[10][11]
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the cell-free supernatant.
-
ELISA: Measure the concentration of IL-6 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-6 concentration against the inhibitor concentration to determine the IC50 value.
Western Blot for IRAK1 Phosphorylation
This assay provides direct evidence of target engagement by measuring the phosphorylation status of IRAK1 within the cell.
Objective: To detect the inhibition of IL-1β or LPS-induced IRAK1 phosphorylation (at Thr209) by this compound.
Materials:
-
Cell line (e.g., THP-1 or KARPAS-299).[12]
-
Stimulant: LPS or Human IL-1β.
-
This compound.
-
Ice-cold PBS and Lysis Buffer (containing protease and phosphatase inhibitors).
-
Protein Assay Kit (e.g., BCA).
-
SDS-PAGE gels, transfer apparatus, PVDF membrane.
-
Blocking Buffer: 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[9]
-
Primary Antibodies: Anti-phospho-IRAK1 (Thr209) and Anti-total IRAK1.[12]
-
HRP-conjugated secondary antibody.
-
ECL substrate for chemiluminescence.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat with this compound or DMSO for 1-2 hours.
-
Stimulation: Stimulate cells with LPS (100 ng/mL) or IL-1β (50 ng/mL) for a short duration, typically 15-30 minutes, to capture peak phosphorylation.[9][12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Antibody Incubation:
-
Detection: Wash again, apply ECL substrate, and visualize bands using a digital imager.
-
Reprobing: Strip the membrane and re-probe with an antibody for total IRAK1 to confirm equal protein loading.
-
Analysis: Quantify band intensities using densitometry to determine the ratio of phosphorylated IRAK1 to total IRAK1.
References
- 1. scbt.com [scbt.com]
- 2. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-IRAK1 (Thr209) Antibody | Cell Signaling Technology [cellsignal.com]
The Role of IRAK1-IN-1 in TLR Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that functions as a key mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are fundamental to the innate immune system's response to pathogens and cellular stress, leading to the production of pro-inflammatory cytokines. Dysregulation of IRAK1 activity has been implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. This technical guide provides an in-depth overview of the role of IRAK1 in TLR signaling and the mechanism of its inhibition by the small molecule inhibitor, IRAK1-IN-1. We present a compilation of quantitative data on IRAK1 inhibitors, detailed experimental protocols for assessing their activity, and visual diagrams of the pertinent signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of innate immunity and the development of novel anti-inflammatory therapeutics.
Introduction to IRAK1 and TLR Signaling
The innate immune system relies on a family of pattern recognition receptors (PRRs), including the Toll-like receptors (TLRs), to detect conserved molecular structures known as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Upon ligand binding, TLRs initiate intracellular signaling cascades that culminate in the activation of transcription factors, such as NF-κB and AP-1, and the subsequent expression of genes encoding pro-inflammatory cytokines, chemokines, and interferons.[3]
A central signaling hub in most TLR pathways is the Myddosome complex, a multiprotein signaling platform assembled upon receptor activation.[4] This complex consists of the adaptor protein Myeloid differentiation primary response 88 (MyD88) and the IRAK family of kinases (IRAK1, IRAK2, IRAK3/IRAK-M, and IRAK4).[5][6] IRAK4, the first kinase recruited, phosphorylates and activates IRAK1.[1] Activated IRAK1 then undergoes autophosphorylation and associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[5] This interaction leads to the activation of downstream kinases, including TGF-β-activated kinase 1 (TAK1), which in turn activates the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) cascades, ultimately resulting in the activation of NF-κB and AP-1.[2]
Given its pivotal role in propagating inflammatory signals, IRAK1 has emerged as an attractive therapeutic target for a range of diseases. The development of selective IRAK1 inhibitors, such as this compound, offers a promising strategy to modulate aberrant TLR signaling.
This compound: A Selective Inhibitor of IRAK1 Kinase Activity
This compound is a potent and selective small molecule inhibitor of IRAK1 kinase activity. Its mechanism of action involves binding to the ATP-binding pocket of IRAK1, thereby preventing the transfer of phosphate (B84403) from ATP to its substrates. This inhibition blocks the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines. The selectivity of this compound for IRAK1 over other kinases, including the closely related IRAK4, is a key feature that minimizes off-target effects.
Quantitative Data on IRAK1 Inhibitors
The following tables summarize the in vitro potency of this compound and other notable IRAK1 inhibitors against IRAK family kinases and their effects on cellular signaling.
Table 1: In Vitro Kinase Inhibition Profile of Select IRAK1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound (JH-X-119-01) | IRAK1 | 9 | [7][8] |
| IRAK4 | >10,000 | [7][8] | |
| Pacritinib | IRAK1 | 6 | [2][9] |
| IRAK4 | 177 | [2][9] | |
| IRAK-1/4 Inhibitor I | IRAK1 | 300 | [7] |
| IRAK4 | 200 | [7] | |
| 1,4-Naphthoquinone | IRAK1 | 914 | [10] |
| Emodin | IRAK1 | 1426 | [10] |
| Shikonin | IRAK1 | 4528 | [10] |
| Plumbagin | IRAK1 | 6328 | [10] |
| Vitamin K3 | IRAK1 | 45088 | [10] |
Table 2: Cellular Activity of IRAK1 Inhibitors
| Inhibitor | Cell Line | Stimulus | Measured Endpoint | IC50 (nM) | Reference |
| Pacritinib | MDA-MB-231, U251, Hep3B, Kyse30, A498 | - | Proliferation | 789 - 2612 | [11] |
| IRAK1/4 Inhibitor I | Primary AML cells | - | Growth | High (not specified) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity and mechanism of IRAK1 inhibitors like this compound.
In Vitro IRAK1 Kinase Inhibition Assay
This protocol is adapted from commercially available kinase assay kits and published methodologies.[5][13]
Objective: To determine the in vitro potency (IC50) of a test compound (e.g., this compound) against recombinant human IRAK1 kinase.
Materials:
-
Recombinant human IRAK1 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein (MBP))
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100-fold the desired final highest concentration.
-
Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.
-
Add the master mix to the wells of the 96-well plate.
-
Add the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding the recombinant IRAK1 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay for TLR-Mediated Cytokine Production
This protocol describes the measurement of cytokine production in a human monocytic cell line (e.g., THP-1) upon TLR stimulation and treatment with an IRAK1 inhibitor.[4][14]
Objective: To assess the effect of an IRAK1 inhibitor on the production of pro-inflammatory cytokines in response to a TLR ligand.
Materials:
-
THP-1 cells (or other suitable immune cells like PBMCs or RAW 264.7 macrophages)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation (optional)
-
TLR ligand (e.g., Lipopolysaccharide (LPS) for TLR4)
-
Test compound (e.g., this compound)
-
ELISA or multiplex cytokine assay kit (e.g., for TNF-α, IL-6)
Procedure:
-
Seed THP-1 cells in a 96-well plate. If desired, differentiate the cells into a macrophage-like phenotype by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours, followed by a rest period in fresh media.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a TLR ligand (e.g., 100 ng/mL LPS) for a specified time (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokine (e.g., TNF-α) in the supernatants using an ELISA or multiplex assay kit according to the manufacturer's protocol.
-
Determine the effect of the inhibitor on cytokine production and calculate the IC50 value if applicable.
Immunoprecipitation and Western Blotting for IRAK1 Phosphorylation
This protocol allows for the analysis of the phosphorylation status of IRAK1 and its downstream targets.[15][16][17]
Objective: To determine if an IRAK1 inhibitor blocks the phosphorylation of IRAK1 and downstream signaling proteins.
Materials:
-
Cells (e.g., THP-1 or RAW 264.7)
-
TLR ligand (e.g., LPS)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-total-IRAK1, anti-phospho-IκBα, anti-total-IκBα)
-
Secondary antibody (HRP-conjugated)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound and/or TLR ligand as described in the cellular assay protocol.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
For immunoprecipitation, incubate the cell lysates with an anti-IRAK1 antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the proteins of interest.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizing the Role of this compound in TLR Signaling
The following diagrams, generated using Graphviz, illustrate the TLR4 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its evaluation.
Caption: TLR4 Signaling Pathway.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Evaluating this compound.
Conclusion
IRAK1 is a central kinase in TLR signaling, making it a highly relevant target for the development of therapeutics for inflammatory diseases. This compound represents a valuable tool for dissecting the role of IRAK1 in these pathways and serves as a lead compound for the development of novel anti-inflammatory agents. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic potential of IRAK1 inhibition. The continued exploration of selective IRAK1 inhibitors will undoubtedly contribute to a deeper understanding of innate immunity and the development of more effective treatments for a wide range of debilitating diseases.
References
- 1. scbt.com [scbt.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Toll-Like (TLR) Signaling Pathway Luminex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
- 7. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Pan-Cancer Analysis of IRAK1 Expression and Their Association With Immunotherapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.8. IRAK1 and IRAK4 Kinase Assay [bio-protocol.org]
- 14. Toll-like receptor (TLR) expression and TLR-mediated cytokine/chemokine production by human uterine epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ulab360.com [ulab360.com]
- 16. benchchem.com [benchchem.com]
- 17. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
The Role of IRAK1 Inhibition in Modulating Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that functions as a central node in the intracellular signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Activation of these pathways is a cornerstone of the innate immune response, leading to the production of a wide array of pro-inflammatory cytokines. Dysregulation of IRAK1 signaling has been implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, as well as certain cancers.[4][5] Consequently, the targeted inhibition of IRAK1 has emerged as a promising therapeutic strategy to mitigate aberrant cytokine production. This technical guide provides an in-depth overview of the impact of IRAK1 inhibition on cytokine release, details the underlying signaling pathways, and offers comprehensive experimental protocols for the evaluation of IRAK1 inhibitors.
The IRAK1 Signaling Pathway: A Central Regulator of Inflammation
IRAK1 is a key component of the Myddosome, a multiprotein signaling complex that assembles upon the activation of TLRs (excluding TLR3) and IL-1Rs.[2][6] The signaling cascade is initiated by the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the activated receptor. MyD88, in turn, recruits IRAK4, which then phosphorylates and activates IRAK1.[1][7]
Once activated, IRAK1 undergoes autophosphorylation and associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[8][9] This interaction is crucial for the subsequent activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10][11] The activation of these pathways culminates in the nuclear translocation of transcription factors that drive the expression of a host of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[5][6]
IRAK1's function is tightly regulated through various post-translational modifications, including phosphorylation and ubiquitination, which can either promote its activity or target it for degradation, thereby providing a negative feedback mechanism to control the inflammatory response.[1][8]
Impact of IRAK1 Inhibition on Cytokine Production
The strategic inhibition of IRAK1's kinase activity presents a direct mechanism to curtail the downstream signaling that leads to the production of inflammatory cytokines. A variety of small molecule inhibitors targeting IRAK1 have been developed and characterized, demonstrating significant effects on cytokine release in various cell-based and in vivo models. While a specific inhibitor designated "IRAK1-IN-1" is not extensively documented in the public domain, the effects of several well-characterized IRAK1 inhibitors are summarized below.
Quantitative Data on IRAK1 Inhibitors
The efficacy of IRAK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the purified enzyme and their ability to reduce the production of specific cytokines in cellular assays.
| Inhibitor | Target(s) | IRAK1 IC50 (nM) | IRAK4 IC50 (nM) | Cell Type | Stimulant | Cytokine(s) Inhibited | Reference(s) |
| Pacritinib (B611967) | IRAK1, JAK2, FLT3 | 6 | 177 | Human Monocytes | LPS | IL-17A, IL-2, IL-6 | [5] |
| JH-X-119-01 | IRAK1 (covalent) | 9.3 | >10,000 | Microglia | HIV RNA | CCL2, CXCL10, IL-1β, IL-6, IL-8, IFNα, TNF | [5][12] |
| IRAK1/4 Inhibitor I | IRAK1, IRAK4 | 300 | 200 | Not Specified | Not Specified | Not Specified | [4] |
| HS-243 | IRAK1, IRAK4 | 24 | 20 | RA-FLS, THP-1 | LPS | CCL5, CXCL12, MIF, IL-18 | [13][14] |
| 1,4-Naphthoquinone | IRAK1 | 914 | >10,000 | THP-1 Macrophages | LPS | IL-1β, TNF-α, IL-6, IL-8, IL-10, IL-12p70 | [15] |
RA-FLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes
Effects on Specific Cytokine Families
-
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α): Inhibition of IRAK1 potently suppresses the production of these key mediators of acute inflammation. For instance, pacritinib has been shown to markedly reduce levels of IL-6, and JH-X-119-01 dose-dependently inhibits the release of IL-1β, IL-6, and TNF.[5][12]
-
Chemokines (IL-8, CCL2, CXCL10): IRAK1 inhibition also impacts the production of chemokines, which are critical for the recruitment of immune cells to sites of inflammation. JH-X-119-01 has been demonstrated to inhibit the release of CCL2, CXCL10, and IL-8.[12]
-
Interferons (IFNα): The production of type I interferons, crucial for antiviral responses, can also be modulated by IRAK1 activity. The selective IRAK1 inhibitor JH-X-119-01 has been shown to suppress IFNα release.[12]
Experimental Protocols
To facilitate the investigation of IRAK1 inhibitors and their effects on cytokine production, detailed protocols for key experimental assays are provided below.
Western Blot for IRAK1 Phosphorylation
This protocol is designed to assess the inhibition of IRAK1 activation by measuring the levels of phosphorylated IRAK1 (p-IRAK1).
Materials:
-
Cell line expressing TLRs (e.g., THP-1 monocytes, RAW 264.7 macrophages)
-
Culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Stimulant (e.g., Lipopolysaccharide (LPS) at 100 ng/mL)
-
IRAK1 inhibitor (dissolved in DMSO)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-IRAK1 (Thr209), anti-total IRAK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with the IRAK1 inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with LPS for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-IRAK1, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for total IRAK1 and GAPDH.
-
Quantify band intensities using densitometry software and normalize p-IRAK1 levels to total IRAK1 and the loading control.
-
Cytokine Measurement by ELISA
This protocol outlines the steps for quantifying the concentration of a specific cytokine (e.g., IL-6) in cell culture supernatants using a sandwich ELISA.
Materials:
-
Cell culture supernatants from inhibitor-treated and control cells
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in binding solution and add 100 µL to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Prepare a serial dilution of the cytokine standard.
-
Add 100 µL of standards and cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
-
Enzyme and Substrate Reaction:
-
Wash the plate three times.
-
Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops (15-30 minutes).
-
-
Data Acquisition and Analysis:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the cytokine concentrations in the samples.
-
Cell Viability Assay
It is crucial to assess the cytotoxicity of the IRAK1 inhibitor to ensure that the observed reduction in cytokine production is not due to cell death.
Materials:
-
Cell line of interest
-
Culture medium
-
IRAK1 inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or MTT)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of the IRAK1 inhibitor for the desired time (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition:
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Conclusion
IRAK1 is a pivotal kinase in the inflammatory signaling pathways downstream of TLRs and IL-1Rs. Its central role in driving the production of a broad spectrum of pro-inflammatory cytokines makes it an attractive therapeutic target for a range of diseases. The development of potent and selective IRAK1 inhibitors has provided valuable tools to probe the intricacies of these signaling networks and offers promising avenues for the development of novel anti-inflammatory therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to effectively evaluate the impact of IRAK1 inhibitors on cytokine production and further elucidate the therapeutic potential of targeting this key inflammatory mediator.
References
- 1. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 3. uniprot.org [uniprot.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The involvement of the interleukin-1 Receptor-Associated Kinases (IRAKs) in cellular signaling networks controlling inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitination in Signaling to and Activation of IKK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functional analysis of the interleukin-1-receptor-associated kinase (IRAK-1) in interleukin-1 beta-stimulated nuclear factor kappa B (NF-kappa B) pathway activation: IRAK-1 associates with the NF-kappa B essential modulator (NEMO) upon receptor stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IRAK1 inhibition blocks the HIV-1 RNA mediated pro-inflammatory cytokine response from microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
The Role of IRAK1-IN-1 in Preclinical Models of Inflammatory Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that functions as a central node in the signaling cascades of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. These pathways are fundamental to the innate immune system, and their dysregulation is a key driver in a multitude of inflammatory diseases. Consequently, IRAK1 has emerged as a high-priority target for therapeutic intervention. This technical guide provides an in-depth overview of IRAK1-IN-1 , a selective, orally active inhibitor of IRAK1. We detail the underlying signaling pathways, present available quantitative data, and provide comprehensive protocols for evaluating this and similar molecules in widely used preclinical models of inflammatory disease, including lipopolysaccharide (LPS)-induced acute lung injury and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.
The IRAK1 Signaling Pathway in Inflammation
IRAK1 is a key component of the "Myddosome," a multiprotein signaling complex that forms downstream of TLR and IL-1R activation. Upon ligand binding (e.g., LPS to TLR4 or IL-1β to IL-1R), the adaptor protein MyD88 is recruited to the receptor. This initiates the assembly of the Myddosome, bringing together IRAK family members. The upstream kinase, IRAK4, phosphorylates and activates IRAK1.[1] Activated IRAK1 then undergoes autophosphorylation, dissociates from the complex, and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[2] This interaction leads to the activation of downstream pathways, primarily the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) cascades, culminating in the transcription and release of potent pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[2][3]
Quantitative Data for this compound and Comparators
This compound is a selective inhibitor of IRAK1. Publicly available data is primarily from cell-based assays measuring the inhibition of downstream cytokine production. For context, data for a well-characterized dual IRAK1/IRAK4 inhibitor is also provided.
Table 1: Biological Activity of this compound
| Compound Name | Assay Type | Cell Line | Stimulus | Readout | IC50 | Source |
|---|---|---|---|---|---|---|
| This compound (Cpd B8) | Cell-based | J774A.1 (mouse) | LPS | IL-6 Release | 4.57 µM | [4][5][6] |
| This compound (Cpd B8) | Cell-based | THP-1 (human) | LPS | IL-6 Release | 6.51 µM |[4][5][6] |
Table 2: Biological Activity of Comparator Inhibitors
| Compound Name | Assay Type | Target | IC50 | Selectivity | Source |
|---|---|---|---|---|---|
| IRAK-1/4 Inhibitor I | Enzymatic | IRAK1 | 0.3 µM | ~1.5-fold for IRAK4 | MCE |
| Enzymatic | IRAK4 | 0.2 µM | |||
| Pacritinib | Enzymatic | IRAK1 | 6 nM | ~30-fold for IRAK1 | [2][3] |
| | Enzymatic | IRAK4 | 177 nM | | |
Application in Preclinical Inflammatory Disease Models
This compound has been reportedly used in rodent models of acute lung injury and colitis, demonstrating its utility in evaluating the therapeutic potential of IRAK1 inhibition in vivo.
LPS-Induced Acute Lung Injury (ALI)
The intratracheal or intranasal administration of LPS in mice induces a robust inflammatory response in the lungs, characterized by neutrophil influx, edema, and a surge in pro-inflammatory cytokines, mimicking key aspects of human ALI.[7][8] Inhibition of IRAK1 is expected to mitigate these effects.
Table 3: Representative Quantitative Endpoints in a Murine LPS-Induced ALI Model
| Parameter | Method | Expected Outcome with IRAK1 Inhibition |
|---|---|---|
| Neutrophil Count | BALF cell differential | Significant reduction |
| Total Protein | BALF protein assay (e.g., BCA) | Significant reduction (indicates less edema) |
| TNF-α, IL-6, IL-1β Levels | ELISA/CBA of BALF or lung homogenate | Significant reduction |
| Myeloperoxidase (MPO) | MPO assay of lung tissue homogenate | Significant reduction (indicates less neutrophil infiltration) |
| Lung Wet/Dry Ratio | Gravimetric measurement | Significant reduction |
| Lung Injury Score | H&E staining and pathological scoring | Significant improvement in histology score |
DSS-Induced Colitis
Oral administration of dextran sulfate sodium (DSS) in the drinking water of mice induces damage to the colonic epithelium, leading to a potent inflammatory response that shares features with human inflammatory bowel disease (IBD), particularly ulcerative colitis.[9] Key metrics for evaluating therapeutic efficacy include body weight, stool consistency, and bleeding, which are combined into a Disease Activity Index (DAI).[9] A study using a dual IRAK1/4 inhibitor demonstrated significant therapeutic benefit in this model.[9][10]
Table 4: Representative Quantitative Data from an IRAK1/4 Inhibitor in a Murine DSS-Induced Colitis Model
| Parameter | Control Group | DSS Group | DSS + IRAK1/4 Inhibitor (10 µM) | DSS + IRAK1/4 Inhibitor (20 µM) |
|---|---|---|---|---|
| Body Weight Change (%) | +5% | -15% | -8% | -5% |
| Disease Activity Index (DAI) | 0 | 3.5 | 2.0 | 1.5 |
| Colon Length (cm) | 8.5 | 5.5 | 6.5 | 7.5 |
| Plasma FITC-Dextran (µg/mL) | 0.23 | 3.65 | 2.86 | 1.39 |
| TNF-α in Colon (pg/mg) | ~50 | ~250 | ~150 | ~100 |
| IL-6 in Colon (pg/mg) | ~20 | ~120 | ~70 | ~50 |
Data are representative values adapted from a study on a dual IRAK1/4 inhibitor to illustrate expected outcomes.[9]
Experimental Protocols & Workflows
In Vitro IRAK1 Enzymatic Kinase Assay
This protocol describes a typical biochemical assay to determine the direct inhibitory activity of a compound on recombinant IRAK1.
Objective: To calculate the IC50 value of a test compound against IRAK1 kinase activity.
Materials:
-
Recombinant human IRAK1 (BPS Bioscience, Cat. #40073)
-
Myelin Basic Protein (MBP) substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
ATP solution
-
[γ-³³P]-ATP
-
P30 Filtermat
-
Phosphoric acid solution (75 mM)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to achieve the final desired concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 25 µL:
-
Kinase Assay Buffer
-
Test compound or vehicle (DMSO)
-
20 µM MBP substrate
-
1-5 mU of IRAK1 enzyme
-
-
Reaction Initiation: Start the reaction by adding MgATP solution containing [γ-³³P]-ATP to a final concentration of 10 µM.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 3% phosphoric acid solution.
-
Substrate Capture: Spot 10 µL of the reaction mixture onto a P30 filtermat.
-
Washing: Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid, followed by one wash in methanol.
-
Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell-Based LPS-Induced Cytokine Release Assay
This protocol details the stimulation of macrophage-like cells to measure the effect of an inhibitor on downstream inflammatory signaling.
Objective: To measure the IC50 of this compound for inhibiting LPS-induced IL-6 production in THP-1 cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human IL-6 ELISA Kit
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.
-
Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Differentiation: Add PMA to a final concentration of 50-100 ng/mL and incubate for 24-48 hours to differentiate the monocytes into adherent macrophage-like cells.
-
Resting: After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, serum-free medium. Allow cells to rest for 24 hours.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound. Add the diluted compound or vehicle (DMSO) to the cells and incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control. Incubate for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of IL-6 in the supernatants according to the manufacturer's protocol for the ELISA kit.
-
Data Analysis: Normalize the data to the LPS-only control and calculate the IC50 value using a four-parameter logistic curve fit.
In Vivo DSS-Induced Colitis Model
This protocol provides a framework for inducing colitis in mice and evaluating the therapeutic efficacy of an IRAK1 inhibitor.
Objective: To assess the ability of this compound to ameliorate DSS-induced colitis.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
Dextran sulfate sodium (DSS, MW 36-50 kDa)
-
This compound
-
Vehicle solution (e.g., 5% DMSO in saline)
-
Tools for intraperitoneal (i.p.) injection
-
FITC-Dextran for permeability assay (optional)
-
Reagents for MPO assay and ELISA
Procedure:
-
Acclimation & Baseline: Acclimate mice for one week. Record baseline body weight.
-
Induction (Day 0): Replace regular drinking water with a freshly prepared solution of 3% (w/v) DSS in autoclaved water.
-
Treatment: On Day 0, begin daily i.p. injections of either vehicle or this compound at a predetermined dose (e.g., 10-20 mg/kg).
-
Daily Monitoring: From Day 0 to Day 7, record the body weight, stool consistency, and presence of blood in the stool for each mouse. Calculate the Disease Activity Index (DAI) based on a standardized scoring system.
-
Termination (Day 7): Replace DSS water with regular water. Euthanize the mice by a humane method.
-
Tissue Collection: Immediately dissect the colon from the cecum to the anus. Measure its length. Collect sections for histological analysis, MPO assay, and cytokine measurement.
-
Endpoint Analysis:
-
Histology: Fix colon sections in 10% formalin, embed in paraffin, section, and stain with H&E. Score for inflammation severity, crypt damage, and cellular infiltration.
-
MPO Activity: Homogenize a section of colon tissue and measure MPO activity as an index of neutrophil infiltration.
-
Cytokine Levels: Homogenize another tissue section to measure levels of TNF-α, IL-6, and IL-1β via ELISA.
-
-
Data Analysis: Compare treatment groups to the DSS-vehicle group using appropriate statistical tests (e.g., ANOVA, t-test).
Conclusion
IRAK1 stands as a validated and compelling target for the treatment of inflammatory diseases. This compound serves as a valuable chemical probe to explore the biological consequences of inhibiting this kinase. The cell-based and whole-animal models detailed in this guide provide a robust framework for researchers to quantify the efficacy of IRAK1 inhibitors, elucidate their mechanism of action, and build a strong preclinical data package to support their advancement as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects [mdpi.com]
- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Inhibition of IRAK 1/4 alleviates colitis by inhibiting TLR 4/NF-κB pathway and protecting the intestinal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of IRAK 1/4 alleviates colitis by inhibiting TLR4/ NF-κB pathway and protecting the intestinal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanism of Action of the Selective IRAK1 Inhibitor JH-X-119-01 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that functions as a key signaling node in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways.[1] Dysregulation of IRAK1 signaling has been implicated in the pathogenesis of various inflammatory diseases and malignancies. In cancer, aberrant IRAK1 activity can promote cell proliferation, survival, metastasis, and resistance to therapy, making it an attractive target for drug development.[1][2] This technical guide provides an in-depth overview of the mechanism of action of JH-X-119-01, a potent and highly selective covalent inhibitor of IRAK1, in cancer cell lines. While the specific compound "IRAK1-IN-1" was not identifiable in the current literature, JH-X-119-01 serves as a well-characterized example of a selective IRAK1 inhibitor.
Core Mechanism of Action of JH-X-119-01
JH-X-119-01 is a covalent inhibitor that demonstrates high selectivity for IRAK1 over other kinases, including the closely related IRAK4.[1][2][3] Its mechanism of action is centered on the irreversible binding to a specific cysteine residue within the ATP-binding pocket of IRAK1, thereby blocking its kinase activity and downstream signaling.
Covalent Inhibition of IRAK1
JH-X-119-01 has been shown to irreversibly label IRAK1 at the cysteine 302 (Cys302) residue.[1][4] This covalent modification effectively and permanently inactivates the enzyme, preventing it from participating in the phosphorylation cascade that characterizes the TLR/IL-1R signaling pathway. This targeted inactivation of IRAK1 leads to the suppression of pro-survival signaling pathways that are often hyperactivated in cancer cells.
The primary downstream consequence of IRAK1 inhibition by JH-X-119-01 is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] In normal cells, IRAK1, upon activation, forms a complex with TRAF6, leading to the activation of TAK1 and subsequently the IKK complex, which ultimately results in the activation of NF-κB. In cancer cells, particularly those with mutations in the MyD88 adapter protein, this pathway is constitutively active, driving proliferation and survival. JH-X-119-01 has been observed to decrease the phosphorylation of NF-κB, indicating a dampening of this critical pro-tumorigenic pathway.[3][5]
Quantitative Data on the Efficacy of JH-X-119-01
The following tables summarize the quantitative data regarding the inhibitory and cytotoxic effects of JH-X-119-01.
| Biochemical Inhibition | |
| Target | IC50 (nM) |
| IRAK1 | 9 |
| IRAK4 | >10,000 |
| YSK4 | 57 |
| MEK3 | Not Determined |
| Table 1: Biochemical inhibitory activity of JH-X-119-01 against IRAK1 and other kinases. Data sourced from Hatcher et al., 2020.[1][2] |
| Cellular Cytotoxicity in MYD88-Mutated B-Cell Lymphoma Lines | |
| Cell Line | EC50 (µM) |
| BCWM.1 | 1.83 |
| MWCL-1 | 0.59 |
| TMD8 | 9.72 |
| HBL-1 | 12.10 |
| Table 2: Cytotoxic effects of JH-X-119-01 on various cancer cell lines. Data sourced from Hatcher et al., 2020 and other sources.[1][3] |
Signaling Pathways and Experimental Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: IRAK1 signaling pathway and the inhibitory action of JH-X-119-01.
Caption: A representative workflow for determining cell viability.
Caption: The logical progression from IRAK1 inhibition to anti-cancer effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of IRAK1 inhibitors like JH-X-119-01.
Protocol 1: Cell Viability Assay
This protocol is for determining the half-maximal effective concentration (EC50) of JH-X-119-01 in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BCWM.1, TMD8)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
JH-X-119-01 stock solution (in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of JH-X-119-01 in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit a dose-response curve to the data using a non-linear regression model to determine the EC50 value.
-
Protocol 2: Western Blot Analysis of NF-κB Signaling
This protocol is for assessing the effect of JH-X-119-01 on the phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
JH-X-119-01
-
LPS (lipopolysaccharide) for pathway stimulation (if needed)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-IRAK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with JH-X-119-01 at various concentrations for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
If pathway stimulation is required, add LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) before harvesting.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use β-actin as a loading control.
-
Conclusion
JH-X-119-01 is a potent and selective covalent inhibitor of IRAK1 that demonstrates significant anti-proliferative activity in cancer cell lines, particularly those with MYD88 mutations. Its mechanism of action, involving the irreversible inactivation of IRAK1 and subsequent suppression of the NF-κB signaling pathway, provides a strong rationale for its further investigation as a potential therapeutic agent in oncology. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on IRAK1-targeted cancer therapies.
References
- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iwmf.com [iwmf.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Foundational Research on Pacritinib as a Therapeutic Agent Targeting IRAK1: An In-depth Technical Guide
Disclaimer: Initial searches for the compound "IRAK1-IN-1" did not yield specific public domain data. Therefore, this technical guide will focus on Pacritinib , a well-characterized, clinical-stage inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), to provide a representative and data-rich overview of a therapeutic agent targeting this kinase.
Introduction
Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It is a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R), which are crucial for recognizing pathogen-associated molecular patterns (PAMPs) and pro-inflammatory cytokines. Dysregulation of the IRAK1 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling target for therapeutic intervention.
Pacritinib is an orally available small molecule inhibitor with potent activity against IRAK1.[1][2] Originally developed as a JAK2/FLT3 inhibitor, subsequent kinome screening revealed its significant inhibitory effect on IRAK1.[1][2][3] This dual activity provides a unique therapeutic profile, with the potential to address both the proliferative and inflammatory signaling pathways that drive various pathologies. This technical guide provides a comprehensive overview of the foundational research on Pacritinib as an IRAK1-targeting therapeutic agent, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: The IRAK1 Signaling Pathway
The canonical IRAK1 signaling pathway is initiated by the binding of a ligand, such as a PAMP or IL-1, to its respective receptor (TLR or IL-1R). This event triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1. Activated IRAK1 undergoes autophosphorylation and subsequently interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines and chemokines.
Pacritinib exerts its inhibitory effect on IRAK1 by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation and subsequent activation of IRAK1.[1] This blockade of IRAK1 activity disrupts the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.
References
- 1. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Kinome: A Technical Guide to IRAK1-IN-1's Impact on IRAK1 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that functions as a central node in the signal transduction cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of IRAK1 activity is implicated in a spectrum of inflammatory diseases and cancers, making it a compelling target for therapeutic intervention.[1][3] Upon activation of TLR/IL-1R pathways, IRAK1 is recruited to the receptor complex via the adaptor protein MyD88, where it is phosphorylated by IRAK4. This initial phosphorylation event triggers a cascade of autophosphorylation, leading to the full activation of IRAK1.[1][4][5] Activated IRAK1 then dissociates from the receptor complex and interacts with downstream signaling partners, notably TRAF6, to propagate signaling that culminates in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[1][4]
IRAK1-IN-1, also identified as compound B8, is an orally active inhibitor of IRAK1.[6][7][8] While detailed biochemical data on its direct inhibition of IRAK1 phosphorylation is not extensively available in peer-reviewed literature, its demonstrated ability to inhibit the downstream production of IL-6 in cellular assays confirms its engagement of the IRAK1 signaling pathway.[6][9] This technical guide will provide a comprehensive overview of the methodologies used to assess the impact of small molecule inhibitors, such as this compound, on IRAK1 phosphorylation. We will detail the established signaling pathway, provide robust experimental protocols, and present a framework for the quantitative analysis of inhibitor efficacy.
IRAK1 Signaling Pathway and the Role of Phosphorylation
The activation of IRAK1 is a tightly regulated process initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or cytokines of the IL-1 family to their receptors. This ligand-receptor interaction triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 and IRAK1 to form a signaling complex known as the Myddosome.[1][2] Within this complex, IRAK4 phosphorylates IRAK1 on key threonine residues, including Thr209 and Thr387.[5] This initial phosphorylation is the catalyst for IRAK1's own kinase activity, leading to extensive autophosphorylation. This hyperphosphorylated state causes a conformational change in IRAK1, leading to its dissociation from the Myddosome and its association with the E3 ubiquitin ligase TRAF6. The IRAK1-TRAF6 complex then activates downstream pathways, including the NF-κB and MAPK signaling cascades, resulting in the transcription of genes encoding inflammatory mediators.[1][4]
Small molecule inhibitors targeting IRAK1, such as this compound, are designed to interfere with its kinase activity, thereby preventing the crucial phosphorylation events required for its activation and downstream signaling. The subsequent sections of this guide will outline the experimental approaches to quantify this inhibitory effect.
Quantitative Data on this compound
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | J774A.1 (mouse) | IL-6 Release | 4.57 | [6][9] |
| This compound | THP-1 (human) | IL-6 Release | 6.51 | [6][7] |
Experimental Protocols
To rigorously assess the impact of an inhibitor like this compound on IRAK1 phosphorylation, a combination of in vitro and cell-based assays is recommended.
Western Blot for Phospho-IRAK1
This is a fundamental assay to directly measure the levels of phosphorylated IRAK1 in cells following treatment with an inhibitor.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., THP-1 monocytes, HEK293 cells expressing TLRs) to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., LPS for TLR4) or IL-1β for a short duration (e.g., 15-30 minutes) to induce IRAK1 phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRAK1 (e.g., anti-p-IRAK1 Thr209) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total IRAK1 and a loading control (e.g., GAPDH).
-
Quantify band intensities using densitometry. Normalize the p-IRAK1 signal to the total IRAK1 signal and the loading control.
-
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of IRAK1 and its inhibition by a compound in a cell-free system.
Methodology:
-
Reaction Setup:
-
In a microplate, combine recombinant human IRAK1 enzyme, a suitable substrate (e.g., myelin basic protein or a specific peptide), and varying concentrations of this compound.
-
Prepare control wells with no inhibitor (vehicle control) and no enzyme (background control).
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with ADP detection).
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of Activity:
-
Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash away unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent that converts the ADP produced to a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal and calculate the percentage of IRAK1 activity relative to the vehicle control for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control for a sufficient time to allow compound entry and binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the aggregated protein pellet by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fraction by Western blot for IRAK1.
-
-
Data Analysis:
-
Quantify the amount of soluble IRAK1 at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Plot the percentage of soluble IRAK1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Conclusion
While specific biochemical data for this compound's direct impact on IRAK1 phosphorylation remains to be fully elucidated in the public domain, its activity in cellular assays strongly suggests it is a valuable tool for studying IRAK1 signaling. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel IRAK1 inhibitors. By employing a multi-faceted approach that includes direct measurement of IRAK1 phosphorylation in cells, in vitro kinase assays, and target engagement confirmation with CETSA, researchers can confidently characterize the potency, mechanism of action, and cellular efficacy of new chemical entities targeting this critical inflammatory kinase. This rigorous evaluation is paramount for the continued development of selective and effective IRAK1-targeted therapeutics.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The involvement of the interleukin-1 Receptor-Associated Kinases (IRAKs) in cellular signaling networks controlling inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy [escholarship.org]
- 4. IRAK1 - Wikipedia [en.wikipedia.org]
- 5. IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes: In Vitro Kinase Assay for IRAK1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a serine/threonine kinase that plays a critical role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, leading to the activation of the transcription factor NF-κB.[1][2] Dysregulation of IRAK1 activity is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[1][3] Consequently, IRAK1 has emerged as a promising therapeutic target for the development of novel anti-inflammatory and anti-cancer agents. IRAK1-IN-1 is a potent and selective inhibitor of IRAK1. This document provides a detailed protocol for an in vitro kinase assay to determine the potency of this compound.
Principle of the Assay
The in vitro kinase assay for IRAK1 measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by the IRAK1 enzyme. The activity of the kinase is determined by quantifying the amount of ADP produced, which is directly proportional to the enzyme's activity. The inhibitory effect of a compound like this compound is assessed by measuring the reduction in ADP formation in its presence. A common method for detecting ADP is the ADP-Glo™ Kinase Assay, which is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction.
IRAK1 Signaling Pathway
IRAK1 is a key mediator in the signaling cascade initiated by TLRs and IL-1Rs. Upon ligand binding, these receptors recruit adaptor proteins like MyD88, which in turn recruits IRAK family members. This leads to the formation of a signaling complex, resulting in the activation of downstream pathways, most notably the NF-κB pathway, which regulates the transcription of pro-inflammatory genes.
Materials and Reagents
-
Recombinant human IRAK1 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like Pellino1)[4][5]
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Experimental Protocol
The following protocol is a general guideline and may require optimization based on the specific reagents and equipment used.
Reagent Preparation
-
1x Kinase Assay Buffer: Prepare the kinase assay buffer according to the manufacturer's instructions.
-
IRAK1 Enzyme: Thaw the recombinant IRAK1 enzyme on ice. Dilute the enzyme to the desired concentration in 1x Kinase Assay Buffer. The final concentration should be determined empirically, but a starting point of 1-5 ng/µL can be used.[4]
-
Substrate: Prepare the substrate solution in 1x Kinase Assay Buffer. The optimal concentration will depend on the specific substrate used. For Myelin Basic Protein (MBP), a concentration of 0.2 mg/mL can be a starting point.[4]
-
ATP Solution: Prepare the ATP solution in 1x Kinase Assay Buffer to a concentration that is approximately the Km for IRAK1.
-
This compound Stock Solution: Prepare a stock solution of this compound in 100% DMSO.
-
Serial Dilutions of this compound: Prepare a series of dilutions of this compound in 1x Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[2]
Assay Procedure
The following workflow outlines the steps for performing the IRAK1 in vitro kinase assay.
-
Add Reagents to Plate: To the wells of a white, opaque plate, add the following in the specified order:
-
10 µL of 1x Kinase Assay Buffer
-
5 µL of the diluted this compound or vehicle (for positive and negative controls)
-
10 µL of the substrate/ATP mixture
-
-
Initiate Kinase Reaction: Add 5 µL of the diluted IRAK1 enzyme to each well to start the reaction. For the "no enzyme" control wells, add 5 µL of 1x Kinase Assay Buffer.
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[4]
-
Stop Reaction and Detect ADP:
-
Generate Luminescent Signal:
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.[4]
-
Incubate the plate at room temperature for 30 minutes.
-
-
Measure Luminescence: Measure the luminescence of each well using a plate reader.
Data Analysis
The luminescence signal is proportional to the amount of ADP produced and thus to the IRAK1 kinase activity. The percentage of inhibition is calculated for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))
The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Representative Data
The following table shows representative data for an IRAK1 inhibitor. Note that while this data is for "IRAK1/4 Inhibitor I", a similar profile would be expected for this compound.
| Inhibitor | Target(s) | IC50 (µM) |
| IRAK1/4 Inhibitor I | IRAK1, IRAK4 | 0.3, 0.2 |
Data for IRAK1/4 Inhibitor I is presented as a representative example.
Troubleshooting
For detailed troubleshooting instructions, refer to the manufacturer's guidelines for the specific kinase assay kit being used. Common issues may include high background signal, low signal-to-noise ratio, or inconsistent results, which can often be addressed by optimizing enzyme and substrate concentrations, incubation times, and ensuring proper reagent handling.
References
- 1. IRAK1 Kinase Enzyme Activity Assay | Complete, Ready-to-Use Kit | Eurofins Calixar [calixar.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using IRAK1-IN-1 in Cell-Based Cytokine Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1][2]. Upon activation by pathogen-associated molecular patterns (PAMPs) or pro-inflammatory cytokines, IRAK1 mediates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of a wide array of pro-inflammatory cytokines and chemokines[1][2]. Dysregulation of IRAK1 activity is implicated in various inflammatory and autoimmune diseases, as well as in the cytokine storm associated with severe infections[2].
IRAK1-IN-1 (also known as IRAK1/4 Inhibitor I) is a small molecule inhibitor of IRAK1 and IRAK4. It serves as a valuable tool for studying the role of IRAK1 in inflammatory responses and for assessing the therapeutic potential of IRAK1 inhibition. These application notes provide detailed protocols for utilizing this compound in cell-based cytokine release assays to quantify its inhibitory effects on the production of key inflammatory mediators.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase activity of both IRAK1 and IRAK4. By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling events that lead to cytokine gene expression. A similar highly selective IRAK1/4 inhibitor, HS-243, has been shown to potently reduce the pro-inflammatory response in various cell types[3][4].
The general signaling pathway initiated by TLR4 activation and the point of inhibition by an IRAK1/4 inhibitor are depicted below.
Quantitative Data Summary
The inhibitory effects of IRAK1/4 inhibitors on cytokine release have been demonstrated in various cell-based assays. The following tables summarize the IC50 values of representative IRAK1 inhibitors and the quantitative effects of the selective IRAK1/4 inhibitor HS-243 on cytokine secretion from lipopolysaccharide (LPS)-stimulated human THP-1 macrophages.
Table 1: IC50 Values of Representative IRAK1 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) |
| IRAK1/4 Inhibitor I | IRAK1 | 300 |
| IRAK4 | 200 | |
| HS-243 | IRAK1 | 24[3][4] |
| IRAK4 | 20[3][4] | |
| Pacritinib | IRAK1 | 6 |
| IRAK4 | 177 | |
| JH-X-119-01 | IRAK1 | 9.3 |
| IRAK4 | >10,000 |
Table 2: Inhibition of Cytokine Secretion in LPS-Stimulated THP-1 Macrophages by HS-243 (10 µM) [3]
| Cytokine/Chemokine | % Inhibition (Mean) |
| IL-8 | Significant |
| CD14 | Significant |
| GRO-α | Significant |
| MIP-1α | Significant |
| MIP-3α | Significant |
| uPAR | Significant |
| Osteopontin | Significant |
| MMP-9 | Significant |
| MCP-1 | Significant |
| I-TAC | Significant |
| TIM-3 | Significant |
| IP-10 | Significant |
| GDF-15 | Significant |
| RANTES (CCL5) | Significant |
| IL-1β | Not specified |
| IL-6 | Not specified |
| TNF-α | Not specified |
Note: The original study reported a significant reduction for the listed cytokines without specifying the exact percentage of inhibition for all of them. The term "Significant" indicates a p-value of <0.05.
Experimental Protocols
The following protocols provide a detailed methodology for conducting cell-based cytokine release assays using this compound. These protocols can be adapted for other IRAK1 inhibitors and various immune cell types.
Protocol 1: Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs and the subsequent measurement of cytokine release upon stimulation with LPS and treatment with this compound.
Materials:
-
Human whole blood
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (prepare stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., IL-6, TNF-α, IL-1β)
Procedure:
-
PBMC Isolation: a. Dilute fresh human whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Carefully collect the mononuclear cell layer (buffy coat) and transfer to a new tube. e. Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes. f. Resuspend the cell pellet in complete RPMI-1640 medium. g. Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Cell Seeding: a. Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium. b. Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a DMSO vehicle control (at the same final concentration as the highest inhibitor concentration). b. Add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells. c. Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: a. Prepare a working solution of LPS in complete RPMI-1640 medium. A final concentration of 100 ng/mL is commonly used to stimulate cytokine release[5]. b. Add 50 µL of the LPS solution to each well (except for the unstimulated control wells). c. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: a. After incubation, centrifuge the plate at 300 x g for 5 minutes. b. Carefully collect the supernatant from each well without disturbing the cell layer. c. Measure the concentration of the desired cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis (four-parameter logistic curve fit).
Protocol 2: Cytokine Release Assay in THP-1 Monocytic Cell Line
This protocol outlines the use of the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells, for assessing the efficacy of this compound.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound (prepare stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., IL-6, TNF-α, IL-1β)
Procedure:
-
Cell Culture and Differentiation: a. Culture THP-1 cells in complete RPMI-1640 medium. b. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of medium containing 50-100 ng/mL PMA to induce differentiation into macrophage-like cells. c. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. d. After differentiation, gently aspirate the PMA-containing medium and wash the adherent cells once with fresh medium. e. Add 100 µL of fresh complete RPMI-1640 medium and rest the cells for 24 hours.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete RPMI-1640 medium (concentration range 1 nM to 10 µM) and a DMSO vehicle control. b. Gently aspirate the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control. c. Pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: a. Prepare a working solution of LPS in complete RPMI-1640 medium. b. Add 100 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL[5]. c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator[6].
-
Cytokine Measurement and Data Analysis: a. Follow steps 5 and 6 from Protocol 1 to collect supernatants, measure cytokine concentrations, and analyze the data to determine the IC50 of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in cell-based cytokine release assays. By following these detailed methodologies, scientists can accurately quantify the inhibitory potential of this compound and other related compounds on the production of key pro-inflammatory cytokines. This will facilitate a deeper understanding of the role of IRAK1 in inflammatory processes and aid in the development of novel therapeutic strategies targeting this important kinase.
References
- 1. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly selective inhibitor of interleukin-1 receptor-associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Detection of p-IRAK1 Inhibition by IRAK1-IN-1 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that plays a pivotal role in the innate immune signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon receptor activation, IRAK4 is recruited to the Myddosome signaling complex, where it phosphorylates and activates IRAK1.[1] This phosphorylation is a crucial step for the propagation of downstream signaling, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[1] IRAK1-IN-1 is a small molecule inhibitor designed to target the kinase activity of IRAK1. By inhibiting IRAK1, it blocks the downstream signaling cascade, making it a valuable tool for studying inflammatory diseases and a potential therapeutic agent. A key method for verifying the cellular efficacy of this compound is to measure the reduction in IRAK1 phosphorylation in response to a TLR or IL-1R ligand. This document provides a detailed protocol for utilizing Western blot analysis to detect the levels of phosphorylated IRAK1 (p-IRAK1) in cells treated with this compound.
Signaling Pathway and Inhibitor Action
The following diagram illustrates the TLR/IL-1R signaling pathway, highlighting the role of IRAK1 and the mechanism of action for this compound.
Experimental Data Summary
The following table presents representative quantitative data from a Western blot experiment designed to measure the effect of this compound on LPS-induced IRAK1 phosphorylation. Densitometry values are normalized to a loading control (e.g., GAPDH or β-actin), and the ratio of p-IRAK1 to total IRAK1 is calculated to reflect the specific inhibitory effect.
| Treatment Group | p-IRAK1 (Normalized) | Total IRAK1 (Normalized) | p-IRAK1 / Total IRAK1 Ratio | % Inhibition |
| Vehicle Control (Untreated) | 0.06 | 1.03 | 0.06 | N/A |
| LPS (100 ng/mL) | 0.92 | 1.01 | 0.91 | 0% |
| LPS + this compound (1 µM) | 0.15 | 1.02 | 0.15 | 83.5% |
Detailed Experimental Protocol
This protocol is optimized for detecting changes in IRAK1 phosphorylation in cultured cells (e.g., THP-1 monocytes or RAW 264.7 macrophages) following stimulation and inhibitor treatment.[3]
Experimental Workflow Overview
Materials and Reagents
-
Cell Line: THP-1, RAW 264.7, or other appropriate cell line expressing TLRs.
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β).
-
Inhibitor: this compound (dissolved in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient).
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-IRAK1 (e.g., Thr209) antibody.
-
Rabbit anti-IRAK1 antibody.
-
Mouse or Rabbit anti-GAPDH or anti-β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Procedure
1. Cell Culture and Treatment
-
Seed the cells in appropriate culture plates and allow them to adhere and grow overnight.
-
Pre-treat the cells by replacing the medium with fresh medium containing this compound at the desired concentration (e.g., 1 µM) or vehicle (DMSO). Incubate for 1-2 hours.[3]
-
Add the stimulant (e.g., 100 ng/mL LPS) directly to the wells. Include untreated and stimulant-only controls.[3]
-
Incubate for the optimal time to induce IRAK1 phosphorylation (typically 15-30 minutes, requires optimization).[3]
2. Cell Lysis
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[3]
-
Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[3]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant (protein lysate) to a new, clean tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
4. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.[3]
-
Run the gel until the dye front reaches the bottom.[3]
-
Transfer the separated proteins to a PVDF membrane.[3]
-
Confirm successful transfer by Ponceau S staining.[3]
5. Immunoblotting
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as its casein content can cause high background with phospho-specific antibodies.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-IRAK1, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[3]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[3]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[3]
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.[3]
-
Capture the chemiluminescent signal using a digital imager.[3]
-
Stripping and Reprobing: To detect total IRAK1 and the loading control, the membrane can be stripped and re-probed. Alternatively, run parallel gels.[3]
-
Quantify the band intensities using densitometry software.[3]
-
Normalize the p-IRAK1 and total IRAK1 signals to the loading control (GAPDH).[3]
-
Calculate the ratio of normalized p-IRAK1 to normalized total IRAK1 to determine the specific change in phosphorylation.[3]
References
Application of IRAK1-IN-1 in a Mouse Model of Sepsis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the selective IRAK1 inhibitor, IRAK1-IN-1 (also identified in key studies as Jh-X-119-01), in a mouse model of sepsis. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of IRAK1 inhibition in sepsis.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The inflammatory cascade in sepsis is largely mediated by the activation of Toll-like receptors (TLRs) and the subsequent signaling pathways. Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that acts as a key mediator in the TLR/IL-1R signaling cascade, leading to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines.[1][2][3] Dysregulation of this pathway is a major contributor to the cytokine storm and subsequent organ damage seen in sepsis.[4][5]
This compound (Jh-X-119-01) is a potent and selective inhibitor of IRAK1.[6][7] By targeting IRAK1, this inhibitor has been shown to ameliorate the hyper-inflammatory response in preclinical models of sepsis, leading to improved survival rates.[8][9] These application notes provide a summary of the key findings and detailed protocols for its use in a lipopolysaccharide (LPS)-induced mouse model of sepsis.
Mechanism of Action
This compound selectively inhibits the kinase activity of IRAK1, preventing the downstream activation of the NF-κB and MAPK signaling pathways.[10] This leads to a reduction in the transcription and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).[8][11]
Signaling Pathway
Data Presentation
Table 1: Survival Rate in LPS-Induced Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (Day 5) | p-value (vs. Vehicle) | Reference |
| Vehicle Control | - | 13.3% | - | [8][11] |
| This compound (Jh-X-119-01) | 5 | 37.5% | 0.046 | [8][11] |
| This compound (Jh-X-119-01) | 10 | 56.3% | 0.003 | [8][11] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines and NF-κB in Macrophages
| Treatment | Outcome Measure | Result | Reference |
| LPS + this compound (10 µM) | TNF-α mRNA levels | Decreased | [6] |
| LPS + this compound (10 µM) | IL-6 mRNA levels | Decreased | [6] |
| LPS + this compound (10 µM) | Phosphorylation of NF-κB | Decreased | [6] |
| LPS + this compound | TNF-α production in peritoneal macrophages | Reduced | [8] |
| LPS + this compound | IFN-γ production in peritoneal macrophages | Reduced | [8] |
Experimental Protocols
LPS-Induced Sepsis Mouse Model
This protocol describes the induction of sepsis in mice using lipopolysaccharide (LPS) and the administration of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (Jh-X-119-01)
-
Vehicle for this compound (e.g., DMSO and polyethylene (B3416737) glycol)
-
Sterile, pyrogen-free saline
-
Syringes and needles for injection
Workflow Diagram:
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week under standard laboratory conditions with free access to food and water.
-
Group Allocation: Randomly divide the mice into treatment groups (e.g., Vehicle, this compound at 5 mg/kg, this compound at 10 mg/kg).
-
Inhibitor Preparation: Prepare this compound (Jh-X-119-01) in a suitable vehicle.
-
Inhibitor Administration: Administer the prepared this compound or vehicle to the mice via intraperitoneal (i.p.) injection.
-
LPS Challenge: One hour after the inhibitor administration, induce sepsis by i.p. injection of LPS at a dose of 20 mg/kg.[6]
-
Monitoring: Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, huddled posture) for up to 5 days.[8][11]
-
Sample Collection: At predetermined time points, collect blood and tissue samples for further analysis (e.g., cytokine measurement, histological examination of lung tissue).
Measurement of Cytokines and NF-κB Activation
In Vitro Macrophage Stimulation:
-
Cell Culture: Culture murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages under standard conditions.
-
Treatment: Pre-treat the cells with this compound (e.g., 10 µM) for a specified duration before stimulating with LPS (e.g., 100 ng/mL).[6]
-
Sample Collection: Collect cell lysates and culture supernatants at various time points after LPS stimulation.
-
Analysis:
-
mRNA Levels: Measure the mRNA levels of TNF-α and IL-6 using quantitative real-time PCR (qRT-PCR).
-
Protein Levels: Measure the protein levels of cytokines in the culture supernatant using ELISA kits.
-
NF-κB Activation: Assess the phosphorylation of NF-κB p65 and IκBα in cell lysates using Western blotting.
-
In Vivo Cytokine Measurement:
-
Sample Collection: Collect blood from septic mice at specified time points via cardiac puncture or retro-orbital bleeding.
-
Serum/Plasma Preparation: Prepare serum or plasma from the collected blood samples.
-
ELISA: Measure the concentrations of TNF-α, IL-6, and other relevant cytokines in the serum/plasma using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion
The selective inhibition of IRAK1 with this compound (Jh-X-119-01) represents a promising therapeutic strategy for mitigating the hyper-inflammatory response in sepsis. The provided data and protocols offer a framework for researchers to further investigate the efficacy and mechanisms of IRAK1 inhibition in preclinical models of sepsis, with the ultimate goal of translating these findings into clinical applications. The evidence suggests that targeting IRAK1 can significantly improve survival and reduce inflammatory markers, highlighting its potential as a novel therapeutic target in the management of sepsis.[8][9][11]
References
- 1. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective inhibition of interleukin-1 receptor-associated kinase 1 ameliorates lipopolysaccharide-induced sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syk Plays a Critical Role in the Expression and Activation of IRAK1 in LPS-Treated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for IRAK1 Inhibitors in Animal Studies
Disclaimer: No specific in vivo dosage and administration data for "IRAK1-IN-1" is publicly available. The following application notes and protocols are based on two selective IRAK1 inhibitors, JH-X-119-01 and Rosoxacin , which have been characterized in animal studies.
Introduction
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of IRAK1 signaling is implicated in various inflammatory and autoimmune diseases, as well as in certain cancers.[2] Consequently, IRAK1 has emerged as a promising therapeutic target. These application notes provide a summary of the in vivo administration of two selective IRAK1 inhibitors, JH-X-119-01 and Rosoxacin, in mouse models of sepsis and autoimmune hypophysitis, respectively.
Data Presentation: Quantitative Summary of IRAK1 Inhibitor Administration
The following tables summarize the dosage and administration of JH-X-119-01 and Rosoxacin in respective animal studies.
Table 1: Dosage and Administration of JH-X-119-01
| Parameter | Details |
| Inhibitor | JH-X-119-01 |
| Animal Model | Lipopolysaccharide (LPS)-induced sepsis in C57BL/6 mice |
| Dosage | 5 mg/kg and 10 mg/kg body weight |
| Administration Route | Intraperitoneal (IP) injection[3][4] |
| Frequency | Details on the frequency of administration over the 5-day study period were not specified in the provided search results. |
| Vehicle | Not specified in the provided search results. A common vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline.[1] |
| Observed Effect | Increased survival of mice challenged with a lethal dose of LPS.[5][6] |
Table 2: Dosage and Administration of Rosoxacin
| Parameter | Details |
| Inhibitor | Rosoxacin |
| Animal Model | Experimental Autoimmune Hypophysitis (EAH) in SJL/J mice |
| Dosage | The specific dosage was not detailed in the cited literature. |
| Administration Route | Ingestion (suggesting oral administration)[5] |
| Treatment Phases | Early (days 0–13) and Late (days 14–27) post-disease induction[5] |
| Vehicle | Not specified in the provided search results. For oral gavage, compounds can be dissolved or suspended in appropriate vehicles like water, saline, or methylcellulose. |
| Observed Effect | Suppression of EAH, particularly with late-stage treatment.[5] |
Experimental Protocols
Protocol 1: Evaluation of JH-X-119-01 in a Mouse Model of LPS-Induced Sepsis
This protocol is based on studies evaluating the efficacy of JH-X-119-01 in a murine model of sepsis.[5][6]
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Sex: Male
-
Weight: 20-22 g
2. Materials:
-
JH-X-119-01
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Appropriate vehicle for JH-X-119-01 (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Syringes and needles for intraperitoneal injection
3. Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to the following groups:
-
Vehicle control + Saline
-
Vehicle control + LPS
-
JH-X-119-01 (5 mg/kg) + LPS
-
JH-X-119-01 (10 mg/kg) + LPS
-
-
Inhibitor Preparation: Prepare a stock solution of JH-X-119-01 in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the final desired concentrations (5 mg/kg and 10 mg/kg) with the appropriate vehicle.
-
Inhibitor Administration: Administer the prepared JH-X-119-01 solution or vehicle control via intraperitoneal injection.
-
Sepsis Induction: One hour after inhibitor or vehicle administration, induce sepsis by intraperitoneally injecting LPS at a lethal dose (e.g., 20 mg/kg). The saline control group receives an equivalent volume of sterile saline.
-
Monitoring: Monitor the mice for survival, body weight, and clinical signs of sepsis (e.g., lethargy, piloerection) at regular intervals for up to 5 days.
-
Endpoint Analysis: At the end of the study or at humane endpoints, tissues (e.g., lung, liver) and blood can be collected for further analysis, such as histology and cytokine profiling.
Protocol 2: Evaluation of Rosoxacin in a Mouse Model of Experimental Autoimmune Hypophysitis (EAH)
This protocol is based on a study where Rosoxacin was used to treat EAH in mice.[5]
1. Animal Model:
-
Species: Mouse
-
Strain: SJL/J
-
Sex: Female
2. Materials:
-
Rosoxacin
-
Mouse pituitary homogenate or a specific pituitary antigen (e.g., mouse growth hormone)
-
Complete Freund's Adjuvant (CFA)
-
Phosphate-Buffered Saline (PBS)
-
Equipment for oral gavage (if this is the chosen route of administration)
3. Procedure:
-
EAH Induction:
-
Prepare an emulsion of the pituitary antigen in CFA.
-
Induce EAH in SJL/J mice by subcutaneous immunization with the antigen-CFA emulsion. A booster immunization may be given after a set period (e.g., 7 days).
-
-
Group Allocation: Randomly assign mice to the following treatment groups:
-
Vehicle control (e.g., PBS)
-
Rosoxacin - Early Treatment (e.g., days 0-13 post-immunization)
-
Rosoxacin - Late Treatment (e.g., days 14-27 post-immunization)
-
-
Inhibitor Preparation: Prepare a solution or suspension of Rosoxacin in a suitable vehicle for oral administration. The specific dosage was not reported in the source literature, so a dose-response study may be necessary.
-
Inhibitor Administration: Administer Rosoxacin or vehicle to the respective groups daily via oral gavage during the specified treatment phases.
-
Monitoring and Endpoint Analysis:
-
Monitor mice for clinical signs of disease.
-
At the end of the treatment period, sacrifice the mice and collect pituitaries for histological analysis to assess immune cell infiltration.
-
Collect blood to measure autoantibody titers.
-
Lymph nodes can be harvested to assess T-cell responses and cytokine production.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: IRAK1 Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of IRAK1 Is an Effective Therapy for Autoimmune Hypophysitis in Mice | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IRAK1-IN-1 in a Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are central to the innate immune system and play a crucial role in initiating inflammatory responses. Dysregulation of IRAK1 signaling has been implicated in a variety of inflammatory and autoimmune diseases, as well as in certain cancers. As such, IRAK1 has emerged as a promising therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to validate and quantify the engagement of a small molecule inhibitor with its target protein within the complex environment of a living cell. The principle of CETSA is based on the ligand-induced stabilization of the target protein against thermal denaturation. When a compound like IRAK1-IN-1 binds to IRAK1, it increases the protein's thermal stability. This change can be detected by heating cell lysates or intact cells at various temperatures and then quantifying the amount of soluble IRAK1 that remains. A shift in the melting temperature (Tm) of IRAK1 in the presence of the inhibitor is a direct measure of target engagement.
These application notes provide a detailed protocol for utilizing CETSA to confirm the intracellular target engagement of this compound.
Signaling Pathway
The following diagram illustrates the simplified IRAK1 signaling pathway, highlighting the point of inhibition by this compound. Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 is recruited, leading to the formation of the Myddosome complex, which includes IRAK4 and IRAK1. IRAK4 phosphorylates and activates IRAK1, which then dissociates from the complex and interacts with TRAF6, ultimately leading to the activation of downstream signaling cascades like NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines. This compound is a small molecule inhibitor designed to bind to IRAK1 and block its kinase activity, thereby inhibiting the downstream inflammatory signaling.
Experimental Workflow
The general workflow for performing a CETSA experiment with this compound is depicted below. The process begins with cell culture and treatment with the inhibitor, followed by a heat challenge. After cell lysis, the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of soluble IRAK1 is then quantified, typically by Western blotting or other immunoassays.
References
Application Note: Co-immunoprecipitation Protocol for the Identification of IRAK1-IN-1 Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] These pathways are fundamental to the innate immune system, and their dysregulation is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancers.[2][4][5] Upon activation, IRAK1 is recruited to a multi-protein complex known as the Myddosome, which also includes MyD88 and IRAK4.[2][6] This recruitment initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[1][7][8]
Given its crucial role, IRAK1 has emerged as a significant therapeutic target.[2][4] Small molecule inhibitors, such as IRAK1-IN-1, are valuable tools for both therapeutic development and for dissecting the intricate signaling networks in which IRAK1 participates.[9] Co-immunoprecipitation (Co-IP) is a robust and widely used technique to investigate protein-protein interactions within their native cellular environment.[10][11][12] This application note provides a detailed protocol to identify the molecular targets of this compound by examining how the inhibitor disrupts the protein interaction network of IRAK1.
IRAK1 Signaling Pathway
IRAK1's function is mediated through a series of protein-protein interactions. Following ligand binding to a TLR or IL-1R, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4.[6] IRAK4 then phosphorylates and activates IRAK1.[5][13] Activated IRAK1 undergoes autophosphorylation, leading to its dissociation from the receptor complex and subsequent association with TNF receptor-associated factor 6 (TRAF6).[1][6][13] This IRAK1-TRAF6 complex is a key signaling hub that activates downstream pathways, including the NF-κB and MAPK pathways.[1][4][7] IRAK1 has been shown to interact with a number of other proteins, including TOLLIP, Pellino proteins, and IRF7.[1][6][14][15]
IRAK1 Signaling Pathway and Point of Inhibition.
Experimental Workflow for Target Identification
The overall workflow to identify this compound targets using Co-IP involves treating cells with the inhibitor, lysing the cells under conditions that preserve protein complexes, immunoprecipitating IRAK1, and then identifying the co-precipitated proteins by mass spectrometry. A comparison between inhibitor-treated and untreated samples will reveal proteins that dissociate from IRAK1 upon inhibitor binding.
Workflow for this compound Target Identification.
Detailed Protocol: Co-immunoprecipitation of IRAK1
This protocol is optimized for cultured mammalian cells (e.g., human monocytic THP-1 cells or HEK293 cells expressing TLRs).
Materials and Reagents:
-
Cell Culture: Appropriate cell line, culture medium, flasks, and incubator.
-
Inhibitor: this compound (and a vehicle control, e.g., DMSO).
-
Antibodies: Anti-IRAK1 antibody for immunoprecipitation, isotype control IgG (e.g., Rabbit IgG).
-
Beads: Protein A/G agarose (B213101) or magnetic beads.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other mild detergent), freshly supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Co-IP Lysis Buffer or a buffer with a higher salt concentration for more stringent washes.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat one set of cells with this compound at a predetermined effective concentration (e.g., 1-10 µM) for a specified time (e.g., 1-4 hours).
-
Treat a parallel set of cells with an equivalent volume of vehicle (DMSO) as a negative control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cells.[16]
-
Incubate on ice for 30 minutes with occasional gentle agitation to ensure complete lysis.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.
-
-
Protein Quantification and Pre-clearing:
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
For each Co-IP, take an equal amount of protein (typically 0.5-1.0 mg).
-
Pre-clear the lysate by adding 20-30 µL of Protein A/G bead slurry and a small amount of isotype control IgG.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[17]
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) and transfer the pre-cleared supernatant to a new tube.
-
-
Immunoprecipitation:
-
Set aside a small aliquot (20-50 µL) of the pre-cleared lysate to serve as the "Input" control for Western Blot analysis.
-
To the remaining pre-cleared lysate, add the anti-IRAK1 antibody (the optimal amount should be predetermined, typically 1-5 µg).
-
In a separate tube for a negative control, add an equivalent amount of isotype control IgG to a parallel lysate sample.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.[16][17]
-
-
Immune Complex Capture:
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction.
-
Incubate on a rotator for 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-5 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, carefully remove all supernatant.
-
Elute the bound proteins by resuspending the beads in 20-40 µL of 2x Laemmli buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and dissociate them from the beads.
-
Pellet the beads, and the supernatant now contains the immunoprecipitated proteins.
-
-
Analysis:
-
Western Blot: Load the eluates from the IRAK1 IP, the negative control IgG IP, and the "Input" sample onto an SDS-PAGE gel. Perform electrophoresis, transfer to a membrane, and probe with antibodies against IRAK1 and expected interactors (e.g., TRAF6, MyD88) to validate the Co-IP.
-
Mass Spectrometry: For unbiased target identification, the eluates from the vehicle-treated and this compound-treated samples should be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Presentation and Interpretation
The primary output from the mass spectrometry analysis will be a list of proteins identified in each sample. Quantitative proteomics methods should be employed to compare the abundance of proteins co-precipitated with IRAK1 in the presence and absence of this compound. Proteins that show a significant reduction in abundance in the inhibitor-treated sample are potential targets whose interaction with IRAK1 is disrupted by the compound.
Table 1: Hypothetical Quantitative Mass Spectrometry Results for IRAK1 Co-IP
| Protein ID (Uniprot) | Gene Name | Function | Fold Change (this compound / Vehicle) | p-value | Interpretation |
| P51617 | IRAK1 | Bait Protein | 1.00 | - | Bait protein, reference |
| Q9Y2I0 | MYD88 | Adaptor Protein | 0.95 | >0.05 | Interaction likely unaffected |
| Q9Y4K3 | TRAF6 | E3 Ubiquitin Ligase | 0.21 | <0.01 | Interaction is inhibited |
| Q9H0E2 | PELI1 | E3 Ubiquitin Ligase | 0.35 | <0.01 | Interaction is inhibited |
| Q92931 | TOLLIP | Adaptor Protein | 0.89 | >0.05 | Interaction likely unaffected |
| Q9NQS7 | IRAK4 | Upstream Kinase | 0.91 | >0.05 | Interaction likely unaffected |
Table 2: Summary of Key IRAK1 Interactors and Expected Effect of Inhibition
| Interacting Protein | Role in Pathway | Expected effect of this compound |
| MyD88 | Upstream adaptor, recruits IRAK1 to the receptor complex.[1][6] | Minimal to no change. This interaction often precedes kinase activation. |
| IRAK4 | Upstream kinase that phosphorylates and activates IRAK1.[7][18][19] | Minimal to no change. This interaction is required for IRAK1 activation. |
| TRAF6 | Downstream E3 ligase, critical for NF-κB activation.[1][18] | Significant decrease. This interaction is dependent on IRAK1 activation and dissociation from the Myddosome.[6][13] |
| Pellino (PELI) family | E3 ligases phosphorylated by IRAK1.[15] | Significant decrease. This interaction is dependent on IRAK1 kinase activity. |
| TOLLIP | Inhibitory adaptor protein that binds to inactive IRAK1.[18][14] | Minimal to no change, or a potential increase if the inhibitor traps IRAK1 in an inactive-like state. |
The Co-immunoprecipitation protocol detailed here, in conjunction with quantitative mass spectrometry, provides a powerful framework for elucidating the mechanism of action of IRAK1 inhibitors like this compound. By identifying which protein-protein interactions are disrupted by the compound, researchers can gain a deeper understanding of the IRAK1 signaling network and refine the development of targeted therapeutics for a range of inflammatory and malignant diseases.
References
- 1. IRAK1 - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK1: a critical signaling mediator of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Crystal structure of human IRAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are IRAK1 modulators and how do they work? [synapse.patsnap.com]
- 10. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 11. Coimmunoprecipitation assay for the detection of kinase-substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 13. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 15. uniprot.org [uniprot.org]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ora.ox.ac.uk [ora.ox.ac.uk]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with IRAK1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that plays a pivotal role in the innate immune system.[1] As a key downstream component of Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, IRAK1 activation leads to a cascade of events culminating in the activation of transcription factors such as NF-κB and AP-1.[2] This, in turn, drives the production of pro-inflammatory cytokines and chemokines, orchestrating the inflammatory response.[3] Dysregulation of IRAK1 signaling has been implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling target for therapeutic intervention.[4]
IRAK1-IN-1 is a potent and selective inhibitor of IRAK1 kinase activity. By blocking the function of IRAK1, this small molecule inhibitor can effectively attenuate the inflammatory response mediated by TLR and IL-1R activation. These application notes provide detailed protocols for utilizing flow cytometry to assess the immunomodulatory effects of this compound on primary human immune cells. The described methods allow for the precise quantification of changes in immune cell activation, signaling, and function, providing valuable insights for researchers in immunology and drug development.
Mechanism of Action of IRAK1
Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1.[3] Activated IRAK1 undergoes autophosphorylation and subsequently interacts with TRAF6, leading to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways. This signaling cascade results in the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. This compound exerts its inhibitory effect by binding to the kinase domain of IRAK1, preventing its phosphorylation and activation, thereby blocking the downstream inflammatory signaling.
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of human Peripheral Blood Mononuclear Cells (PBMCs) treated with this compound. The data is presented as representative results demonstrating the potential effects of the inhibitor on different immune cell subsets.
Table 1: Effect of this compound on Monocyte Activation Markers (LPS Stimulation)
| Marker | Cell Type | Treatment | % Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| CD86 | CD14+ Monocytes | Vehicle Control (DMSO) | 85 ± 5 | 15000 ± 2000 |
| This compound (1 µM) | 45 ± 7 | 7000 ± 1500 | ||
| HLA-DR | CD14+ Monocytes | Vehicle Control (DMSO) | 90 ± 4 | 25000 ± 3000 |
| This compound (1 µM) | 60 ± 6 | 12000 ± 2500 |
Table 2: Effect of this compound on Intracellular Cytokine Production in Monocytes (LPS Stimulation)
| Cytokine | Cell Type | Treatment | % Positive Cells (Mean ± SD) |
| TNF-α | CD14+ Monocytes | Vehicle Control (DMSO) | 30 ± 4 |
| This compound (1 µM) | 5 ± 2 | ||
| IL-6 | CD14+ Monocytes | Vehicle Control (DMSO) | 25 ± 3 |
| This compound (1 µM) | 4 ± 1 |
Table 3: Effect of this compound on T Cell Proliferation (Anti-CD3/CD28 Stimulation)
| Marker | Cell Type | Treatment | % Proliferating Cells (Mean ± SD) |
| Ki-67 | CD4+ T Cells | Vehicle Control (DMSO) | 60 ± 8 |
| This compound (1 µM) | 55 ± 7 | ||
| Ki-67 | CD8+ T Cells | Vehicle Control (DMSO) | 70 ± 9 |
| This compound (1 µM) | 65 ± 8 |
Table 4: Inhibition of IRAK1 Phosphorylation by this compound (LPS Stimulation)
| Marker | Cell Type | Treatment | % Positive Cells (Mean ± SD) | MFI of p-IRAK1 (Mean ± SD) |
| p-IRAK1 (Thr209) | CD14+ Monocytes | Unstimulated | 5 ± 2 | 500 ± 100 |
| Vehicle Control (DMSO) + LPS | 75 ± 6 | 8000 ± 1200 | ||
| This compound (1 µM) + LPS | 15 ± 4 | 1500 ± 300 |
Mandatory Visualizations
Caption: IRAK1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Experimental Protocols
Protocol 1: Analysis of Monocyte Activation and Intracellular Cytokine Production
This protocol details the methodology for assessing the effect of this compound on the activation status and cytokine production of human monocytes within a PBMC population.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Brefeldin A and Monensin
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable Viability Dye
-
Fc Block reagent
-
Fluorochrome-conjugated antibodies: anti-CD14, anti-CD86, anti-HLA-DR
-
Fixation/Permeabilization Buffer
-
Permeabilization Wash Buffer
-
Fluorochrome-conjugated antibodies: anti-TNF-α, anti-IL-6
-
96-well U-bottom culture plate
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).[5]
-
Wash the cells twice with PBS and resuspend in complete RPMI 1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
-
Inhibitor Treatment and Stimulation:
-
Plate 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well U-bottom plate.
-
Prepare dilutions of this compound in complete RPMI 1640 medium. Add the desired final concentrations of this compound or vehicle control (DMSO) to the respective wells. Pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. For intracellular cytokine analysis, add Brefeldin A (10 µg/mL) and Monensin (2 µM) for the final 4-6 hours of incubation.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Staining:
-
Harvest the cells and transfer to FACS tubes.
-
Wash the cells with FACS buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions to enable exclusion of dead cells.
-
Wash the cells and then block Fc receptors with Fc Block reagent for 15 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers (anti-CD14, anti-CD86, anti-HLA-DR) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining:
-
Fix and permeabilize the cells using a commercial Fixation/Permeabilization buffer kit according to the manufacturer's protocol.
-
Wash the cells with Permeabilization Wash Buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies for intracellular cytokines (anti-TNF-α, anti-IL-6) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Wash Buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Resuspend the cells in 300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on viable, single cells, then on CD14+ monocytes to determine the percentage of cells expressing activation markers and intracellular cytokines, as well as their Mean Fluorescence Intensity (MFI).
-
Protocol 2: Analysis of IRAK1 Phosphorylation
This protocol describes the method for detecting the phosphorylation status of IRAK1 in monocytes following stimulation and treatment with this compound.
Materials:
-
Human PBMCs
-
RPMI 1640 medium (serum-free)
-
This compound (stock solution in DMSO)
-
LPS
-
Phos-tag™ or similar phosphorylation detection reagents (optional)
-
FACS Buffer
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibody: anti-CD14
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated antibody: anti-phospho-IRAK1 (e.g., Thr209)[6] or a specific antibody for the desired phosphorylation site.[7]
-
FACS tubes
Procedure:
-
Cell Preparation and Treatment:
-
Isolate and prepare PBMCs as described in Protocol 1.
-
Resuspend cells in serum-free RPMI 1640 medium at a concentration of 2 x 10^6 cells/mL and rest for 2 hours at 37°C.
-
Aliquot cells into FACS tubes.
-
Add this compound or vehicle control and pre-incubate for 1 hour.
-
Stimulate with LPS (100 ng/mL) for a short duration (e.g., 15-30 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding an equal volume of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by slowly adding ice-cold 90% methanol (B129727) while vortexing gently. Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with FACS buffer to remove the methanol.
-
Stain for the surface marker (anti-CD14) for 30 minutes at 4°C.
-
Wash the cells with FACS buffer.
-
Add the anti-phospho-IRAK1 antibody and incubate for 60 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Acquisition and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend in FACS buffer for acquisition.
-
Analyze the data by gating on the CD14+ monocyte population and measuring the MFI of the phospho-IRAK1 signal.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the effects of the IRAK1 inhibitor, this compound, on immune cell function. By employing multi-parameter flow cytometry, researchers can gain detailed insights into the mechanism of action of this compound and its potential as a therapeutic agent for inflammatory and autoimmune diseases. The ability to simultaneously analyze cell surface markers, intracellular signaling events, and cytokine production at a single-cell level makes flow cytometry an indispensable tool in the preclinical evaluation of novel immunomodulatory drugs.
References
- 1. IRAK1 - Wikipedia [en.wikipedia.org]
- 2. JCI - Inhibition of IRAK1/4 sensitizes T cell acute lymphoblastic leukemia to chemotherapies [jci.org]
- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.pasteur.fr [research.pasteur.fr]
- 6. Phospho-IRAK1 (Thr209) Polyclonal Antibody (BS-3193R) [thermofisher.com]
- 7. Phospho-IRAK1 (Thr387) Polyclonal Antibody (BS-3194R) [thermofisher.com]
- 8. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IRAK1-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that plays a pivotal role in the innate immune system.[1][2][3] It is a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][4][5][6] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit adaptor proteins like MyD88, which in turn recruit and activate IRAK family members, including IRAK1.[1][5] Activated IRAK1 then participates in a signaling complex that ultimately leads to the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory genes.[1][6][7]
Given its central role in inflammatory pathways, dysregulation of IRAK1 activity has been implicated in a variety of diseases, including autoimmune disorders, chronic inflammatory conditions, and certain cancers.[3][7] This makes IRAK1 a compelling therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.[5][6] High-throughput screening (HTS) is a powerful strategy for identifying novel modulators of IRAK1 activity from large compound libraries. This document provides detailed application notes and protocols for the use of IRAK1 inhibitors, such as IRAK1-IN-1, in HTS campaigns.
IRAK1 Signaling Pathway
The activation of IRAK1 is a key event in the TLR/IL-1R signaling pathway. The following diagram illustrates the canonical pathway leading to the activation of downstream inflammatory responses.
Caption: IRAK1 signaling cascade initiated by TLR/IL-1R activation.
Application of this compound in High-Throughput Screening
This compound is a representative small molecule inhibitor that can be utilized in HTS campaigns to identify novel IRAK1 modulators. HTS assays for IRAK1 are typically biochemical assays that measure the enzymatic activity of purified IRAK1 kinase or cell-based assays that measure a downstream consequence of IRAK1 inhibition.
Quantitative Data for IRAK1 Inhibitors
The following table summarizes inhibitory activities of known IRAK1 inhibitors, which can serve as benchmarks for HTS campaigns.
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| Pacritinib | IRAK1, JAK2, FLT3 | 6 | Kinase Assay | [8] |
| Pacritinib | IRAK4 | 177 | Kinase Assay | [8] |
| HS-243 | IRAK1 | 1.8 | Kinase Assay | [9] |
| HS-243 | IRAK4 | 0.9 | Kinase Assay | [9] |
| RO0884 | IRAK1, IRAK4 | N/A (inhibits both) | Cell-based | [10] |
Experimental Protocols
High-Throughput Screening (HTS) Protocol for IRAK1 Kinase Activity
This protocol is adapted from a biochemical HTS assay designed to identify inhibitors of IRAK1 kinase activity.[11][12] This assay format is robust and amenable to automation.
Principle: The assay measures the inhibition of IRAK1 kinase-mediated phosphorylation of a substrate. The level of phosphorylation can be detected using various methods, such as fluorescence, luminescence, or radioactivity. The protocol below describes a generic luminescence-based assay.
Materials:
-
Purified, recombinant human IRAK1 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein - MBP)[13]
-
ATP[13]
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)[11][12]
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Negative control (DMSO)
-
Luminescence-based kinase assay reagent (e.g., ADP-Glo®)[13][14]
-
384-well white, opaque plates
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram:
Caption: High-throughput screening workflow for IRAK1 kinase inhibitors.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare 1x Assay Buffer.
-
Prepare a master mix containing the kinase substrate and ATP in 1x Assay Buffer. The final concentration of ATP should be at or near its Km for IRAK1.
-
Dilute the purified IRAK1 enzyme to the desired working concentration in 1x Assay Buffer. The optimal enzyme concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.[14]
-
-
Assay Plate Preparation:
-
Using a liquid handler, dispense a small volume (e.g., 5 µL) of the master mix (substrate and ATP) into each well of a 384-well plate.
-
Add a small volume (e.g., 50 nL) of the test compounds, positive control, or DMSO (negative control) to the appropriate wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding a small volume (e.g., 5 µL) of the diluted IRAK1 enzyme to each well.
-
Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 45-60 minutes).[13] The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and generate a luminescent signal by adding the ADP-Glo® reagent according to the manufacturer's instructions. This typically involves a two-step addition with incubation periods at room temperature.[13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each test compound relative to the positive and negative controls.
-
Assess the quality of the HTS assay by calculating the Z'-factor. A Z'-factor ≥ 0.5 is generally considered acceptable for HTS.[12]
-
Hit Confirmation and Dose-Response Assay
Compounds identified as "hits" in the primary screen should be further evaluated to confirm their activity and determine their potency.
Protocol:
-
Select the hit compounds from the primary screen.
-
Perform a dose-response assay by testing each hit compound over a range of concentrations (e.g., an 8-point, 4-fold serial dilution starting from 30 µM).[11][12]
-
Run the assay in triplicate for each concentration.
-
Include a standard inhibitor (e.g., staurosporine) as a reference on each plate.[11][12]
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers interested in utilizing this compound and other inhibitors in high-throughput screening campaigns to discover novel modulators of IRAK1. The detailed methodologies and structured data presentation are intended to facilitate the design and execution of robust and reliable HTS assays for this important therapeutic target.
References
- 1. IRAK1 - Wikipedia [en.wikipedia.org]
- 2. IRAK1: a critical signaling mediator of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are IRAK1 modulators and how do they work? [synapse.patsnap.com]
- 4. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
- 7. IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The kinase activities of interleukin-1 receptor associated kinase (IRAK)-1 and 4 are redundant in the control of inflammatory cytokine expression in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: In Vivo Efficacy of IRAK1 Inhibition in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine-threonine kinase that functions as a key signaling node downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R)[1][2][3]. Dysregulation of IRAK1-mediated signaling pathways is strongly implicated in the pathogenesis of autoimmune diseases, including rheumatoid arthritis (RA)[1][4]. By transducing inflammatory signals that lead to the activation of transcription factors such as NF-κB, IRAK1 drives the production of pro-inflammatory cytokines and chemokines, contributing to the chronic inflammation and joint destruction characteristic of RA[2][4]. Consequently, inhibition of IRAK1 has emerged as a promising therapeutic strategy for the treatment of RA and other inflammatory conditions[1][3].
IRAK1 Signaling Pathway in Rheumatoid Arthritis
IRAK1 plays a central role in the inflammatory cascade that drives rheumatoid arthritis. Upon activation by IL-1R or TLRs, IRAK1 is recruited to the receptor complex via the adaptor protein MyD88 and is subsequently phosphorylated by IRAK4[3][4]. Activated IRAK1 then dissociates from the receptor and interacts with TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways[3]. This culminates in the transcription of genes encoding for pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are key mediators of synovitis and joint destruction in RA[1][3].
In Vivo Efficacy of IRAK Inhibition in RA Models
Preclinical studies utilizing various animal models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), have demonstrated the therapeutic potential of targeting IRAK1. While specific data for IRAK1-IN-1 is limited, studies on dual IRAK1/4 inhibitors and IRAK1 knockout/kinase-dead mouse models provide strong evidence for the role of IRAK1 in arthritis pathogenesis.
Summary of Preclinical Efficacy Data (Representative)
| Animal Model | Inhibitor/Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| Rat Collagen-Induced Arthritis (CIA) | R835 (IRAK1/4 inhibitor) | Prophylactic and therapeutic oral administration | - Reduced inflammation- Decreased cartilage degeneration- Lowered synovial inflammation | [5] |
| Rat Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis | R835 (IRAK1/4 inhibitor) | Prophylactic and therapeutic oral administration | - Significant inhibition of knee edema and pain | [5] |
| Mouse K/BxN Serum Transfer Arthritis | IRAK1 Kinase-Dead (IRAK1KD) Mice | N/A (Genetic Model) | - Reduced disease development- Decreased neutrophil chemoattraction | [6][7] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
This model is widely used to evaluate the efficacy of anti-arthritic compounds as it shares many pathological features with human RA.
Materials:
-
Male Lewis rats (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Incomplete Freund's Adjuvant (IFA)
-
Complete Freund's Adjuvant (CFA)
-
IRAK1 inhibitor (e.g., this compound)
-
Vehicle control
-
Standard laboratory equipment for animal handling, injections, and measurements.
Protocol:
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in 0.05 M acetic acid mixed with an equal volume of IFA.
-
Administer 0.5 mL of the emulsion intradermally at the base of the tail of each rat.
-
-
Booster Immunization (Day 7):
-
Prepare a similar emulsion of CII with CFA.
-
Administer 0.5 mL of the booster emulsion intradermally at a site distant from the initial injection.
-
-
Treatment Regimen:
-
Prophylactic Dosing: Begin treatment with the IRAK1 inhibitor or vehicle control one day before or on the day of the primary immunization (Day 0) and continue daily for the duration of the study (e.g., 21-28 days).
-
Therapeutic Dosing: Initiate treatment upon the first signs of clinical arthritis (typically around day 10-14) and continue daily.
-
-
Clinical Assessment:
-
Monitor animals daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per animal is 16.
-
Measure paw volume or thickness using a plethysmometer or calipers every 2-3 days.
-
-
Terminal Procedures (End of Study):
-
Collect blood samples for analysis of serum cytokines (e.g., TNF-α, IL-6) and anti-CII antibodies.
-
Euthanize animals and collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Data Interpretation and Expected Outcomes
Inhibition of IRAK1 is expected to lead to a dose-dependent reduction in the clinical signs of arthritis in the CIA model. This would be evidenced by:
-
Reduced Arthritis Scores: A significant decrease in the mean arthritis score in the inhibitor-treated group compared to the vehicle-treated group.
-
Decreased Paw Swelling: A measurable reduction in paw volume or thickness.
-
Improved Histopathology: Histological examination of the joints is expected to show reduced synovial inflammation, cartilage destruction, and bone erosion in treated animals.
-
Lower Systemic Inflammation: A decrease in the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Conclusion
Targeting IRAK1 represents a promising therapeutic avenue for rheumatoid arthritis. The protocols and expected outcomes described in these application notes provide a framework for the preclinical evaluation of IRAK1 inhibitors in relevant in vivo models. Successful demonstration of efficacy in these models is a critical step in the development of novel IRAK1-targeted therapies for patients with RA.
References
- 1. What are IRAK1 modulators and how do they work? [synapse.patsnap.com]
- 2. IRAK1 - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association between interleukin-1 receptor associated kinase 1 rs3027898 A/C gene polymorphism and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ard.bmj.com [ard.bmj.com]
- 6. Nonhematopoietic IRAK1 drives arthritis via neutrophil chemoattractants: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Nonhematopoietic IRAK1 drives arthritis via neutrophil chemoattractants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inflammasome Activation with an IRAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammasomes are multi-protein cytosolic complexes that play a critical role in the innate immune system by initiating inflammatory responses. A key signaling molecule implicated in the activation of the NLRP3 inflammasome is Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). IRAK1 has been shown to mediate a rapid, non-transcriptional activation of the NLRP3 inflammasome, making it a crucial target for studying and modulating inflammatory pathways.
These application notes provide a comprehensive guide to using the dual IRAK1 and IRAK4 inhibitor, IRAK-1/4 Inhibitor I (CAS 509093-47-4) , hereafter referred to as IRAK1-IN-1 , to investigate inflammasome activation. This document includes detailed protocols for key experiments, quantitative data on inhibitor activity, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
Inhibitor Profile: this compound (IRAK-1/4 Inhibitor I)
| Property | Value | Reference |
| CAS Number | 509093-47-4 | N/A |
| Molecular Formula | C₂₀H₂₁N₅O₄ | N/A |
| Molecular Weight | 395.41 g/mol | N/A |
| IC₅₀ for IRAK1 | 300 nM | N/A |
| IC₅₀ for IRAK4 | 200 nM | N/A |
| Selectivity | >10,000 nM against a panel of 27 other kinases | N/A |
| Solubility | ≥5 mg/mL in DMSO | N/A |
Effects of this compound on NLRP3 Inflammasome Activation
| Experimental Readout | Cell Type | Treatment Conditions | Observed Effect with this compound (5 µM) | Reference |
| ASC Speck Formation | Wild-Type Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP (15 min) | Abolished formation of ASC specks and co-localization of IRAK1 with NLRP3. | [1] |
| Caspase-1 Activation | Wild-Type BMDMs | Simultaneous LPS + ATP (30 min) | Inhibition of rapid caspase-1 cleavage. | [2] |
| IL-1β Secretion | THP-1 Macrophages | Candida parapsilosis stimulation (24h) | Significant reduction in IL-1β secretion. | [3] |
Signaling Pathways and Experimental Workflows
IRAK1-Mediated Rapid NLRP3 Inflammasome Activation
Experimental Workflow for Studying Inflammasome Activation
Experimental Protocols
Protocol 1: Inhibition of ASC Speck Formation in BMDMs
This protocol details the immunofluorescence-based detection of ASC speck formation, a hallmark of inflammasome activation, and its inhibition by this compound.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
DMEM complete medium
-
This compound (CAS 509093-47-4)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-ASC, anti-IRAK1, anti-NLRP3)
-
Fluorescently labeled secondary antibodies
-
DAPI nuclear stain
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding: Seed BMDMs on glass coverslips in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with 5 µM this compound or vehicle (DMSO) for 1 hour.[1]
-
Inflammasome Activation: Stimulate the cells with LPS (e.g., 200 ng/mL) and ATP (e.g., 5 mM) simultaneously for 15-30 minutes.[1]
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against ASC, IRAK1, and/or NLRP3 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, stain nuclei with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides using mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope. Quantify the percentage of cells with ASC specks.
Protocol 2: Analysis of Caspase-1 Activation by Western Blot
This protocol describes the detection of cleaved (active) caspase-1 in cell lysates by Western blotting.
Materials:
-
BMDMs or other suitable macrophage cell line
-
This compound (CAS 509093-47-4)
-
LPS and ATP
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-caspase-1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells with this compound and inflammasome activators as described in Protocol 1.
-
Cell Lysis: After treatment, collect the cell culture supernatant and lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour and then incubate with the primary anti-caspase-1 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour. After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system. Look for the cleaved p20 or p10 subunits of caspase-1.
Protocol 3: Co-Immunoprecipitation of IRAK1 and Inflammasome Components
This protocol is for investigating the interaction between IRAK1 and components of the NLRP3 inflammasome, such as ASC.[4][5]
Materials:
-
BMDMs
-
This compound (CAS 509093-47-4)
-
LPS and ATP
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-ASC)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot (anti-IRAK1, anti-ASC)
Procedure:
-
Cell Culture and Treatment: Culture and treat BMDMs with this compound and inflammasome activators.
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the anti-ASC antibody overnight at 4°C.
-
Add fresh protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against IRAK1 and ASC to detect the co-precipitated proteins.
Conclusion
This compound (IRAK-1/4 Inhibitor I) is a valuable tool for dissecting the role of IRAK1 in inflammasome activation. By inhibiting the kinase activity of IRAK1, researchers can specifically probe its involvement in the rapid, non-transcriptional activation of the NLRP3 inflammasome. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments to further elucidate the intricate signaling pathways governing innate immunity and inflammation.
References
Application Notes and Protocols for Cytokine Measurement Following IRAK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that plays a pivotal role in the innate immune signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon receptor activation, IRAK1 is recruited to the Myddosome signaling complex, where it becomes phosphorylated and subsequently activates downstream pathways, leading to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[1][2][3] Dysregulation of IRAK1 signaling is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[1][2]
Signaling Pathway and Mechanism of Action
The TLR/IL-1R signaling pathway leading to cytokine production is a well-orchestrated cascade of protein interactions. Upon ligand binding, the receptor recruits the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1. Activated IRAK1 associates with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream kinases such as TAK1, and subsequently the IKK complex and MAPKs. This culminates in the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokine genes.[4][5][6] IRAK1 inhibitors act by binding to the kinase domain of IRAK1, preventing its phosphorylation and activation, thereby blocking the downstream signaling cascade and subsequent cytokine production.
Data Presentation
The following tables summarize the quantitative data on the inhibition of cytokine production by representative IRAK1 inhibitors.
Table 1: Inhibition of Pro-inflammatory Cytokine Release by Pacritinib in Human Macrophages
Data from a study by Campbell et al. (2022) where human monocyte-derived macrophages were stimulated with a GU-rich single-stranded RNA (a TLR8 agonist) in the presence or absence of the IRAK1 inhibitor Pacritinib.[7][8][9] Cytokine levels in the supernatant were measured by ELISA.
| Cytokine | Treatment | Concentration (pg/mL) | % Inhibition |
| IL-6 | Control (ssRNA only) | 1500 | - |
| Pacritinib (1 µM) + ssRNA | 250 | 83.3% | |
| TNF-α | Control (ssRNA only) | 800 | - |
| Pacritinib (1 µM) + ssRNA | 150 | 81.3% | |
| IL-1β | Control (ssRNA only) | 400 | - |
| Pacritinib (1 µM) + ssRNA | 75 | 81.3% |
Table 2: Inhibition of Pro-inflammatory Cytokine mRNA Expression by JH-X-119-01 in Macrophages
Data from a study where LPS-treated macrophages were treated with the selective IRAK1 inhibitor JH-X-119-01.[10][11] The mRNA levels of IL-6 and TNF-α were quantified.
| Cytokine | Treatment | Relative mRNA Expression | % Inhibition |
| IL-6 | Control (LPS only) | 100% | - |
| JH-X-119-01 (10 µM) + LPS | ~30% | ~70% | |
| TNF-α | Control (LPS only) | 100% | - |
| JH-X-119-01 (10 µM) + LPS | ~40% | ~60% |
Experimental Protocols
The following protocols provide a detailed methodology for cell culture, inhibitor treatment, and subsequent cytokine measurement by ELISA.
Protocol 1: Cell Culture and Treatment
1. Cell Culture:
-
Culture appropriate cells, such as human THP-1 monocytes or murine RAW 264.7 macrophages, in RPMI-1640 or DMEM medium, respectively.
-
Supplement the medium with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.
2. Cell Seeding:
-
Seed the cells in a 96-well flat-bottom tissue culture plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere and stabilize overnight.
3. Inhibitor Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Aspirate the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
4. Stimulation:
-
Prepare a stock solution of the inflammatory stimulus, such as Lipopolysaccharide (LPS) from E. coli or recombinant human Interleukin-1 beta (IL-1β).
-
Add the stimulus directly to each well to achieve the final desired concentration (e.g., 100 ng/mL for LPS or 10 ng/mL for IL-1β). Include wells with no stimulus as a negative control.
-
The final volume in each well should be approximately 200 µL.
5. Incubation:
-
Incubate the plate for a predetermined time, typically between 6 to 24 hours, depending on the cytokine of interest and the cell type.
6. Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
The supernatants can be used immediately for ELISA or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general guideline for a sandwich ELISA. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.
1. Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and detection antibody, according to the kit manufacturer's instructions.
2. Plate Coating (if not pre-coated):
-
Dilute the capture antibody in coating buffer to the recommended concentration.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
3. Blocking:
-
Aspirate the coating solution and wash the wells 3-5 times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
4. Sample and Standard Incubation:
-
Wash the plate as described above.
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard provided in the kit.
-
Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
5. Detection Antibody Incubation:
-
Wash the plate as described above.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
6. Streptavidin-HRP Incubation:
-
Wash the plate as described above.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Seal the plate and incubate for 20-30 minutes at room temperature in the dark.
7. Substrate Development:
-
Wash the plate as described above.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
8. Reaction Termination and Measurement:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader. It is recommended to also read at a reference wavelength of 570 nm or 630 nm and subtract this reading from the 450 nm reading to correct for optical imperfections in the plate.
9. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokine in each of the unknown samples.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated, stimulated control.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers interested in evaluating the efficacy of IRAK1 inhibitors on cytokine production. By following these detailed methodologies, scientists can obtain reliable and reproducible data to advance their research and drug development efforts in the field of inflammation and immunology. The use of well-characterized inhibitors and standardized ELISA protocols is crucial for generating high-quality data that can be confidently interpreted and compared across different studies.
References
- 1. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance [frontiersin.org]
- 4. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- 6. Toll-like Receptors in Inborn Errors of Immunity in Children: Diagnostic Potential and Therapeutic Frontiers—A Review of the Latest Data [mdpi.com]
- 7. Pacritinib Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pacritinib Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
IRAK1-IN-1 solubility in DMSO and aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of IRAK1-IN-1 in DMSO and aqueous buffers. It includes frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.
FAQs and Troubleshooting Guide
This section addresses specific issues that may be encountered when working with this compound.
Q1: What is this compound and which specific compound does this refer to?
A1: this compound is an inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). Based on commercially available data, this compound corresponds to the compound with CAS number 1042224-63-4, which is also known as IRAK Inhibitor 1. It is important to distinguish this from other inhibitors such as "IRAK-1/4 Inhibitor I" (CAS 509093-47-4), as they are different chemical entities with distinct physical and biological properties. Always verify the CAS number of your compound.
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO. For quantitative data, please refer to Table 1. To achieve complete dissolution, sonication is often recommended. It is also crucial to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers such as PBS, TRIS, or cell culture media is not recommended. Like many kinase inhibitors, this compound is a hydrophobic compound and is expected to have very low solubility in aqueous solutions. Attempting to dissolve it directly will likely result in a suspension or precipitation.
Q4: How should I prepare working solutions of this compound in aqueous buffers for my experiments?
A4: The standard procedure is to first prepare a high-concentration stock solution in 100% DMSO. This stock solution is then serially diluted to the final desired concentration in the aqueous experimental buffer. It is critical to add the DMSO stock to the aqueous buffer and mix immediately and thoroughly to minimize precipitation.
Q5: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What can I do?
A5: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize DMSO concentration: While keeping the final DMSO concentration non-toxic to your cells (ideally ≤ 0.1%), a slightly higher concentration may help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a pre-warmed buffer: Warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Consider formulation with co-solvents: For in vivo studies, or some in vitro assays, co-solvents can be used. A common formulation involves diluting the DMSO stock into a vehicle containing agents like PEG300, Tween-80, or Captisol® (SBE-β-CD).
Data Presentation
The following tables summarize the key properties and solubility of this compound.
Table 1: Chemical Properties of this compound
| Property | Value |
| Synonyms | IRAK Inhibitor 1, IRAK-IN-1 |
| CAS Number | 1042224-63-4 |
| Molecular Formula | C₁₇H₁₉N₅ |
| Molecular Weight | 293.37 g/mol |
Table 2: Solubility of this compound
| Solvent | Concentration | Methodological Notes |
| DMSO | 16.67 mg/mL (56.82 mM) | Sonication is recommended. Use of fresh, anhydrous DMSO is critical. |
| Aqueous Buffers | Very Low / Practically Insoluble | Direct dissolution is not recommended. Prepare a DMSO stock and dilute. |
Experimental Protocols & Workflows
This section provides a detailed methodology for preparing this compound solutions and a visual workflow.
Protocol for Preparing this compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution and sonicate in a water bath for several minutes to ensure complete dissolution. Visually inspect the solution to confirm there is no undissolved particulate matter.
-
-
Storage of Stock Solution:
-
Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Prepare the Aqueous Working Solution:
-
Warm the desired aqueous buffer (e.g., PBS, cell culture medium) to 37°C.
-
Add the required volume of the this compound DMSO stock solution to the pre-warmed aqueous buffer while vortexing to ensure rapid mixing. Important: Add the DMSO stock to the buffer, not the other way around.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Diagrams
Caption: IRAK1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Preparing this compound Solutions.
Troubleshooting IRAK1-IN-1 off-target effects in kinase assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting potential off-target effects of IRAK1 inhibitors in kinase assays.
Disclaimer: "IRAK1-IN-1" is used as a representative name for a selective Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) inhibitor. The quantitative data and off-target profile used in this guide are based on the characteristics of highly selective IRAK1 inhibitors reported in the literature, such as JH-X-119-01, and are provided for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is IRAK1 and what is its role in cellular signaling?
A1: Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) is a serine/threonine kinase that is a crucial component of the innate immune system.[1][2] It functions as a key mediator in the signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Upon activation, these receptors recruit adaptor proteins, leading to the formation of a complex that includes IRAK4 and IRAK1.[3][4] IRAK4 then phosphorylates and activates IRAK1.[4][5] Activated IRAK1 subsequently interacts with TRAF6, leading to the activation of downstream pathways, most notably the NF-κB and MAPK signaling cascades, which drive the expression of pro-inflammatory genes.[4][5][6]
Q2: What are off-target effects and why are they a concern for kinase inhibitors?
A2: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[7] For kinase inhibitors, this often means binding to and modulating the activity of other kinases.[7] This is a significant concern because the ATP-binding pocket, which most kinase inhibitors target, is structurally similar across many of the over 500 human kinases.[7] Such unintended interactions can lead to inaccurate interpretation of experimental data, unexpected cellular toxicity, and adverse side effects in a clinical context.[7][8]
Q3: How can I determine if an observed cellular effect is due to on-target IRAK1 inhibition or an off-target effect?
A3: Differentiating on-target from off-target effects requires a multi-faceted validation strategy:
-
Use a Structurally Unrelated Inhibitor: Confirm your results with a second, chemically different inhibitor that also targets IRAK1. If the same phenotype is observed, it is more likely to be a genuine on-target effect.[7]
-
Perform a Rescue Experiment: In a genetically modified cell line, express a version of IRAK1 that is mutated to be resistant to the inhibitor. If the inhibitor's effects are reversed in these cells, it strongly indicates the phenotype is due to on-target IRAK1 inhibition.
-
Kinome Profiling: Screen the inhibitor against a large panel of kinases. This provides a broad view of its selectivity and identifies potential off-target kinases that could be responsible for the observed effects.[8]
-
Dose-Response Analysis: Conduct experiments across a wide range of inhibitor concentrations. On-target effects should typically occur at concentrations consistent with the inhibitor's IC50 for IRAK1, while off-target effects often appear at higher concentrations.[7]
Troubleshooting Guide
Issue 1: Unexpectedly high cellular toxicity is observed at concentrations intended to be selective for IRAK1.
-
Possible Cause: The inhibitor may be interacting with one or more off-target kinases that are essential for cell survival. Even highly selective inhibitors can engage other kinases at elevated concentrations.
-
Troubleshooting Steps:
-
Confirm On-Target Potency vs. Toxicity: Perform a dose-response curve to compare the IC50 for IRAK1 inhibition (e.g., by measuring phosphorylation of a downstream target like IκBα) with the IC50 for cell viability. A large divergence may suggest off-target toxicity.
-
Perform Kinome-Wide Selectivity Screening: Use a commercial service to screen this compound against a broad panel of kinases (e.g., >400). This can identify unintended targets that may explain the toxicity.[8][9]
-
Consult the Literature: Research the known functions of any identified off-target "hits" to determine if their inhibition is associated with cytotoxicity.
-
Issue 2: The observed cellular phenotype is inconsistent with the known function of IRAK1.
-
Possible Cause: The phenotype could be the result of inhibiting an unknown off-target kinase or paradoxically activating another signaling pathway.
-
Troubleshooting Steps:
-
Validate with an Alternative Tool: Use an orthogonal method to inhibit IRAK1, such as siRNA or CRISPR-Cas9 knockdown. If this genetic approach reproduces the phenotype observed with this compound, it is likely an on-target effect.
-
Analyze Key Signaling Pathways: Based on kinome profiling data or literature, use Western blotting to probe the phosphorylation status of key components of suspected off-target pathways (e.g., other MAPK family members, cell cycle kinases).[8]
-
Use a More Selective Inhibitor: If available, test a different IRAK1 inhibitor with a "cleaner" off-target profile. Observing a different phenotype would suggest the initial result was due to an off-target effect.
-
Quantitative Data Summary
The selectivity of a kinase inhibitor is determined by comparing its potency against its intended target versus other kinases. A highly selective inhibitor will have a much lower IC50 value for its primary target.
Table 1: Representative Kinase Selectivity Profile for a Selective IRAK1 Inhibitor (Note: Data is illustrative. Actual values may vary based on assay conditions.)
| Kinase Target | IC50 (nM) | Selectivity vs. IRAK1 | Comments |
| IRAK1 (Primary Target) | 9 | 1x | High potency against the intended target. [10] |
| IRAK4 | >10,000 | >1111x | Low activity against the closely related IRAK4 is a key feature of a selective IRAK1 inhibitor.[10] |
| TAK1 | 390 | 43x | A potential off-target, as it is downstream in the same pathway.[11] |
| YSK4 (MAP3K19) | 57 | 6x | An example of a potential off-target identified in kinome screens for some IRAK1 inhibitors. |
| MEK3 (MAP2K3) | >1,000 | >111x | Another potential off-target kinase. |
| JNK1 | >1,000 | >111x | Often screened to ensure pathway selectivity. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify even weak off-target interactions.[8]
-
Kinase Panel: Utilize a commercially available kinase profiling service (e.g., Eurofins, Promega, Reaction Biology) that offers a panel of hundreds of purified human kinases.[9]
-
Assay Format: The service will typically perform a competition binding assay or an enzymatic activity assay. In a binding assay, the inhibitor competes with a labeled ligand for binding to each kinase.
-
Data Analysis: Results are often provided as percent inhibition at the tested concentration. A kinase showing inhibition above a pre-defined threshold (e.g., >50%) is considered a "hit."
-
Follow-up: For any identified hits, perform full dose-response experiments to determine the IC50 values, allowing for a quantitative comparison to the on-target potency.
Protocol 2: Validating Off-Target Effects via Western Blotting
Objective: To investigate if this compound affects other signaling pathways by measuring the phosphorylation state of key off-target kinases.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., THP-1 monocytes or other relevant cell lines) and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the on-target IC50) for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against:
-
Phospho-IRAK1 (on-target)
-
Total IRAK1
-
Phospho-JNK (potential off-target pathway)
-
Total JNK
-
Phospho-p38 (potential off-target pathway)
-
Total p38
-
GAPDH or β-Actin (loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant change in the phosphorylation of a non-target protein in a dose-dependent manner would suggest an off-target effect.
References
- 1. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
- 4. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-1 Receptor-Associated Kinase 1 in Cancer Metastasis and Therapeutic Resistance: Mechanistic Insights and Translational Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK1 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 10. oncotarget.com [oncotarget.com]
- 11. selleckchem.com [selleckchem.com]
IRAK1-IN-1 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of IRAK1-IN-1 (also known as IRAK-1/4 Inhibitor I).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term stability, this compound in its solid (powder) form should be stored at -20°C. Under these conditions, it is expected to be stable for up to 3 years.[1] For shorter periods, storage at 4°C is acceptable for up to 2 years.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in an appropriate solvent, such as DMSO. Once prepared, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2][3]
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). It is insoluble in water.[4] For cell-based assays, DMSO is the most commonly used solvent. It is crucial to use anhydrous, high-purity DMSO, as moisture can affect the solubility and stability of the compound.[1]
Q4: Is this compound stable in aqueous solutions or cell culture media?
Like many small molecule inhibitors, this compound may have limited stability in aqueous solutions for extended periods. It is best practice to prepare fresh dilutions in your cell culture medium from the DMSO stock solution immediately before each experiment. Avoid storing the inhibitor in aqueous solutions.
Q5: How many times can I freeze and thaw my stock solution?
To ensure the integrity and activity of the inhibitor, it is strongly recommended to avoid repeated freeze-thaw cycles.[3] Aliquoting the stock solution into single-use vials is the best way to prevent degradation.
Data Summary Tables
Table 1: Storage Conditions Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[2] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years[2][3] |
| -20°C | 1 year[2][3] |
Table 2: Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥5 mg/mL[5] | Ultrasonic assistance may be required. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1][2] |
| DMF | 25 mg/mL | Ultrasonic and warming to 60°C may be necessary.[2] |
Troubleshooting Guide
Issue 1: Precipitation of the compound in cell culture medium.
-
Cause: The final concentration of DMSO in the medium may be too low to maintain solubility, or the inhibitor concentration may be too high.
-
Solution:
-
Ensure the final DMSO concentration in your culture medium is sufficient to keep the compound dissolved, typically between 0.1% and 0.5%. However, always check the DMSO tolerance of your specific cell line.
-
When diluting the stock solution, add it to the medium while vortexing or mixing to ensure rapid and even dispersion.
-
Consider preparing an intermediate dilution in a serum-free medium before adding it to your final culture medium.
-
Issue 2: High background or off-target effects observed in experiments.
-
Cause: The concentration of the inhibitor may be too high, leading to non-specific effects. Alternatively, the vehicle (DMSO) concentration may be causing cellular stress.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.
-
Always include a vehicle control (cells treated with the same concentration of DMSO as the inhibitor-treated cells) to distinguish between the effects of the inhibitor and the solvent.
-
Ensure the final DMSO concentration is consistent across all experimental conditions.
-
Issue 3: Inconsistent or non-reproducible results.
-
Cause: This can be due to degradation of the inhibitor from improper storage or handling, or variability in experimental procedures.
-
Solution:
-
Use a fresh aliquot of the inhibitor for each experiment to rule out degradation from multiple freeze-thaw cycles.
-
Ensure consistent cell seeding densities, incubation times, and reagent concentrations across all experiments.
-
Standardize your cell culture conditions, as factors like cell passage number and confluency can influence experimental outcomes.
-
Experimental Protocols
General Protocol for a Cell-Based Assay (e.g., Cytokine Release Assay)
-
Cell Seeding: Plate your cells (e.g., THP-1 monocytes) in a suitable multi-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound from your DMSO stock solution in a cell culture medium. Ensure the final DMSO concentration will be consistent across all wells and below the tolerance level of your cells (typically ≤ 0.5%).
-
Pre-incubation with Inhibitor: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO). Incubate the cells with the inhibitor for a pre-determined amount of time (e.g., 1-2 hours) to allow for cellular uptake and target engagement.
-
Cell Stimulation: After the pre-incubation period, add the stimulating agent (e.g., Lipopolysaccharide (LPS) for TLR4 activation) to the wells to induce the inflammatory response.
-
Incubation: Incubate the plate for the desired period (e.g., 6-24 hours) to allow for the production and release of cytokines.
-
Sample Collection and Analysis: Collect the cell culture supernatant and measure the concentration of the cytokine of interest (e.g., TNF-α, IL-6) using a suitable method like ELISA or a bead-based immunoassay.
Visualizations
Caption: IRAK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in cell-based assays.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
- 5. IRAK-1/4 Inhibitor I ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
How to minimize IRAK1-IN-1 cytotoxicity in cell culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing IRAK1 inhibitors in cell culture experiments, with a focus on minimizing potential cytotoxicity. While the specific inhibitor "IRAK1-IN-1" is not extensively documented in publicly available literature, the principles and protocols outlined here are broadly applicable to small molecule inhibitors targeting IRAK1.
Frequently Asked Questions (FAQs)
Q1: What is IRAK1 and why is it a therapeutic target?
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a serine/threonine kinase that plays a crucial role in the innate immune system. It is a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation, these receptors recruit adapter proteins like MyD88, which in turn recruits and activates IRAK family members, including IRAK1 and IRAK4.[4][5] Activated IRAK1 then participates in a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[2][4] Dysregulation of IRAK1 signaling is implicated in various inflammatory diseases, autoimmune disorders, and certain cancers, making it a significant target for therapeutic intervention.[1][6]
Q2: What are the common causes of cytotoxicity with IRAK1 inhibitors in cell culture?
Cytotoxicity associated with small molecule inhibitors like those targeting IRAK1 can stem from several factors:
-
Off-target effects: The inhibitor may bind to other kinases or cellular proteins, leading to unintended biological consequences and toxicity.[7] The ATP-binding pockets of IRAK1 and IRAK4 share high sequence identity, which can lead to dual inhibition by many compounds.[8]
-
High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can induce non-specific effects and cell death.[7][9]
-
Prolonged exposure: Continuous exposure of cells to the inhibitor may disrupt essential cellular processes, leading to cumulative toxicity.[7]
-
Solvent toxicity: The vehicle used to dissolve the inhibitor, most commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[7]
-
Inhibition of essential pathways: While the goal is to inhibit inflammatory signaling, IRAK1 may have roles in other cellular processes essential for survival in certain cell types.
Q3: How can I determine the optimal, non-toxic concentration of an IRAK1 inhibitor for my experiments?
The optimal concentration should be empirically determined for each cell line and experimental setup. A standard approach is to perform a dose-response curve to determine the half-maximal cytotoxic concentration (CC50) and compare it to the IC50 for IRAK1 inhibition. The ideal therapeutic window lies where the inhibitor shows high potency against IRAK1 (low IC50) and low cytotoxicity (high CC50).
Troubleshooting Guide
This guide addresses common issues encountered when using IRAK1 inhibitors in cell culture.
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the CC50. Start with a wide range of concentrations, from well below to well above the reported IC50 value. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired level of IRAK1 inhibition. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your specific cell line (generally <0.1-0.5%). Run a vehicle-only control to assess solvent toxicity.[7] | |
| Compound degradation or impurity. | Use a fresh aliquot of the inhibitor. If possible, verify the purity of the compound. | |
| Inconsistent or unexpected results. | Cell line variability. | Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered sensitivity.[10] |
| Inconsistent cell seeding density. | Ensure a uniform cell seeding density across all wells, as this can affect the effective concentration of the inhibitor per cell.[10] | |
| Instability of the inhibitor in culture medium. | Assess the stability of the inhibitor in your specific cell culture medium over the course of the experiment. | |
| Lack of inhibitor effect. | Inhibitor is not cell-permeable. | Confirm from literature or manufacturer's data that the inhibitor can cross the cell membrane. |
| Incorrect timing of inhibitor addition. | The inhibitor should be added before or concurrently with the stimulus used to activate the IRAK1 pathway (e.g., LPS or IL-1β). | |
| Inactive inhibitor. | Test the biochemical activity of the inhibitor in a cell-free kinase assay.[7] |
Quantitative Data: Potency of Various IRAK1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known IRAK1 inhibitors. Note that potency can vary depending on the assay conditions.
| Inhibitor | IRAK1 IC50 (nM) | IRAK4 IC50 (nM) | Notes |
| IRAK-1/4 Inhibitor I | 300[1] | 200[1] | A widely used dual inhibitor.[8] |
| JH-1-25 | 9.3[1] | 17.0[1] | Dual inhibitor. |
| Pacritinib | 6[1] | 177[1] | Shows moderate selectivity for IRAK1 over IRAK4.[1] |
| HS-243 | 24[11] | 20[11] | A highly selective dual IRAK-1/4 inhibitor. |
| JH-X-119-01 | 9.3[8][12] | >10,000[8][12] | A selective, covalent IRAK1 inhibitor.[8][12] |
| THZ-2-118 | 14.2[1] | - | Dual IRAK1/JNK inhibitor.[1] |
Experimental Protocols
Protocol 1: Determination of CC50 by Resazurin (B115843) Assay
This protocol outlines a method to determine the cytotoxic concentration 50 (CC50) of an IRAK1 inhibitor.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the IRAK1 inhibitor in complete culture medium. It is advisable to test a broad range of concentrations (e.g., 0.01 µM to 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of solvent) and a "no-treatment control" (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the CC50 value.
-
Protocol 2: Western Blot for Phosphorylated IRAK1
This protocol is for assessing the inhibitory activity of a compound on IRAK1 phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., THP-1 monocytes) and allow them to adhere.
-
Pre-treat the cells with the IRAK1 inhibitor at various concentrations for 1-2 hours.
-
Stimulate the cells with an appropriate ligand (e.g., 100 ng/mL LPS) for 15-30 minutes to induce IRAK1 phosphorylation.[13]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated IRAK1 (p-IRAK1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands.
-
Probe the same membrane for total IRAK1 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Visualizations
Caption: IRAK1 signaling pathway and the point of inhibition.
Caption: General experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting decision tree for high cytotoxicity.
References
- 1. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK1 - Wikipedia [en.wikipedia.org]
- 3. IRAK1: a critical signaling mediator of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. What are IRAK1 modulators and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.biomol.com [resources.biomol.com]
- 10. benchchem.com [benchchem.com]
- 11. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. benchchem.com [benchchem.com]
Addressing IRAK1-IN-1 precipitation in cell media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with IRAK1-IN-1 in cell culture media.
Important Note on Compound Identity: The designation "this compound" may be used for different molecules. Two common inhibitors are often referred to as IRAK-1/4 inhibitors: one with CAS number 1042224-63-4 and another with CAS number 509093-47-4[1][2][3]. Both are known to have low aqueous solubility. The following guidance is based on the general properties of these and other poorly soluble kinase inhibitors and should be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature and low aqueous solubility. The primary solvent for stock solutions is typically Dimethyl Sulfoxide (DMSO)[1][2]. When a concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution, forming a visible precipitate.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: The recommended solvent for this compound is DMSO[1][2]. Stock solutions should be stored at -20°C for long-term stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q3: What is the maximum recommended final DMSO concentration in my cell culture?
A3: To minimize solvent-induced toxicity and off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.
Troubleshooting Guide
Issue: Immediate Precipitation Upon Addition to Cell Media
If you observe immediate cloudiness or precipitate formation after adding your this compound stock solution to the cell culture medium, consult the following table for potential causes and solutions.
| Potential Cause | Description | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration in your specific media. |
| "Solvent Shock" | Rapid dilution of a high-concentration DMSO stock into a large volume of aqueous media causes a drastic change in solvent polarity, leading to precipitation. | Perform a serial or stepwise dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) media, then add this to the final volume. |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your final working solutions. |
| Incorrect Stock Preparation | The compound may not be fully dissolved in the initial DMSO stock. | Ensure the compound is completely dissolved in DMSO. Gentle warming or sonication may be necessary to fully dissolve the powder[1]. |
Issue: Precipitation Observed Over Time in the Incubator
If the medium is initially clear but a precipitate forms after incubation, consider the following factors.
| Potential Cause | Description | Recommended Solution |
| Compound Instability | The compound may degrade or interact with media components over time, leading to the formation of insoluble byproducts. | Test the stability of this compound in your media over the intended duration of your experiment. Consider reducing the incubation time if possible. |
| Media Evaporation | Evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable film for long-term experiments. |
| pH Shift | The pH of the media can change during incubation, which may affect the solubility of pH-sensitive compounds. | Ensure your media is properly buffered for the CO2 concentration in your incubator. |
Quantitative Data Summary
The following table summarizes solubility information for IRAK-1/4 inhibitors. Note that the exact solubility in complex biological media can vary and should be determined empirically.
| Compound Identifier | Solvent | Reported Solubility |
| IRAK-1/4 Inhibitor I (CAS 509093-47-4) | DMSO | ≥5 mg/mL[1] |
| IRAK inhibitor 1 (CAS 1042224-63-4) | DMSO | Soluble with sonication[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, brief sonication or gentle warming (e.g., in a 37°C water bath) may be required to achieve a clear solution[1].
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
-
Prepare Media: Dispense your complete cell culture medium (including serum and any other supplements) into several sterile tubes or wells of a multi-well plate. Pre-warm the media to 37°C.
-
Create Dilution Series: Prepare a serial dilution of your this compound DMSO stock directly into the pre-warmed media. Aim for a range of final concentrations that are relevant to your planned experiments (e.g., 0.1 µM to 50 µM). Ensure the final DMSO concentration is constant across all dilutions and matches what you will use in your experiments (e.g., 0.1%).
-
Incubate: Incubate the dilutions under your standard cell culture conditions (37°C, 5% CO2).
-
Observe: Visually inspect for precipitation at several time points (e.g., immediately, 1 hour, 4 hours, and 24 hours). For a more sensitive assessment, examine a small aliquot of each dilution under a microscope.
-
Determine Maximum Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum working concentration for your specific experimental conditions.
Visualizations
IRAK1 Signaling Pathway
Caption: IRAK1 signaling cascade and the point of inhibition by this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A stepwise guide to troubleshooting this compound precipitation.
Experimental Workflow for Preparing Working Solutions
Caption: Recommended workflow for preparing this compound working solutions.
References
Technical Support Center: Troubleshooting Inconsistent Results with IRAK1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies encountered during experiments with IRAK1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). IRAK1 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[1][2][3] Upon activation of these receptors, IRAK1 is recruited to a signaling complex where it becomes phosphorylated and activated. Activated IRAK1 then dissociates and interacts with other proteins, such as TRAF6, to propagate downstream signaling cascades that lead to the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[2][3][4] this compound exerts its inhibitory effect by binding to IRAK1 and blocking its kinase activity.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of an inhibitor can vary depending on the experimental conditions, such as the cell type and the specific assay used. For this compound, the following IC50 values for the inhibition of IL-6 release have been reported:
| Cell Line | Species | IC50 (µM) |
| J774A.1 | Mouse | 4.57 |
| THP-1 | Human | 6.51 |
Q3: What are some potential reasons for observing inconsistent results with this compound?
Inconsistent results with this compound can arise from several factors, including:
-
Compound Stability and Solubility: Like many small molecule inhibitors, the stability and solubility of this compound in stock solutions and cell culture media can impact its effective concentration.
-
Cellular Factors: The expression levels of IRAK1 and its splice variants can differ between cell lines and even within the same cell line under different conditions, leading to variable responses to the inhibitor.[5][6][7]
-
Experimental Technique: Variations in experimental procedures, such as cell handling, reagent preparation, and timing of treatments, can introduce variability.
-
Lot-to-Lot Variability: There may be variations in the purity and activity of this compound between different manufacturing batches.
Troubleshooting Guides
Inconsistent IC50 Values in Kinase Assays
Problem: You are observing significant variability in the IC50 value of this compound in your in vitro kinase assays.
| Potential Cause | Troubleshooting Steps |
| Reagent Quality and Consistency | - ATP Concentration: Ensure the ATP concentration is consistent across all assays and is ideally at or near the Km of IRAK1 for ATP. Variations in ATP concentration will affect the apparent IC50 of competitive inhibitors. - Enzyme Activity: Use a consistent source and lot of recombinant IRAK1. Enzyme activity can vary between batches. Perform a titration of the enzyme to determine the optimal concentration for your assay. |
| Assay Conditions | - Incubation Time: Optimize and standardize the incubation time for the kinase reaction. - Buffer Composition: Ensure the composition of the kinase assay buffer (e.g., pH, salt concentration, detergents) is consistent. |
| Inhibitor Handling | - Solubility: Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before further dilution. Visually inspect for any precipitation. - Freeze-Thaw Cycles: Aliquot the stock solution of this compound to minimize freeze-thaw cycles, which can lead to degradation. - Serial Dilutions: Be meticulous with serial dilutions to ensure accurate final concentrations. |
Variable Inhibition of IRAK1 Phosphorylation in Western Blots
Problem: You are observing inconsistent inhibition of IRAK1 phosphorylation (p-IRAK1) in your cell-based western blot experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Culture and Treatment | - Cell Health and Density: Ensure cells are healthy and at a consistent density at the time of treatment. Over-confluent or stressed cells may respond differently to stimuli and inhibitors. - Stimulation Conditions: The concentration and purity of the stimulating ligand (e.g., LPS, IL-1β) can vary. Titrate the stimulus to find a concentration that gives a robust and reproducible p-IRAK1 signal. - Inhibitor Pre-incubation Time: Optimize the pre-incubation time with this compound before adding the stimulus to ensure adequate cell penetration and target engagement. |
| Sample Preparation | - Lysis Buffer: Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent degradation of IRAK1 and dephosphorylation of p-IRAK1.[8] - Protein Quantification: Accurately quantify total protein concentration to ensure equal loading of samples. |
| Western Blotting Technique | - Antibody Quality: Use high-quality primary antibodies specific for p-IRAK1 and total IRAK1. Validate the antibodies to ensure they recognize the correct proteins. - Blocking and Washing: Optimize blocking conditions and ensure thorough washing to minimize background and non-specific signals.[2] - Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to normalize for differences in protein loading. |
Discrepancy Between Biochemical and Cellular Assay Results
Problem: The potency of this compound is significantly lower in cellular assays compared to biochemical kinase assays.
| Potential Cause | Troubleshooting Steps |
| Cellular Factors | - Cell Permeability: The inhibitor may have poor cell membrane permeability, resulting in a lower intracellular concentration. - Protein Binding: this compound may bind to serum proteins in the cell culture medium or other intracellular proteins, reducing its free concentration available to inhibit IRAK1.[9] - Efflux Pumps: Cells may express efflux pumps that actively transport the inhibitor out of the cell. |
| IRAK1 Splice Variants | - Expression of Different Isoforms: Cells may express different splice variants of IRAK1 (e.g., IRAK1b, IRAK1c) that may have different sensitivities to the inhibitor.[5][6][7] The full-length IRAK1 undergoes post-translational modifications that are not present in some splice variants, which could affect inhibitor binding.[7] |
| Off-Target Effects | - The inhibitor might have off-target effects that counteract its intended inhibitory effect on the IRAK1 pathway in a cellular context. |
Experimental Protocols
Kinase Assay for IRAK1 Inhibition
This protocol is a general guideline for an in vitro kinase assay to determine the IC50 of this compound.
-
Prepare Reagents:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
Recombinant Human IRAK1.
-
Substrate: A suitable peptide substrate for IRAK1 (e.g., a peptide derived from a known IRAK1 substrate).
-
ATP Solution: Prepare a stock solution of ATP in water.
-
This compound: Prepare a stock solution in 100% DMSO and perform serial dilutions in kinase buffer.
-
Detection Reagent: A reagent to measure ATP consumption or phosphate (B84403) incorporation (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
Add kinase buffer to the wells of a 96-well plate.
-
Add the IRAK1 substrate to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Add recombinant IRAK1 to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km of IRAK1.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Phosphorylated IRAK1 (p-IRAK1)
This protocol describes how to assess the inhibitory effect of this compound on IRAK1 phosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Seed cells (e.g., THP-1 monocytes) in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for a short period (e.g., 15-30 minutes) to induce IRAK1 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-IRAK1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total IRAK1 and a loading control like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities for p-IRAK1, total IRAK1, and the loading control using densitometry software.
-
Calculate the ratio of p-IRAK1 to total IRAK1 for each treatment condition to determine the extent of inhibition.
-
Visualizations
Caption: IRAK1 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: General experimental workflow for evaluating this compound activity.
References
- 1. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Splice Variant of Interleukin-1 Receptor (IL-1R)-Associated Kinase 1 Plays a Negative Regulatory Role in Toll/IL-1R-Induced Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. Differential regulation of interleukin-1 receptor associated kinase 1 (IRAK1) splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Assessing the In Vivo Efficacy of IRAK1-IN-1
Welcome to the technical support center for IRAK1-IN-1, a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the in vivo assessment of this compound's effective dose.
Disclaimer: "this compound" is a placeholder name for a selective IRAK1 inhibitor. The data and protocols presented here are compiled from publicly available information on representative IRAK1 inhibitors, such as JH-X-119-01 and Pacritinib, and should be adapted to your specific molecule and experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the kinase activity of IRAK1. IRAK1 is a crucial serine-threonine kinase that mediates signaling downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] By inhibiting IRAK1, this compound blocks the activation of downstream signaling pathways, such as the NF-κB pathway, which are involved in inflammation and cell survival.[2][3]
Q2: How do I determine a starting dose for my in vivo experiments with this compound?
A2: A good starting point is to consider the in vitro potency (IC50) of your inhibitor and any available pharmacokinetic (PK) data. For example, the selective IRAK1 inhibitor JH-X-119-01, with an in vitro IC50 of 9.3 nM, has been tested in vivo in mice at doses of 5 mg/kg and 10 mg/kg.[4][5] It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and to establish a dose-response relationship for your specific model.
Q3: What are reliable pharmacodynamic (PD) biomarkers to confirm this compound target engagement in vivo?
A3: The most direct biomarker is the inhibition of IRAK1 phosphorylation (p-IRAK1) in tumor tissue or relevant immune cells.[6] Downstream markers include the phosphorylation of IκBα and NF-κB-p65, and the expression of inflammatory cytokines such as IL-6 and TNFα.[2][5] Analysis of these markers can be performed by Western blot, ELISA, or flow cytometry on samples collected at peak plasma concentrations of the inhibitor.[7]
Q4: What are common reasons for a lack of in vivo efficacy with this compound?
A4: A lack of efficacy can be due to several factors:
-
Pharmacokinetics: Poor absorption, rapid metabolism, or fast excretion can lead to insufficient drug exposure at the target site.
-
Dosing: The dose may be too low to achieve the necessary therapeutic concentration.
-
Formulation: The inhibitor may not be soluble or stable in the chosen vehicle.
-
Tumor Model: The selected in vivo model may not be dependent on the IRAK1 signaling pathway.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| No tumor growth inhibition | Insufficient drug exposure. | Perform a pharmacokinetic (PK) study to measure plasma and tumor concentrations of this compound. |
| Suboptimal dosing regimen. | Conduct a dose-escalation study and consider more frequent dosing based on the inhibitor's half-life. | |
| Poor formulation. | Test different vehicles for solubility and stability. For example, a formulation for oral administration could be a suspension in methylcellulose/Tween.[8] | |
| High toxicity in animals | Dose is above the MTD. | Reduce the dose and perform a formal MTD study. |
| Off-target effects. | Profile this compound against a panel of kinases to assess its selectivity. Unexpected toxicities can be a sign of off-target activity.[9] | |
| No change in PD biomarkers | Timing of sample collection is incorrect. | Collect samples at the expected Tmax (time of maximum plasma concentration) based on PK data. |
| Assay sensitivity is too low. | Optimize your Western blot or ELISA protocols. Ensure you are using validated antibodies for p-IRAK1 and other downstream markers. |
Quantitative Data Summary
The following tables summarize representative in vivo data for selective IRAK1 inhibitors.
Table 1: In Vivo Dosing and Efficacy of JH-X-119-01 in a Mouse Sepsis Model
| Animal Model | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| C57BL/6 Mice | 5 mg/kg | Intraperitoneal | Daily for 5 days | 37.5% survival at day 5 (vs. 13.3% in vehicle) | [5] |
| C57BL/6 Mice | 10 mg/kg | Intraperitoneal | Daily for 5 days | 56.3% survival at day 5 (vs. 13.3% in vehicle) | [5] |
Table 2: Pharmacokinetic Parameters of JH-X-119-01 in Mice
| Parameter | Value | Administration Route | Reference |
| Half-life (t1/2) | 1.61 hours | Intravenous | [4][10] |
| Cmax | 9.95 µM | Intravenous | [4][10] |
| Clearance | 18.84 mL/min/kg | Intravenous | [4][10] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Implantation: Subcutaneously implant tumor cells (e.g., a cell line with a known dependence on IRAK1 signaling) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle. Administer the inhibitor at the desired dose and schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-IRAK1).
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis by Western Blot
-
Sample Collection: Collect tumor tissue or immune cells from treated and control animals at a specified time point after the last dose (ideally at Tmax).
-
Protein Extraction: Homogenize the tissue and extract total protein using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against the target protein (e.g., p-IRAK1, total IRAK1, p-NF-κB p65) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. A decrease in the ratio of the phosphorylated protein to the total protein in the treated group compared to the vehicle group indicates target engagement.
Visualizations
Caption: Simplified IRAK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the effective dose of this compound in vivo.
Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.
References
- 1. [PDF] Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy | Semantic Scholar [semanticscholar.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pacritinib Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
Technical Support Center: Mitigating the Impact of IRAK1-IN-1 on Cell Proliferation Assays
This technical support center provides troubleshooting guidance for researchers using IRAK1-IN-1 in cell proliferation assays. The information is presented in a question-and-answer format to directly address common issues.
Disclaimer: While "this compound" is a designated inhibitor, comprehensive public data regarding its specific chemical properties and potential for assay interference is limited. Therefore, this guide draws upon established knowledge of other well-characterized IRAK1 inhibitors, such as Pacritinib and IRAK1/4-Inhibitor I, and general principles of troubleshooting small molecule inhibitors in cell-based assays. The recommendations provided should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell proliferation?
This compound is an orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). IRAK1 is a key serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are crucial for innate immunity and inflammation.[1] Dysregulation of IRAK1 signaling is implicated in various diseases, including cancer and inflammatory disorders.[2] By inhibiting IRAK1, this compound can block downstream signaling cascades, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.[1][3] In many cancer cell lines, inhibition of the IRAK1 pathway has been shown to impede cell proliferation.[4]
Q2: I am not observing the expected anti-proliferative effect of this compound in my cell line. What are the possible reasons?
Several factors could contribute to a lack of efficacy in a cell-based assay:
-
Cell Line Specificity: The dependence of cell proliferation on the IRAK1 pathway can vary significantly between different cell lines. It is crucial to ensure that your chosen cell line has an active IRAK1 signaling pathway that contributes to its proliferation.
-
Compound Inactivity: Ensure the inhibitor is properly dissolved and has not degraded. Prepare fresh stock solutions and use a consistent vehicle control (e.g., DMSO).
-
Suboptimal Concentration: A full dose-response curve should be performed to determine the optimal concentration range for your specific cell line.
-
Target Engagement: It is essential to confirm that this compound is engaging its target in your cells. This can be verified by assessing the phosphorylation status of IRAK1 (pIRAK1) via Western blot.
Q3: My results from different proliferation assays (e.g., MTT vs. CellTiter-Glo®) are conflicting. Why might this be happening?
Discrepancies between different cell viability assays are a common issue when working with small molecule inhibitors. The underlying principles of the assays can be a source of interference:
-
MTT/XTT/WST-1 Assays: These assays rely on the metabolic reduction of a tetrazolium salt to a colored formazan (B1609692) product by cellular dehydrogenases. Some chemical compounds can directly reduce the tetrazolium salt or interfere with cellular metabolism, leading to inaccurate readings.[5]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels as an indicator of metabolically active cells.[6] They are generally considered less prone to interference from compounds that affect reductase activity but can be influenced by treatments that alter cellular ATP metabolism without causing cell death.
-
DNA Synthesis Assays (e.g., BrdU): These assays measure the incorporation of a nucleotide analog into newly synthesized DNA, providing a direct measure of cell proliferation.
It is always recommended to confirm results using at least two assays based on different principles.
Troubleshooting Guide
Problem 1: High background or false positives in MTT/XTT assays.
-
Possible Cause: this compound may be directly reducing the tetrazolium salt.
-
Troubleshooting Steps:
-
Compound-Only Control: Set up wells containing culture medium and this compound at the highest concentration used in your experiment, but without cells.
-
Incubate and Read: Follow the standard assay protocol and measure the absorbance.
-
Data Analysis: If a significant signal is detected in the compound-only wells, this indicates direct reduction of the assay reagent. Subtract the background absorbance from your experimental wells.
-
Alternative Assays: If the interference is substantial, consider switching to an assay with a different readout, such as the CellTiter-Glo® (ATP-based) or a direct cell counting method like Trypan Blue exclusion.
-
Problem 2: Discrepancy between biochemical potency (IC50) and cellular anti-proliferative effect.
-
Possible Cause: Poor cell permeability, active efflux of the compound, or compound instability in culture medium.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use Western blotting to check for a dose-dependent decrease in IRAK1 phosphorylation (pIRAK1) in treated cells. This confirms that the inhibitor is entering the cells and binding to its target.
-
Time-Course Experiment: The effect of the inhibitor on proliferation may not be immediate. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Assess Cytotoxicity vs. Cytostasis: this compound might be causing cell cycle arrest (cytostatic effect) rather than cell death (cytotoxic effect). Use an assay that can distinguish between these effects, such as flow cytometry-based cell cycle analysis.
-
Problem 3: Inconsistent results between experimental replicates.
-
Possible Cause: Issues with compound solubility, cell plating uniformity, or pipetting accuracy.
-
Troubleshooting Steps:
-
Compound Preparation: Ensure this compound is fully dissolved in the stock solution. Vortex thoroughly before making dilutions.
-
Cell Seeding: Ensure a homogenous cell suspension when plating to avoid variability in cell numbers per well. Pay attention to potential "edge effects" in multi-well plates.
-
Pipetting Technique: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of concentrated inhibitor.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of representative IRAK1 inhibitors. Note that these values are highly dependent on the specific assay conditions and cell type used.
| Inhibitor | Target(s) | IC50 (IRAK1) | IC50 (IRAK4) | Cell-Based Assay Notes |
| This compound | IRAK1 | 4.57 µM (IL-6 release, mouse J774A.1 cells) | Not specified | Inhibits LPS-induced IL-6 release.[7] |
| 6.51 µM (IL-6 release, human THP-1 cells) | ||||
| IRAK-1/4 Inhibitor I | IRAK1, IRAK4 | 0.3 µM | 0.2 µM | No cytotoxicity observed in HeLa cells up to 30 µM in a 72h proliferation assay.[8][9] |
| Pacritinib | IRAK1, JAK2 | 6 nM | 177 nM | Inhibited constitutively activated IRAK1 phosphorylation in AML cells.[3] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-IRAK1 (pIRAK1) Detection
This protocol is to confirm the on-target activity of this compound by measuring the reduction in IRAK1 phosphorylation.
Materials:
-
Cell line of interest
-
This compound
-
Stimulant (e.g., Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β))
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IRAK1 (Thr209), Rabbit anti-IRAK1
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to reach 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Add the stimulant (e.g., 100 ng/mL LPS) and incubate for the optimal time to induce IRAK1 phosphorylation (typically 15-30 minutes).[10]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.[10]
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the anti-p-IRAK1 primary antibody (e.g., 1:1000 dilution) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for total IRAK1 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a method for determining the number of viable cells in culture based on the quantitation of ATP.[6]
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at the desired density in a final volume of 100 µL per well.
-
Include control wells with medium only for background measurement.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Measurement:
-
Measure the luminescence using a luminometer.
-
Visualizations
IRAK1 Signaling Pathway
Caption: IRAK1 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow for testing this compound in cell-based assays.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of this compound experiments.
References
- 1. What are IRAK1 modulators and how do they work? [synapse.patsnap.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of IRAK1/4 sensitizes T cell acute lymphoblastic leukemia to chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
Best practices for preparing IRAK1-IN-1 stock solutions
Technical Support Center: IRAK1 Inhibitors
This guide provides best practices, troubleshooting tips, and frequently asked questions for handling and preparing stock solutions of IRAK1 inhibitors, with a specific focus on the well-characterized dual inhibitor, IRAK-1/4 Inhibitor I.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting IRAK-1/4 Inhibitor I?
A1: The recommended primary solvent for preparing stock solutions of IRAK-1/4 Inhibitor I is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] The compound is poorly soluble in aqueous solutions like water, PBS, and ethanol.[3][5]
Q2: I observed a precipitate after adding my inhibitor's DMSO stock solution to my cell culture medium. What caused this?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a non-polar solvent like DMSO is introduced into an aqueous environment like cell culture media.[5] The abrupt change in solvent polarity causes the compound's solubility to decrease dramatically, leading to precipitation. Using DMSO that has absorbed moisture can also negatively impact solubility.[3][6]
Q3: How can I prevent the inhibitor from precipitating during my experiments?
A3: The key is to perform a careful, step-wise dilution. Instead of adding the concentrated DMSO stock directly to your full volume of media, first add the required stock volume to a smaller volume of pre-warmed (37°C) media while gently vortexing or swirling.[5] This intermediate dilution can then be added to the final culture volume. This ensures a more gradual change in solvent environment and helps keep the compound in solution. Also, ensure the final DMSO concentration remains very low.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture should generally be kept below 0.5%, and ideally below 0.1%.[5] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental group, to account for any effects of the solvent itself.
Q5: How should I store the powdered compound and my stock solutions?
A5: The solid, powdered form of IRAK-1/4 Inhibitor I should be stored at -20°C.[1] Once reconstituted in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[7] These aliquots should be stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[3][7]
Quantitative Data: Solubility of IRAK-1/4 Inhibitor I
The solubility of IRAK-1/4 Inhibitor I can vary slightly based on the supplier, batch, and quality of the solvent. The following table summarizes reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM)* | Source(s) | Notes |
| DMSO | ≥ 5 mg/mL | ≥ 12.6 mM | [2] | --- |
| DMSO | 1 mg/mL | ~2.5 mM | [4] | --- |
| DMSO | 8 mg/mL | ~20.2 mM | [3] | Use fresh DMSO, as moisture can reduce solubility. |
| DMSO | 11 mg/mL | ~27.8 mM | [3] | --- |
| DMF | 0.5 mg/mL | ~1.3 mM | [4] | --- |
| Water | Insoluble | N/A | [3] | --- |
| Ethanol | Insoluble | N/A | [3] | --- |
*Calculated based on a molecular weight of 395.41 g/mol for IRAK-1/4 Inhibitor I.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Before opening, bring the vial of powdered IRAK-1/4 Inhibitor I to room temperature to prevent condensation.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 5 mg of powder (MW = 395.41):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 395.41 g/mol ) = 0.001264 L = 1264 µL
-
-
Reconstitution: Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, gentle warming (to 37°C) or brief ultrasonication can be applied.[5][6] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate tubes. Store these aliquots at -80°C.[3]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium (Example: 10 µM)
-
Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Serial Dilution (Recommended):
-
To prepare a final concentration of 10 µM, you will perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM DMSO stock solution to 999 µL of the pre-warmed cell culture medium.[5]
-
Immediately mix the solution by gentle vortexing or by inverting the tube several times to ensure rapid and even dispersion. This will result in a final DMSO concentration of 0.1%.
-
-
Application: Visually inspect the final working solution for any signs of precipitation before adding it to your cell cultures.
Visualizations
Signaling Pathway
The diagram below illustrates the signaling cascade initiated by Toll-like Receptors (TLRs) or the IL-1 Receptor (IL-1R), leading to the activation of IRAK1. Upon ligand binding, the receptor recruits the adaptor protein MyD88, which in turn recruits IRAK4 and IRAK1, forming a complex called the Myddosome.[8][9] IRAK4, an upstream kinase, phosphorylates and activates IRAK1.[8][10] Activated IRAK1 then associates with TRAF6, leading to the activation of downstream pathways like NF-κB and MAPK, ultimately resulting in the transcription of pro-inflammatory genes.[8][11] IRAK1-IN-1 inhibits the kinase activity of IRAK1, thereby blocking this inflammatory cascade.
Experimental Workflow
This flowchart outlines the standardized procedure for preparing IRAK1 inhibitor stock and working solutions, including key decision points for troubleshooting common issues like insolubility.
References
- 1. raybiotech.com [raybiotech.com]
- 2. IRAK-1/4抑制剂I ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 10. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Controlling for IRAK1-IN-1 Off-Target Kinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of IRAK1 inhibitors, using IRAK1-IN-1 as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is IRAK1 and why is it a therapeutic target?
A1: Interleukin-1 receptor-associated kinase 1 (IRAK1) is a serine/threonine kinase that plays a crucial role in the innate immune system. It is a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK1 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[1][2] Dysregulation of IRAK1 signaling is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[3][4][5][6]
Q2: What are off-target effects of a kinase inhibitor and why are they a concern?
Q3: How can I identify the off-target profile of my IRAK1 inhibitor?
A3: Several experimental methods can be employed to determine the selectivity of your IRAK1 inhibitor:
-
In Vitro Kinase Profiling: This is a high-throughput screening method where the inhibitor is tested against a large panel of purified kinases (kinome) to determine its inhibitory activity (e.g., IC50 values) against each.[9][10][11] This provides a broad overview of the inhibitor's selectivity.
-
Chemical Proteomics: This approach uses a modified version of the inhibitor as a "bait" to pull down its binding partners from cell lysates, which are then identified by mass spectrometry. This can uncover novel and unexpected off-targets in a more physiological context.[12]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. It is based on the principle that a protein's thermal stability increases upon ligand binding. A shift in the melting temperature of a protein in the presence of the inhibitor indicates direct binding.[13][14][15][16][17]
Q4: My experimental results are inconsistent or unexpected after using an IRAK1 inhibitor. Could this be due to off-target effects?
A4: Yes, inconsistent or unexpected results are a common indication of off-target effects. For example, if you observe a cellular phenotype that is not consistent with the known function of IRAK1, it is possible that your inhibitor is affecting other signaling pathways.[7][8] It is also possible that the inhibitor is activating compensatory signaling pathways.
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed at the effective concentration of the IRAK1 inhibitor.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[7] 2. Test another IRAK1 inhibitor with a different chemical scaffold.[7] | 1. Identification of off-target kinases that may be responsible for the cytotoxicity. 2. If cytotoxicity persists with a different inhibitor, it may be an on-target effect. |
| Inappropriate dosage | Perform a dose-response curve to determine the lowest effective concentration that inhibits IRAK1 without causing significant cell death.[7] | A clearer therapeutic window for your experiments. |
| Compound solubility issues | 1. Visually inspect for compound precipitation in your cell culture media. 2. Determine the solubility of your inhibitor in the final assay conditions.[8] | Prevention of non-specific effects due to compound precipitation. |
Issue 2: The observed cellular phenotype does not match the expected outcome of IRAK1 inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects on other signaling pathways | 1. Use Western blotting to probe for the activation or inhibition of key proteins in related signaling pathways.[7] 2. Perform a "rescue" experiment by overexpressing a drug-resistant mutant of IRAK1.[7] | 1. Identification of affected off-target pathways. 2. If the phenotype is rescued, it is likely an on-target effect. If not, it suggests off-target activity. |
| Activation of compensatory signaling pathways | 1. Analyze the phosphorylation status of known compensatory pathway proteins (e.g., other IRAK family members, other NF-κB activators) via Western blot.[7] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[7] | A more complete understanding of the cellular response to IRAK1 inhibition. |
| Cell line-specific effects | Test the inhibitor in multiple cell lines to determine if the unexpected effects are consistent.[7] | Distinguishing between general off-target effects and those specific to a particular cellular context. |
Quantitative Data on Off-Target Kinase Inhibition
The following table provides an example of quantitative data for a selective, covalent IRAK1 inhibitor, JH-X-119-01 , as determined by a KINOMEscan selectivity screen. This data illustrates the type of information researchers should seek for their specific inhibitor.
Table 1: Off-Target Profile of IRAK1 Inhibitor JH-X-119-01 [18]
| Kinase Target | Method | Value (IC50) | Notes |
| IRAK1 (On-Target) | Biochemical Assay | 9 nM | High potency for the intended target. |
| IRAK4 | Biochemical Assay | >10,000 nM | Highly selective over the closely related IRAK4. |
| YSK4 | Biochemical Assay | 57 nM | Identified as a significant off-target. |
| MEK3 | Biochemical Assay | Not Determined | Identified as an off-target, but IC50 not available. |
Note: The data presented here is for JH-X-119-01 and is for illustrative purposes. Researchers must determine the off-target profile for their specific IRAK1 inhibitor.
Experimental Protocols
In Vitro Kinase Profiling Assay
This protocol describes a general method for determining the IC50 values of an IRAK1 inhibitor against a panel of kinases.[9]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare 10-point, 3-fold serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of each specific kinase to the wells.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase.[9][19]
-
Incubate the reaction for a predetermined time within the linear range of the assay.
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to confirm target engagement of this compound in a cellular context.[13][14]
Materials:
-
Cultured cells expressing IRAK1
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermocycler
-
Microcentrifuge
-
Equipment for Western blotting (SDS-PAGE, transfer system, etc.)
-
Primary antibody against IRAK1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imager
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or vehicle control for 1-2 hours at 37°C.
-
Harvesting: Harvest and wash the cells with PBS.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Include a no-heat control.
-
Cell Lysis: Immediately lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting:
-
Collect the supernatant (soluble protein fraction).
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for IRAK1.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensity versus temperature to generate melt curves.
-
A shift in the melting temperature (Tm) between the vehicle- and inhibitor-treated samples indicates target engagement.
-
Western Blotting for IRAK1 Signaling
This protocol is for assessing the phosphorylation status of IRAK1 and its downstream targets.[20][21][22]
Materials:
-
Cultured cells
-
This compound
-
Stimulant (e.g., LPS or IL-1β)
-
Ice-cold PBS
-
Ice-cold lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (e.g., anti-p-IRAK1, anti-total IRAK1, anti-p-NF-κB, anti-total NF-κB, loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imager
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat with this compound or vehicle control for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., 100 ng/mL LPS) for the optimal time to induce IRAK1 phosphorylation (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge to pellet cell debris and determine the protein concentration of the supernatant.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-IRAK1, diluted 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.
-
Stripping and Reprobing: Strip the membrane and re-probe with antibodies for total IRAK1 and a loading control to ensure equal loading and to normalize the data.
Visualizations
Caption: IRAK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and controlling for off-target effects.
References
- 1. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
- 2. platform.opentargets.org [platform.opentargets.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects | MDPI [mdpi.com]
- 5. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy [escholarship.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Transformation of in vitro tools for kinase profiling: keeping an eye over the off-target liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 17. annualreviews.org [annualreviews.org]
- 18. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Syk Plays a Critical Role in the Expression and Activation of IRAK1 in LPS-Treated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing IRAK1-IN-1 Treatment for Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of IRAK1-IN-1 for long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). IRAK1 is a crucial serine/threonine kinase that plays a key role in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[1][2] Upon activation of these receptors, IRAK1 is recruited to a protein complex and becomes phosphorylated, leading to the activation of downstream signaling cascades, most notably the NF-κB and MAPK pathways.[3][4] These pathways regulate the expression of various pro-inflammatory genes.[2] this compound exerts its effects by inhibiting the activity of IRAK1, thereby blocking these downstream inflammatory responses.
Q2: What is a recommended starting concentration for this compound in cell culture?
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an anhydrous solvent such as DMSO.[6] This stock solution should be stored at -20°C or -80°C and aliquoted into smaller volumes to minimize freeze-thaw cycles.[6] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]
Q4: How stable is this compound in cell culture medium?
The stability of small molecule inhibitors in cell culture media can vary depending on the specific compound, media composition, and incubation conditions.[6] For long-term experiments, it is advisable to determine the stability of this compound in your specific experimental setup. This can be done by incubating the inhibitor in the media for the duration of the experiment and measuring its concentration at different time points via analytical methods like HPLC or LC-MS. If instability is a concern, consider replenishing the media with a fresh inhibitor at regular intervals.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect of this compound | 1. Inhibitor degradation: The compound may not be stable under your long-term culture conditions.[6]2. Suboptimal concentration: The concentration used may be too low to achieve effective inhibition.[6]3. Cell line resistance: The cell line may have intrinsic or acquired resistance to IRAK1 inhibition. | 1. Assess stability: Test the stability of this compound in your media over time. Consider replenishing the media with a fresh inhibitor every 24-48 hours.[7]2. Optimize concentration: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and endpoint.3. Confirm target expression: Verify the expression of IRAK1 in your cell line via Western Blot or qPCR. |
| High cell toxicity or unexpected cell death | 1. Off-target effects: The inhibitor may be affecting other kinases or cellular pathways.[6]2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[6]3. On-target toxicity: Inhibition of the IRAK1 pathway may be genuinely cytotoxic to your specific cell line. | 1. Titrate concentration: Use the lowest effective concentration of this compound that achieves the desired biological effect.2. Control for solvent effects: Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).3. Perform viability assays: Conduct cell viability assays (e.g., MTT, CellTiter-Glo) at various concentrations and time points to establish a therapeutic window. |
| Variability between experiments | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum batches can lead to different responses.[7]2. Inhibitor preparation: Inconsistent preparation of stock and working solutions. | 1. Standardize cell culture: Use cells within a defined passage number range, seed at a consistent density, and treat at a similar confluency.[7]2. Prepare fresh solutions: Prepare fresh working dilutions of this compound from a validated stock solution for each experiment. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound (compound B8) | IL-6 Release | J774A.1 (mouse) | 4.57 µM | [5] |
| This compound (compound B8) | IL-6 Release | THP-1 (human) | 6.51 µM | [5] |
Table 2: In Vitro Activity of a Reference IRAK1/4 Inhibitor
| Compound | Target | IC50 | Reference |
| IRAK-1-4 Inhibitor I | IRAK-1 | 0.3 µM | [8][9] |
| IRAK-1-4 Inhibitor I | IRAK-4 | 0.2 µM | [8][9] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using MTT Assay
This protocol outlines a method to assess the effect of long-term this compound treatment on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Long-Term Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours, or longer). If the experiment extends beyond 72 hours, consider replacing the medium with a fresh inhibitor every 48-72 hours.
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blot Analysis of IRAK1 Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the IRAK1 signaling pathway by measuring the phosphorylation of downstream targets.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Stimulant (e.g., LPS or IL-1β)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total NF-κB p65, anti-IRAK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS) for a predetermined time (e.g., 15-30 minutes) to activate the IRAK1 pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Visualizations
Caption: IRAK1 Signaling Pathway and the point of inhibition by this compound.
Caption: General experimental workflow for long-term this compound treatment.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. uniprot.org [uniprot.org]
- 2. IRAK1 - Wikipedia [en.wikipedia.org]
- 3. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
Validation & Comparative
Validating IRAK1-IN-1 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the target engagement of IRAK1-IN-1 in live cells. We will explore established techniques, compare this compound with other known IRAK1 inhibitors, and provide detailed experimental protocols to support your research.
Introduction to IRAK1 and Target Engagement
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a serine/threonine kinase that plays a crucial role in the innate immune system. It is a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK1 signaling is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.
Validating that a small molecule inhibitor, such as this compound, directly interacts with its intended target (target engagement) within a cellular context is a critical step in drug discovery. It provides evidence that the compound's cellular effects are a direct consequence of its interaction with the target protein. This guide focuses on two prominent methods for assessing target engagement in live cells: the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay and the Cellular Thermal Shift Assay (CETSA).
IRAK1 Signaling Pathway
The following diagram illustrates the central role of IRAK1 in the TLR/IL-1R signaling pathway. Upon ligand binding to the receptor, a signaling complex is formed, leading to the recruitment and activation of IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 then interacts with TRAF6, leading to downstream activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.
Comparison of IRAK1 Inhibitors
This section compares this compound (also known as JH-X-119-01) with other well-characterized IRAK1 inhibitors. The data presented below is a summary of biochemical and cellular target engagement assays.
| Compound | Type | Biochemical IC50 (IRAK1) | Cellular Target Engagement (NanoBRET IC50) | Cellular Activity (EC50) | Reference |
| This compound (JH-X-119-01) | Covalent Inhibitor | 9 nM | Not Publicly Available | 0.59 - 9.72 µM (Cell Viability) | [1][2][3][4][5] |
| Pacritinib | Reversible Inhibitor | < 20 nM | 739.6 nM | Varies by cell line | [6][7] |
| IRAK1/4 Inhibitor I | Dual Inhibitor | 0.2 µM (IRAK1) | Not Publicly Available | Not Publicly Available | [8] |
Note: The difference between biochemical IC50 and cellular IC50 (NanoBRET) values is expected. Biochemical assays use purified enzymes, while cellular assays account for factors like cell permeability, target concentration, and competition with endogenous ATP.
Methods for Validating Target Engagement
NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay
The NanoBRET TE assay is a proximity-based assay that measures the binding of a test compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells
-
NanoLuc®-IRAK1 Fusion Vector (e.g., from Promega)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
96-well or 384-well white assay plates
-
NanoBRET™ Tracer K-9 (or other suitable tracer for IRAK1)
-
This compound and other test compounds
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
BRET-capable plate reader
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-IRAK1 fusion vector and a carrier DNA at a 1:9 ratio using a suitable transfection reagent.
-
Incubate the cells for 24 hours post-transfection.
-
-
Cell Seeding:
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Seed the cells into the wells of a white assay plate at an appropriate density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and other test compounds in Opti-MEM.
-
Prepare the NanoBRET tracer at the recommended concentration in Opti-MEM.
-
Add the test compounds and the tracer to the respective wells of the assay plate. Include wells with tracer only (no compound) as a control.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium.
-
-
Substrate Addition and Signal Detection:
-
Prepare the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor mix according to the manufacturer's instructions.
-
Add the substrate mix to all wells.
-
Read the BRET signal on a plate reader equipped with appropriate filters for donor and acceptor emission.
-
-
Data Analysis:
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method to monitor drug-target engagement in a cellular environment.[10] The principle of CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. In a CETSA experiment, cells are treated with a compound and then subjected to a heat gradient. The aggregation temperature (Tagg) of the target protein is determined by measuring the amount of soluble protein remaining at each temperature. An increase in the Tagg in the presence of a compound indicates target engagement.
Materials:
-
Cell line expressing endogenous IRAK1
-
This compound and other test compounds
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer
-
Microcentrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against IRAK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler. Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble IRAK1:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of soluble IRAK1 in each sample by SDS-PAGE and Western blotting using a specific anti-IRAK1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature to generate a melting curve.
-
Determine the Tagg for the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[11][12][13]
-
Conclusion
Both the NanoBRET TE assay and CETSA are powerful techniques for validating the target engagement of IRAK1 inhibitors like this compound in live cells. The NanoBRET assay offers a high-throughput method to quantify compound affinity directly in the cellular environment. CETSA provides a label-free approach to confirm target interaction by measuring changes in protein thermal stability. The choice of method will depend on the specific research question, available resources, and the stage of the drug discovery project. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute robust target engagement studies for IRAK1 and other kinase targets.
References
- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iwmf.com [iwmf.com]
- 3. selleckchem.com [selleckchem.com]
- 4. JH-X-119-01 | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.de [promega.de]
- 10. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Comparing the selectivity profile of IRAK1-IN-1 vs other IRAK1 inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of IRAK1 Inhibitor Selectivity, Featuring Experimental Data and Methodologies.
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that plays a central role in the innate immune system. As a key downstream effector of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK1 is a compelling therapeutic target for a multitude of inflammatory diseases and cancers. The development of selective IRAK1 inhibitors is a major focus of research, aiming to modulate inflammatory responses with high precision. This guide provides a comparative analysis of the selectivity profiles of various IRAK1 inhibitors, with a focus on quantitative data and the experimental protocols used to generate them. While a specific inhibitor designated "IRAK1-IN-1" was not prominently identified in the surveyed literature, this guide will compare several well-characterized IRAK1 inhibitors with varying selectivity profiles.
Data Presentation: Kinase Selectivity of IRAK1 Inhibitors
The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety. Off-target effects can lead to unforeseen side effects and diminish the intended therapeutic benefit. The following tables summarize the in vitro potency and selectivity of several notable IRAK1 inhibitors against IRAK1 and other kinases. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%.
| Inhibitor | Type | IRAK1 IC50 (nM) | IRAK4 IC50 (nM) | Other Notable Off-Targets (IC50 in nM) |
| JH-X-119-01 | Covalent, Selective IRAK1 | 9[1][2] | >10,000[1][2][3] | YSK4 (57), MEK3 (inhibition observed)[1] |
| Pacritinib | Multi-kinase | 6[2] | 177[2] | JAK2, FLT3[3][4] |
| HS-243 | Dual IRAK1/4 | 24[5][6][7] | 20[5][6][7] | TAK1 (500)[6][7] |
| IRAK-1/4 Inhibitor I | Dual IRAK1/4 | 300[2][6] | 200[2][6] | Displays high selectivity against a panel of 27 other kinases (>10,000)[6] |
| Takinib | TAK1 selective (for comparison) | 390[6] | 120[6] | TAK1 (9.5)[6] |
Note: IC50 values can vary depending on the specific assay conditions.
IRAK1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving IRAK1 downstream of TLRs and IL-1Rs.
Experimental Protocols
The determination of inhibitor selectivity is reliant on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the comparison of IRAK1 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against IRAK1.
Materials:
-
Recombinant human IRAK1 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test inhibitor compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2x kinase/substrate mixture containing the purified IRAK1 enzyme and its substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction: Add 10 µL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for IRAK1.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination of Kinase Reaction and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the IRAK1 activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
This competition binding assay assesses the ability of a test compound to displace a ligand from the active site of a large panel of kinases.
Objective: To determine the selectivity profile of an IRAK1 inhibitor across the human kinome.
Methodology Overview:
-
Assay Principle: The assay utilizes DNA-tagged kinases, an immobilized ligand, and the test compound. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.
-
Procedure:
-
The test compound is incubated with a panel of over 400 kinases, each tagged with a unique DNA identifier.
-
The kinase-compound mixture is then added to wells containing an immobilized, active-site directed ligand.
-
Kinases that are not bound by the inhibitor will bind to the immobilized ligand.
-
After an incubation period, unbound components are washed away.
-
The amount of each kinase remaining bound to the solid support is quantified using qPCR.
-
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase. This can be used to generate a selectivity profile and calculate dissociation constants (Kd) for the most potently inhibited kinases.
Experimental Workflow for Inhibitor Selectivity Profiling
The following diagram outlines a typical workflow for characterizing the selectivity of a novel IRAK1 inhibitor.
Conclusion
The development of highly selective IRAK1 inhibitors is a promising therapeutic strategy for a variety of diseases. As demonstrated by the data presented, different inhibitors exhibit markedly different selectivity profiles. Covalent inhibitors like JH-X-119-01 offer exceptional selectivity for IRAK1 over the closely related IRAK4. In contrast, dual inhibitors such as HS-243 potently target both kinases, which may be advantageous in certain therapeutic contexts. Multi-kinase inhibitors like pacritinib, while potent against IRAK1, have a broader range of targets that must be considered during drug development. The choice of which inhibitor to advance depends on the specific therapeutic indication and the desired pharmacological profile. The rigorous application of the described experimental protocols is essential for accurately characterizing the selectivity of novel IRAK1 inhibitors and guiding their development into safe and effective medicines.
References
- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
IRAK1-IN-1 vs. Pacritinib in Acute Myeloid Leukemia (AML) Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IRAK1-IN-1 and pacritinib (B611967), two kinase inhibitors with therapeutic potential in acute myeloid leukemia (AML). This document summarizes their mechanisms of action, presents supporting experimental data from preclinical models, and outlines the methodologies used in key experiments.
Introduction
Acute myeloid leukemia (AML) is a complex and heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The development of targeted therapies is crucial for improving patient outcomes. Two therapeutic agents of interest are this compound, a specific inhibitor of Interleukin-1 receptor-associated kinase 1 (IRAK1), and pacritinib, a multi-kinase inhibitor. IRAK1 is a key mediator in inflammatory signaling pathways that are often dysregulated in AML, making it a promising therapeutic target.[1][2] Pacritinib, while primarily known as a JAK2/FLT3 inhibitor, also demonstrates potent inhibitory activity against IRAK1.[1][3] This guide evaluates the preclinical evidence for both approaches in AML models.
Mechanism of Action
This compound (as a representative IRAK1 inhibitor) targets IRAK1, a serine/threonine kinase crucial for signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[2] In AML, IRAK1 is often overexpressed and constitutively active, providing a survival signal to leukemia cells.[1] Inhibition of IRAK1 can disrupt the NF-κB and p38MAPK signaling pathways, which are critical for the survival and proliferation of AML cells.[1][2]
Pacritinib is a multi-kinase inhibitor with potent activity against Janus kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), and IRAK1.[3][4] Its therapeutic effect in AML is multi-pronged. By inhibiting FLT3, it targets a frequently mutated and constitutively activated kinase in AML.[5] The inhibition of the JAK/STAT pathway addresses another critical signaling cascade in myeloid malignancies.[3] Crucially, pacritinib's inhibition of IRAK1 provides an additional mechanism to suppress leukemia cell survival, particularly in AML subtypes dependent on inflammatory signaling.[1][6]
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by IRAK1 inhibitors and pacritinib in the context of AML.
Preclinical Efficacy: A Tabulated Comparison
The following tables summarize the quantitative data from preclinical studies on the efficacy of IRAK1 inhibition and pacritinib in AML models.
Table 1: In Vitro Efficacy of IRAK1 Inhibition and Pacritinib in AML Cell Lines
| Compound/Method | Cell Line | Genetic Background | IC50 (nM) | Reference |
| IRAK1 shRNA | MOLM-14 | FLT3-ITD | N/A (Reduced Viability) | [1] |
| IRAK1 shRNA | THP-1 | MLL-AF9, NRAS mut | N/A (Reduced Viability) | [1] |
| Pacritinib | MOLM-13 | FLT3-ITD | ~32 | [1] |
| Pacritinib | MOLM-14 | FLT3-ITD | ~61 | [1] |
| Pacritinib | CMK | JAK3 mutation | 262 | [1] |
| Pacritinib | Kasumi-1 | AML1-ETO | ~100-500 | [1] |
| Pacritinib | SKNO-1 | AML1-ETO | ~100-500 | [1] |
| Pacritinib | OCI-AML5 | DNMT3A R882H | ~100-500 | [1] |
| Pacritinib | GDM-1 | - | ~100-500 | [1] |
| Pacritinib | THP1 | MLL-AF9, NRAS mut | ~100-500 | [1] |
| Pacritinib | HL-60 | - | ~100-500 | [1] |
| Pacritinib | TF-1 | JAK2 V617F | ~750-1500 | [1] |
| Pacritinib | HT-93 | - | ~750-1500 | [1] |
| Pacritinib | U937 | - | ~750-1500 | [1] |
| Pacritinib | KO52 | - | ~750-1500 | [1] |
| Pacritinib | HEL | JAK2 V617F | ~750-1500 | [1] |
Table 2: Kinase Inhibitory Profile of Pacritinib
| Kinase Target | IC50 (nM) | Reference |
| IRAK1 | 13.6 | [1] |
| JAK2 | 23 | [5] |
| FLT3 (wild-type) | 22 | [5] |
| FLT3 (D835Y) | 6 | [5] |
| CSF1R | 46 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of IRAK1 inhibition and pacritinib.
Cell Viability and Proliferation Assays
To determine the effect of IRAK1 inhibition and pacritinib on the proliferation and viability of AML cells, assays such as the MTS assay or CellTiter-Glo® are commonly used.
Western Blotting
Western blotting is utilized to assess the impact of the inhibitors on specific signaling proteins and their phosphorylation status, providing mechanistic insights.
Protocol Outline:
-
Cell Treatment and Lysis: AML cells are treated with the inhibitor or a vehicle control for a specified time. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Protein Transfer: Proteins are transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., total IRAK1, phospho-IRAK1, total STAT5, phospho-STAT5), followed by incubation with a secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate.
In Vivo Xenograft Models
To evaluate the anti-leukemic activity of these compounds in a living organism, AML xenograft models are employed.
Protocol Outline:
-
Cell Implantation: Immunodeficient mice are injected with human AML cells.
-
Tumor Establishment: Tumors are allowed to establish.
-
Treatment: Mice are treated with the inhibitor or vehicle control.
-
Efficacy Assessment: Tumor volume is measured regularly. Leukemia burden in peripheral blood or bone marrow can also be assessed by flow cytometry. Animal survival is a key endpoint.[1]
Discussion and Conclusion
The available preclinical data strongly support the therapeutic targeting of IRAK1 in acute myeloid leukemia. Genetic knockdown of IRAK1 has been shown to reduce the viability of AML cells and decrease the leukemia burden in vivo.[1]
Pacritinib emerges as a compelling agent for AML treatment due to its multi-kinase inhibitory profile. Its ability to potently inhibit not only JAK2 and FLT3 but also IRAK1 allows it to target multiple oncogenic signaling pathways simultaneously.[1][3] This is particularly advantageous in a heterogeneous disease like AML, where multiple pathways can contribute to leukemogenesis and resistance to single-agent therapies.[1] Studies have shown that a higher percentage of primary AML samples exhibit robust sensitivity to pacritinib compared to more selective FLT3 or JAK inhibitors, highlighting the importance of its IRAK1 inhibitory activity.[1]
Future studies directly comparing the efficacy and safety of highly selective IRAK1 inhibitors with multi-kinase inhibitors like pacritinib will be invaluable in defining the optimal therapeutic strategies for different AML patient populations.
References
- 1. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK1: oncotarget in MDS and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
Dual Blockade of IRAK1 and BTK Pathways: A Synergistic Strategy for B-Cell Lymphomas
A comprehensive analysis of the enhanced anti-tumor effects observed with the combination of IRAK1-IN-1 and the BTK inhibitor, ibrutinib (B1684441), in preclinical models of B-cell malignancies.
The targeted inhibition of key signaling molecules in cancer has revolutionized treatment paradigms. In B-cell lymphomas, particularly those harboring MYD88 mutations, the aberrant activation of pathways downstream of the B-cell receptor (BCR) and Toll-like receptors (TLRs) are critical for tumor cell survival and proliferation. This guide explores the synergistic anti-tumor activity achieved by the concurrent inhibition of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Bruton's Tyrosine Kinase (BTK) with the selective inhibitors this compound and ibrutinib, respectively. Preclinical evidence strongly suggests that this dual-pronged approach leads to superior efficacy compared to single-agent therapy.[1]
Mechanism of Synergy: A Two-Hit Approach to NF-κB Inhibition
In many B-cell lymphomas, especially the Activated B-cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) and Waldenström's Macroglobulinemia (WM), oncogenic mutations in the MYD88 protein lead to the constitutive activation of both the IRAK and BTK signaling pathways.[2] Both of these pathways converge on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of genes involved in inflammation, cell survival, and proliferation.
Ibrutinib, a potent and irreversible BTK inhibitor, effectively blocks the BCR signaling arm leading to NF-κB activation. However, cancer cells can often rely on the parallel IRAK signaling pathway, downstream of TLRs and the IL-1 receptor, to maintain NF-κB activity and evade apoptosis. The selective IRAK1 inhibitor, this compound (and its well-characterized analog JH-X-119-01), targets this escape route. By simultaneously blocking both kinases, the combination of this compound and ibrutinib achieves a more profound and sustained inhibition of NF-κB, leading to synergistic tumor cell killing.[1][2]
Quantitative Analysis of Synergistic Effects
The synergistic interaction between IRAK1 inhibitors and ibrutinib has been quantified in various B-cell lymphoma cell lines. The combination index (CI), a measure of drug interaction, consistently demonstrates synergy (CI < 1) for this combination.
Table 1: In Vitro Activity of JH-X-119-01 (an analog of this compound)
| Parameter | Value | Reference |
| IRAK1 IC50 | 9.3 nM | [2] |
| IRAK4 IC50 | >10 µM | [2] |
Table 2: Anti-proliferative Activity (EC50) of JH-X-119-01 in MYD88-mutated B-cell Lymphoma Cell Lines
| Cell Line | Cell Type | EC50 (µM) | Reference |
| BCWM.1 | Waldenström's Macroglobulinemia | 0.59 | [1] |
| TMD8 | ABC-DLBCL | 9.72 | [1] |
| HBL-1 | ABC-DLBCL | 12.10 | [2] |
Table 3: Combination Index (CI) for JH-X-119-01 and Ibrutinib
| Cell Line | JH-X-119-01 (µM) | Ibrutinib (nM) | Combination Index (CI) | Interpretation | Reference |
| BCWM.1 | 2.5 | 5 | < 1.0 | Synergy | [1] |
| TMD8 | 5 | 10 | < 1.0 | Synergy | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug synergy. Below are standardized protocols for key experiments to evaluate the combination of this compound and ibrutinib.
Cell Viability Assay (MTS Assay)
This assay determines the effect of the drug combination on cell proliferation and viability.
-
Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium. Incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and ibrutinib in culture medium.
-
Treatment: Treat cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 for each single agent and calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn). A CI value less than 1 indicates synergy.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay quantifies the induction of apoptosis by the drug combination.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, ibrutinib, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.
-
Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This technique is used to assess the on-target effects of the inhibitors on their respective signaling pathways.
-
Protein Extraction: Treat cells with the inhibitors for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-IRAK1, IRAK1, p-BTK, BTK, p-NF-κB p65, and a loading control (e.g., GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Conclusion and Future Directions
The combination of an IRAK1 inhibitor like this compound with a BTK inhibitor such as ibrutinib represents a promising therapeutic strategy for B-cell lymphomas, particularly those with MYD88 mutations. The strong preclinical data demonstrating synergistic tumor cell killing provides a solid rationale for the clinical evaluation of this combination therapy. Further investigation is warranted to optimize dosing schedules and to identify patient populations most likely to benefit from this dual-blockade approach. The detailed experimental protocols provided herein offer a framework for researchers to further explore and validate the synergistic potential of targeting the IRAK1 and BTK pathways.
References
Validating IRAK1 Inhibition in Primary Patient Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical mediator in inflammatory signaling pathways. While this guide aims to validate the efficacy of IRAK1 inhibitors in primary patient samples, publicly available data for a compound specifically named "IRAK1-IN-1" is limited. Therefore, this document focuses on well-characterized IRAK1 inhibitors with demonstrated activity in relevant primary cell models, offering a benchmark for evaluating novel compounds like this compound. The data presented here is compiled from preclinical studies and provides insights into the therapeutic potential of targeting IRAK1 in various diseases, particularly in hematologic malignancies.
IRAK1 Signaling Pathway
The following diagram illustrates the canonical IRAK1 signaling pathway, which is initiated by the activation of Toll-like receptors (TLRs) or the Interleukin-1 receptor (IL-1R). This activation leads to the recruitment of MyD88 and IRAK family proteins, culminating in the activation of downstream transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.
Caption: IRAK1 signaling cascade initiated by TLR/IL-1R activation.
Performance Comparison of IRAK1 Inhibitors in Primary Patient Samples
The following table summarizes the inhibitory activities of various IRAK1-targeting compounds in primary patient-derived cells, primarily from Acute Myeloid Leukemia (AML) patients. This data provides a framework for assessing the potential efficacy of novel IRAK1 inhibitors.
| Inhibitor | Target(s) | Primary Sample Type | Readout | IC50 / Effect | Reference |
| Pacritinib | IRAK1, JAK2, FLT3 | Primary AML cells | Cell Viability | Median IC50 = 90 nM | [1] |
| Primary AML cells | IRAK1 Phosphorylation | Reduced at 200 nM | [2] | ||
| Human PBMCs | Cytokine Secretion (IL-6, IL-2) | Markedly reduced | [3] | ||
| IRAK1/4 Inhibitor I | IRAK1, IRAK4 | Primary T-ALL cells | Cell Proliferation | Antiproliferative | [3] |
| MDS Progenitor Cells | Cell Proliferation | Antiproliferative | [4] | ||
| JH-X-119-01 | Covalent IRAK1 | - | Biochemical Assay | Apparent IC50 = 9 nM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are representative protocols for key experiments used to validate IRAK1 inhibitors in primary patient samples.
Isolation of Primary Cells from Patient Samples
Peripheral blood mononuclear cells (PBMCs) or bone marrow mononuclear cells (BMMCs) are isolated from patient samples (e.g., AML patient blood or bone marrow aspirates) using Ficoll-Paque density gradient centrifugation. CD34+ progenitor cells can be further enriched using magnetic-activated cell sorting (MACS) for specific applications.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic or cytostatic effect of the IRAK1 inhibitor on primary cancer cells.
-
Method:
-
Plate primary cells (e.g., 1 x 10^5 cells/well in a 96-well plate) in appropriate culture medium.
-
Treat cells with a serial dilution of the IRAK1 inhibitor (e.g., this compound, Pacritinib) or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
-
Immunoblotting for IRAK1 Phosphorylation
-
Objective: To directly assess the inhibitor's ability to block IRAK1 activation in a cellular context.
-
Method:
-
Treat primary cells with the IRAK1 inhibitor for a designated time, followed by stimulation with an IRAK1 activator (e.g., LPS or IL-1β) if necessary to induce phosphorylation.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated IRAK1 (p-IRAK1).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total IRAK1 and a loading control (e.g., GAPDH) to normalize the data.
-
Cytokine Secretion Assay
-
Objective: To measure the functional downstream effect of IRAK1 inhibition on the production of pro-inflammatory cytokines.
-
Method:
-
Culture primary cells (e.g., PBMCs) in the presence of the IRAK1 inhibitor or vehicle control.
-
Stimulate the cells with a TLR agonist (e.g., LPS) to induce cytokine production.
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Experimental Workflow for Inhibitor Validation
The following diagram outlines a typical workflow for validating the efficacy of a novel IRAK1 inhibitor in primary patient samples.
Caption: Workflow for validating IRAK1 inhibitor efficacy.
References
- 1. IRAK1 - Wikipedia [en.wikipedia.org]
- 2. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IRAK1 and IRAK4 Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective IRAK1 inhibitor, JH-X-119-01, and prominent IRAK4 inhibitors, Emavusertib (B3028269) (CA-4948) and Zimlovisertib (PF-06650833). This analysis is supported by preclinical and clinical data to inform on their therapeutic potential.
Interleukin-1 receptor-associated kinases (IRAKs) are key mediators in innate immune signaling, primarily downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Among the four members of this family, IRAK1 and IRAK4 are catalytically active serine/threonine kinases that play crucial roles in initiating inflammatory responses. Dysregulation of the IRAK signaling pathway is implicated in a variety of inflammatory diseases and cancers, making IRAK1 and IRAK4 attractive therapeutic targets.
This guide will delve into a comparative analysis of a selective IRAK1 inhibitor and two clinical-stage IRAK4 inhibitors, presenting their biochemical potency, selectivity, cellular activity, and performance in preclinical and clinical settings.
The IRAK Signaling Cascade
Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, leading to the formation of the Myddosome complex. Within this complex, IRAK4, the most upstream and essential kinase in the pathway, phosphorylates and activates IRAK1.[1][2][3] Activated IRAK1 then dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4] This culminates in the production of pro-inflammatory cytokines and chemokines.
Figure 1. Simplified IRAK signaling pathway.
Comparative Data of IRAK Inhibitors
The following tables summarize the quantitative data for the selective IRAK1 inhibitor JH-X-119-01 and the IRAK4 inhibitors Emavusertib and Zimlovisertib.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity Notes | Reference(s) |
| JH-X-119-01 | IRAK1 | 9.3 | No inhibition of IRAK4 at up to 10 µM. Off-target inhibition of YSK4 (IC50 = 57 nM) and MEK3. KINOMEScan selectivity score S(10) = 0.01 at 1 µM. | [5][6][7] |
| IRAK4 | >10,000 | [5][6][7] | ||
| Emavusertib (CA-4948) | IRAK4 | 31.7 - 57 | Over 500-fold more selective for IRAK4 compared to IRAK1. Also inhibits FLT3. Significant activity (≥50% inhibition at 1 μM) against CLK1, CLK2, CLK4, DYRK1A, DYRK1B, TrkA, TrkB, Haspin, and NEK11. | |
| IRAK1 | >15,850 | [8] | ||
| Zimlovisertib (PF-06650833) | IRAK4 | 0.2 | Highly selective for IRAK4. In a panel of 278 kinases at 200 nM, showed >70% inhibition of IRAK1, MNK2, LRRK2, CLK4, and CK1γ1. | [9] |
| IRAK1 | ~1400 | ~7,000-fold less potent against IRAK1. | [9] |
Table 2: Cellular Activity
| Compound | Cell Line(s) | Assay | EC50 / IC50 | Effect | Reference(s) |
| JH-X-119-01 | WM, DLBCL, and lymphoma cell lines with MYD88 mutation | Cell Viability | 0.59 - 9.72 µM | Moderate cytotoxic activity. | [5][6] |
| LPS-treated macrophages | Cytokine Production (IL-6, TNFα) | 10 µM | Decreased phosphorylation of NF-κB and mRNA levels of IL-6 and TNFα. | [10] | |
| Emavusertib (CA-4948) | TLR-Stimulated THP-1 Cells | Cytokine Release (TNF-α, IL-1β, IL-6, IL-8) | <250 nM | Reduction of pro-inflammatory cytokine release. | [8][11] |
| FLT3-mutated AML cell lines | Cell Viability | 150 nM (MOLM-13) | Dose-dependent decrease in cell viability. | [12] | |
| Zimlovisertib (PF-06650833) | Human PBMCs | R848-induced TNF release | 2.4 nM | Potent inhibition of TNF release. | [9] |
| Human Whole Blood | R848-induced TNF release | 8.8 nM | Potent inhibition of TNF release. | [9] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Disease Model | Dosing | Key Findings | Reference(s) |
| JH-X-119-01 | Mice | LPS-induced sepsis | 5 and 10 mg/kg | Increased survival rates (37.5% and 56.3% respectively, vs. 13.3% in control). Alleviated lung injury and reduced production of TNFα and IFNγ. | [5][13] |
| Emavusertib (CA-4948) | Mice | FLT3 wild-type and FLT3 mutated AML | 25-150 mg/kg, orally, once daily | Antileukemic activity observed. | [8] |
| Zimlovisertib (PF-06650833) | Rats | Collagen-induced arthritis | 3 mg/kg, orally, twice daily | Protected rats from arthritis. | [14] |
| Mice | Pristane-induced and MRL/lpr models of lupus | Administered in chow | Reduced circulating autoantibody levels. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of IRAK inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines the determination of a compound's IC50 value against a target kinase.
Figure 2. Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the appropriate kinase assay buffer. The final DMSO concentration should not exceed 1%.[15][16]
-
Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate (e.g., myelin basic protein), and ATP.[17]
-
Initiation: Add the test inhibitor or vehicle control to the wells and incubate for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding. Initiate the kinase reaction by adding ATP.[15][16]
-
Termination and ADP Detection: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.[15][16]
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[15][16]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[15][16]
Cellular Cytokine Release Assay
This protocol measures the ability of an inhibitor to block the production and release of pro-inflammatory cytokines from cells.
Methodology:
-
Cell Culture: Plate immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes) in a 96-well plate.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., lipopolysaccharide (LPS) or R848) to induce cytokine production.
-
Incubation: Incubate the plate for a period sufficient to allow for cytokine production and release (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each inhibitor concentration and determine the IC50 value.
In Vivo LPS-Induced Sepsis Model
This protocol assesses the in vivo efficacy of an inhibitor in a mouse model of systemic inflammation.
Figure 3. Experimental workflow for an in vivo sepsis model.
Methodology:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Inhibitor Administration: Administer the test inhibitor or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at the desired dose(s).[5][13]
-
Sepsis Induction: After a specified pre-treatment period, induce sepsis by intraperitoneally injecting a lethal or sub-lethal dose of LPS.[5][13]
-
Monitoring: Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) at regular intervals.[5][13]
-
Endpoint Analysis: At the end of the study or at specified time points, collect blood and tissues for analysis. Measure plasma levels of inflammatory cytokines and assess organ damage through histopathology.[5][13]
Clinical Development of IRAK4 Inhibitors
Both Emavusertib and Zimlovisertib have advanced into clinical trials for various indications.
Emavusertib (CA-4948) is being investigated in patients with relapsed or refractory acute myeloid leukemia (AML) and high-risk myelodysplastic syndromes (MDS).[1][9][18] In a Phase I/IIa study, Emavusertib demonstrated manageable side effects and encouraging clinical activity, particularly in patients with SF3B1 or U2AF1 mutations, which are known to drive IRAK4 overexpression.[9][18] Complete response rates of 40% in AML and 57% in high-risk MDS patients with these mutations have been observed.[9] The dual inhibition of IRAK4 and FLT3 by Emavusertib is a key aspect of its mechanism of action in these hematological malignancies.[1]
Zimlovisertib (PF-06650833) has been evaluated in patients with moderate to severe rheumatoid arthritis (RA).[2][19] A Phase II study showed that the combination of Zimlovisertib with the JAK inhibitor tofacitinib (B832) was more effective in reducing disease activity compared to tofacitinib alone.[2][19] The combination was generally well-tolerated, with a safety profile similar to tofacitinib monotherapy.[2]
Conclusion
This comparative analysis highlights the distinct profiles of the selective IRAK1 inhibitor JH-X-119-01 and the IRAK4 inhibitors Emavusertib and Zimlovisertib.
-
JH-X-119-01 demonstrates high selectivity for IRAK1 over IRAK4 and shows promise in preclinical models of sepsis and B-cell lymphomas, particularly in combination with other targeted agents.[5][6][13] Its development underscores the potential for targeting IRAK1 specifically in certain disease contexts.
-
Emavusertib exhibits potent dual inhibition of IRAK4 and FLT3, a mechanism that has shown clinical benefit in AML and MDS patients with specific genetic mutations.[1][9][18] Its clinical activity highlights the importance of targeting multiple oncogenic drivers in these cancers.
-
Zimlovisertib is a highly potent and selective IRAK4 inhibitor that has demonstrated clinical efficacy in combination with a JAK inhibitor in rheumatoid arthritis.[2][19] This suggests that targeting the IRAK4 pathway can provide additional benefit to existing anti-inflammatory therapies.
The choice between a selective IRAK1 inhibitor, a selective IRAK4 inhibitor, or a dual inhibitor will likely depend on the specific disease biology and the relative contributions of IRAK1 and IRAK4 to the pathology. Further research and clinical investigation are needed to fully elucidate the therapeutic potential of these different inhibitory strategies.
References
- 1. onclive.com [onclive.com]
- 2. Efficacy and Safety of Zimlovisertib, Ritlecitinib, and Tofacitinib, Alone and in Combination, in Patients With Moderate to Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iwmf.com [iwmf.com]
- 7. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. EHA 2022: Targeted therapy emavusertib shows encouraging activity in MDS and AML with specific mutations - ecancer [ecancer.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
- 14. Truly Novel RA Drug Passes Mid-Stage Test | MedPage Today [medpagetoday.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Targeted Therapy Emavusertib Shows Activity in Patients With MDS or AML With Specific Mutations - The ASCO Post [ascopost.com]
- 19. Zimlovisertib and Tofacitinib Combo Shows Promise in RA [medscape.com]
Assessing the Specificity of IRAK1-IN-1 in a Kinome Scan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly specific kinase inhibitors is a critical objective in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the kinome-wide specificity of a representative highly selective Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) inhibitor, JH-X-119-01, which for the purpose of this guide will be referred to as IRAK1-IN-1. Its performance is contrasted with other IRAK1-targeting compounds with different selectivity profiles to provide a clear perspective on its specificity.
Executive Summary
Kinome scan analysis reveals that this compound (JH-X-119-01) is a highly selective inhibitor of IRAK1. At a concentration of 1 µM, it demonstrates minimal off-target activity, binding to only two other kinases, YSK4 and MEK3, out of a panel of 468 kinases. This exceptional selectivity distinguishes it from broader-spectrum inhibitors like Pacritinib, which targets multiple kinases including JAK2 and FLT3 in addition to IRAK1, and dual IRAK1/IRAK4 inhibitors such as HS-243. The high specificity of this compound suggests a lower potential for off-target related side effects, making it a valuable tool for dissecting the specific roles of IRAK1 in cellular signaling and a promising candidate for therapeutic development.
Kinome Scan Data Comparison
The following table summarizes the kinome scan data for this compound and two comparator compounds, Pacritinib (a multi-kinase inhibitor) and HS-243 (a dual IRAK1/IRAK4 inhibitor). The data highlights the distinct selectivity profiles of these inhibitors.
| Inhibitor | Primary Target(s) | Screening Concentration | Number of Kinases Screened | Key Off-Targets (% Inhibition or IC50) | Reference(s) |
| This compound (JH-X-119-01) | IRAK1 (IC50: 9 nM) | 1 µM | 468 | YSK4 (IC50: 57 nM), MEK3 | [1][2] |
| Pacritinib | JAK2, FLT3, IRAK1 | 100 nM | 439 | JAK2 (IC50: 6.0 nM), FLT3 (IC50: 14.8 nM), c-fms (IC50: 39.5 nM) | [3] |
| HS-243 | IRAK1, IRAK4 | Not specified | 468 | TAK1, CLK4, DYRK1B (21- to 105-fold less sensitive than IRAK1/4) | [4] |
Experimental Protocols
KINOMEscan™ Assay
The kinome scan data presented in this guide was generated using the KINOMEscan™ platform (DiscoverX). This assay provides a quantitative measure of the interaction between a test compound and a large panel of kinases.
Methodology:
-
Assay Principle: The KINOMEscan™ assay is a competition-based binding assay. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Procedure:
-
A DNA-tagged kinase, an immobilized ligand, and the test compound are combined.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the associated DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis: The results are typically reported as the percentage of the kinase that is inhibited by the test compound at a specific concentration, or as a dissociation constant (Kd) or IC50 value determined from a dose-response curve. A lower value indicates a stronger interaction between the compound and the kinase.
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iwmf.com [iwmf.com]
- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of IRAK1 Inhibition In Vivo: A Comparative Guide
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) inhibition. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the IRAK1 signaling pathway. The guide summarizes key experimental data, details relevant protocols, and visualizes the underlying biological and experimental frameworks.
The Role of IRAK1 in Inflammatory Signaling
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine-threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[1][2][3] These pathways are fundamental to the innate immune system's response to pathogens and cellular damage. Upon activation of TLRs or IL-1Rs, IRAK1 is recruited to the receptor complex, where it becomes phosphorylated and activated.[1][2] This activation initiates a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][2][4] Dysregulation of IRAK1 signaling is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.[3][5][6][7][8]
Comparative Analysis of IRAK1 Inhibitors In Vivo
While a specific compound designated "IRAK1-IN-1" is not extensively documented in the available literature, several small molecule inhibitors of IRAK1 have been evaluated in preclinical in vivo models of inflammation. This section compares the efficacy of representative IRAK1 inhibitors.
| Inhibitor | Animal Model | Key Findings | Reference |
| Pacritinib | Mouse model of non-alcoholic steatohepatitis (NASH) | Significantly reduced plasma CK-18 fragments (a marker of liver cell necrosis) compared to vehicle control. | [9] |
| Human primary mononuclear cells (in vitro, but clinically relevant) | Markedly reduced levels of inflammatory cytokines sIL-17A, sIL-2, and sIL-6. Blocked LPS-induced inflammatory cytokine production in normal human monocytes. | [6][9] | |
| IRAK1/4 Inhibitor I | B6.lpr mouse model of Systemic Lupus Erythematosus (SLE) | Significantly mitigated inflammatory response and renal injury. Decreased NF-κB phosphorylation in peripheral blood mononuclear cells (PBMCs). | [6][9] |
| Thymoquinone | In vivo and in vitro models | Demonstrated anti-inflammatory activities through IRAK1 inhibition. | [9] |
| JH-X-119-01 | B-cell lymphomas | Shows promise as a covalent IRAK1 inhibitor. | [4][10] |
| Genetic Knockout (IRAK1-/-) | Mouse model of polymicrobial sepsis | Significantly increased survival rate compared to wild-type mice (mortality reduced from 85% to 35%). Reduced plasma levels of IL-6 and IL-10 at 6 hours post-sepsis induction. | [6][9] |
| LPS-challenged mice | Significantly reduced liver and kidney damage, including less neutrophil infiltration and tubular changes. | [6][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are representative protocols for key experiments cited in the literature for evaluating IRAK1 inhibitors.
1. Lipopolysaccharide (LPS)-Induced Endotoxemia Model
-
Objective: To evaluate the effect of an IRAK1 inhibitor on the systemic inflammatory response to a bacterial endotoxin.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Administer the IRAK1 inhibitor (e.g., Pacritinib) or vehicle control via a clinically relevant route (e.g., oral gavage) at a predetermined dose.
-
After a specified pre-treatment period (e.g., 1 hour), challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg).
-
Monitor animals for signs of distress and mortality over a defined period (e.g., 48 hours).
-
At a specific time point post-LPS challenge (e.g., 2, 6, or 24 hours), collect blood samples via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6) using ELISA.
-
Harvest tissues (e.g., liver, lung, kidney) for histological analysis of inflammation and tissue damage (e.g., H&E staining) and for measuring inflammatory markers (e.g., myeloperoxidase activity for neutrophil infiltration).
-
2. Collagen-Induced Arthritis (CIA) Model
-
Objective: To assess the therapeutic potential of an IRAK1 inhibitor in a model of rheumatoid arthritis.
-
Animal Model: DBA/1 mice, 8-10 weeks old.
-
Procedure:
-
Induce arthritis by immunizing mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on day 0, followed by a booster immunization on day 21.
-
Begin treatment with the IRAK1 inhibitor or vehicle control upon the first signs of arthritis (typically around day 21-25).
-
Administer the compound daily via a suitable route (e.g., oral gavage).
-
Monitor the development and severity of arthritis by scoring the paws for erythema and swelling (e.g., on a scale of 0-4 per paw).
-
Measure paw thickness using a caliper.
-
At the end of the study (e.g., day 35), collect serum for analysis of inflammatory cytokines and anti-collagen antibodies.
-
Harvest paws for histological assessment of joint inflammation, cartilage destruction, and bone erosion.
-
Visualizations
IRAK1 Signaling Pathway
Caption: IRAK1 signaling cascade and point of inhibition.
In Vivo Experimental Workflow for IRAK1 Inhibitor Validation
Caption: Workflow for in vivo validation of IRAK1 inhibitors.
References
- 1. IRAK1 - Wikipedia [en.wikipedia.org]
- 2. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Pharmacokinetic Properties of IRAK1 Inhibitors: JH-X-119-01 and Pacritinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of two inhibitors of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1): JH-X-119-01, a highly selective covalent inhibitor, and Pacritinib, a multi-kinase inhibitor with activity against IRAK1. This comparison is supported by available preclinical experimental data to aid in the evaluation of these compounds for further research and development.
Introduction to IRAK1 and its Inhibition
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of IRAK1 signaling is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[3][4] Small molecule inhibitors targeting IRAK1, such as JH-X-119-01 and Pacritinib, have shown potential in preclinical and clinical studies. Understanding their pharmacokinetic profiles is essential for predicting their behavior in vivo and optimizing their therapeutic application.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for JH-X-119-01 and Pacritinib based on preclinical studies. It is important to note that the data for JH-X-119-01 is limited to an intravenous study in an unspecified in vivo model, as reported in a conference abstract.[5] In contrast, more extensive preclinical data is available for Pacritinib.
| Pharmacokinetic Parameter | JH-X-119-01 | Pacritinib |
| Route of Administration | Intravenous (IV)[5] | Oral (PO) |
| Half-life (t½) | 1.61 hours[5] | Mouse: 5.6 h, Rat: 6.0 h, Dog: 4.6 h[1] |
| Maximum Concentration (Cmax) | 9.95 µM[5] | Not directly comparable due to different administration routes. Following oral administration of 200mg twice daily in humans, the mean Cmax at steady-state was 8.4 mg/L. |
| Time to Cmax (Tmax) | Not applicable (IV) | ~4-5 hours (in humans) |
| Clearance (CL) | 18.84 mL/min/kg[5] | Mouse: 8.0 L/h/kg, Rat: 1.6 L/h/kg, Dog: 1.6 L/h/kg[1] |
| Volume of Distribution (Vd) | Not reported | Mouse: 14.2 L/kg, Rat: 7.9 L/kg, Dog: 8.5 L/kg[1] |
| Oral Bioavailability | Not reported | Mouse: 39%, Rat: 10%, Dog: 24%[1] |
| Plasma Protein Binding | Not reported | 98.8% (in human plasma) |
| Primary Metabolism | Not reported | Primarily mediated by CYP3A4[1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the cited pharmacokinetic experiments.
Pharmacokinetic Analysis of JH-X-119-01 (Representative Protocol)
As a detailed published protocol for the in vivo pharmacokinetic study of JH-X-119-01 is not available, a representative protocol for an intravenous pharmacokinetic study in mice is described below, based on standard methodologies.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. Animals are acclimatized for at least one week before the experiment.
-
Dosing: JH-X-119-01 is formulated in a vehicle suitable for intravenous administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline). A single intravenous bolus dose is administered via the tail vein.
-
Blood Sampling: Serial blood samples (approximately 30-50 µL) are collected from the submandibular or saphenous vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of JH-X-119-01 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin to determine pharmacokinetic parameters including half-life (t½), maximum concentration (Cmax), area under the concentration-time curve (AUC), and clearance (CL).
Pharmacokinetic and Metabolism Analysis of Pacritinib
The following protocols are based on published studies of Pacritinib's pharmacokinetics and metabolism.[1]
-
In Vitro Metabolism:
-
Microsomal Stability: Pacritinib is incubated with mouse and human liver microsomes in the presence of NADPH. The reaction is stopped at various time points, and the remaining concentration of Pacritinib is quantified by LC-MS/MS to determine its metabolic stability.
-
Metabolite Identification: Following incubation with liver microsomes, samples are analyzed by high-resolution mass spectrometry to identify the major metabolites. In vitro studies with human liver microsomes identified four major metabolites: M1 (oxidation), M2 (dealkylation), M3 (oxidation), and M4 (reduction).[1]
-
CYP450 Reaction Phenotyping: Pacritinib is incubated with a panel of recombinant human cytochrome P450 enzymes to identify the specific isoforms responsible for its metabolism. These studies have shown that CYP3A4 is the primary enzyme responsible for Pacritinib metabolism.[1]
-
-
In Vivo Pharmacokinetics in Preclinical Species (Mouse, Rat, Dog):
-
Animals: Studies are conducted in various species, including mice, rats, and dogs, to assess inter-species differences in pharmacokinetics.[1]
-
Dosing: Pacritinib is administered both intravenously and orally to determine its absolute oral bioavailability.
-
Sample Collection and Analysis: Serial blood samples are collected, and plasma concentrations are determined by a validated LC-MS/MS method. Urine and feces are also collected in mass balance studies to determine the routes of excretion.[1]
-
Pharmacokinetic Analysis: Data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.
-
-
Bioanalytical Method for Pacritinib Quantification in Plasma:
-
Sample Preparation: A protein precipitation method is typically used. An internal standard is added to the plasma samples, followed by a precipitating agent (e.g., acetonitrile). The samples are vortexed and centrifuged, and the supernatant is analyzed.
-
Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate Pacritinib and its metabolites from endogenous plasma components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection and quantification.
-
Conclusion
This guide provides a comparative overview of the pharmacokinetic properties of the IRAK1 inhibitors JH-X-119-01 and Pacritinib. While JH-X-119-01 shows promise as a selective IRAK1 inhibitor, the currently available pharmacokinetic data is limited. Pacritinib, a multi-kinase inhibitor, has a more extensively characterized pharmacokinetic profile across multiple preclinical species and in humans. The provided data and experimental protocols offer a foundation for researchers to design and interpret further studies aimed at understanding and optimizing the therapeutic potential of IRAK1 inhibitors.
References
- 1. First-in-Class, Dual Degraders of IRAK 1 and IRAK 4 for MyD88-Mutant Blood Cancers - Innovations [innovations.dana-farber.org]
- 2. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. books.rsc.org [books.rsc.org]
- 5. login.medscape.com [login.medscape.com]
Unveiling the Selectivity Profile of IRAK1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the reported selectivity of IRAK1 inhibitors, with a focus on available data for IRAK1-IN-1 and other well-characterized molecules. While comprehensive kinase screening data for this compound is not publicly available, this guide leverages data from other selective IRAK1 inhibitors to provide a framework for evaluating kinase inhibitor specificity.
This compound: A Focus on Cellular Activity
This compound is described as an orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). Its activity has been primarily characterized in cellular assays, where it has been shown to inhibit the release of the pro-inflammatory cytokine IL-6 in mouse J774A.1 and human THP-1 cell lines.
| Compound | Cell Line | Assay | IC50 |
| This compound | J774A.1 (mouse) | IL-6 Release | 4.57 µM |
| This compound | THP-1 (human) | IL-6 Release | 6.51 µM |
This table summarizes the reported cellular activity of this compound.
The absence of a broad kinase selectivity profile for this compound in the public domain makes a direct comparison of its cross-reactivity with other kinases challenging. To illustrate the principles of kinase selectivity and provide a benchmark for comparison, this guide presents data from other extensively profiled IRAK1 inhibitors.
Comparative Kinase Selectivity: A Look at Other IRAK1 Inhibitors
To provide context for the expected selectivity of an IRAK1 inhibitor, we present data from two other inhibitors, JH-X-119-01 and Pacritinib, for which comprehensive kinase screening data is available.
JH-X-119-01: A Highly Selective Covalent Inhibitor
JH-X-119-01 is a potent and highly selective covalent inhibitor of IRAK1. A KINOMEScan selectivity screen against a panel of kinases demonstrated its remarkable specificity.
| Kinase | Method | Result (at 1 µM) | IC50 |
| IRAK1 | Biochemical Assay | - | 9 nM |
| IRAK4 | Biochemical Assay | No inhibition | > 10 µM |
| YSK4 | KINOMEScan | Off-target inhibition | 57 nM |
| MEK3 | KINOMEScan | Off-target inhibition | Not determined |
This table highlights the high selectivity of JH-X-119-01 for IRAK1, with only two other kinases showing significant inhibition in a broad kinase screen.[1]
Pacritinib: A Multi-Kinase Inhibitor with Potent IRAK1 Activity
Pacritinib, originally developed as a JAK2/FLT3 inhibitor, was later identified as a potent inhibitor of IRAK1.[2] Kinome-wide screening revealed its activity against multiple kinases.
| Kinase | IC50 |
| IRAK1 | 6 nM |
| IRAK4 | 177 nM |
| JAK2 | - |
| FLT3 | - |
This table shows the multi-kinase inhibitory profile of Pacritinib, which includes potent inhibition of IRAK1.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize IRAK1 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitor's potency.
Materials:
-
Recombinant human IRAK1 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase assay buffer
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of measuring luminescence
Protocol:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the kinase assay buffer, recombinant IRAK1 enzyme, and the kinase substrate.
-
Add the test inhibitor dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay for IRAK1 Inhibition (Western Blot for Phospho-IRAK1)
This method assesses the ability of an inhibitor to block the phosphorylation of IRAK1 in a cellular context, a key step in its activation.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other TLR agonist
-
Test inhibitor (e.g., this compound)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-IRAK1, anti-total-IRAK1, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Protocol:
-
Culture THP-1 cells to the desired density.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes to induce IRAK1 phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-IRAK1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total IRAK1 and the loading control to normalize the data.
-
Quantify the band intensities to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in IRAK1 signaling and the experimental procedures used to study them can aid in understanding the mechanism of action of IRAK1 inhibitors.
Figure 1. Simplified IRAK1 signaling pathway.
References
Unlocking Therapeutic Potential: A Comparative Guide to IRAK1 Inhibition in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) has emerged as a critical node in inflammatory signaling pathways, making it a compelling target for therapeutic intervention in a host of diseases, including cancer and autoimmune disorders. As a serine-threonine kinase, IRAK1 is a key mediator downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), pivotal for activating the NF-κB and MAPK signaling cascades that drive the expression of pro-inflammatory genes.[1][2] Dysregulation of this pathway is a hallmark of numerous pathologies, underscoring the urgent need for effective and specific inhibitors.
This guide provides a comparative analysis of the therapeutic potential of IRAK1 inhibition in preclinical settings. Due to the limited public information on a compound specifically named "IRAK1-IN-1," this document will focus on two well-characterized inhibitors to illustrate the validation process: the multi-kinase inhibitor Pacritinib (B611967) , which exhibits potent IRAK1 inhibitory activity, and the dual IRAK-1/4 Inhibitor I . By examining their performance in relevant preclinical models, we aim to provide a framework for evaluating novel IRAK1-targeted therapies.
The IRAK1 Signaling Cascade: A Central Inflammatory Pathway
The activation of IRAK1 is a tightly regulated process initiated by the binding of pathogen-associated molecular patterns (PAMPs) or cytokines to TLRs or IL-1Rs. This event triggers the recruitment of the adaptor protein MyD88, forming a complex that includes IRAK4. IRAK4 then phosphorylates and activates IRAK1, which subsequently autophosphorylates and dissociates from the receptor complex to interact with TRAF6. This interaction is a crucial step for downstream signaling, leading to the activation of transcription factors that orchestrate the inflammatory response.[3]
Comparative Efficacy of IRAK1 Inhibitors in Preclinical Models
The therapeutic utility of targeting IRAK1 has been demonstrated in a variety of preclinical models, ranging from hematological malignancies to solid tumors and inflammatory conditions. Below is a summary of the performance of Pacritinib and IRAK-1/4 Inhibitor I in these models.
| Inhibitor | Preclinical Model | Key Findings | Reference |
| Pacritinib | Acute Myeloid Leukemia (AML) Xenograft | Significant reduction in leukemia burden. | [4] |
| Hepatocellular Carcinoma (HCC) Xenograft | In combination with vinblastine, improved tumor growth inhibition and survival. | [2] | |
| Liver Fibrosis (Mouse Model) | Significantly reduced fibrotic areas in the liver. | [5] | |
| IRAK-1/4 Inhibitor I | Hepatocellular Carcinoma (HCC) Xenograft | Significantly reduced tumor volume and weight. | [2] |
| Melanoma Xenograft (Mouse Model) | In combination with vinblastine, improved tumor growth inhibition and survival. | [2] | |
| Acute Myeloid Leukemia (AML) | In combination with a Bcl-2 inhibitor or vinblastine, reduced tumor burden and prolonged survival. | [2] |
In Vitro Potency and Selectivity
A critical aspect of drug development is the characterization of a compound's potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Inhibitor | Target | IC50 (nM) | Reference |
| Pacritinib | IRAK1 | <20 | [4] |
| JAK2 | 23 | [6] | |
| FLT3 | 21 | [6] | |
| IRAK-1/4 Inhibitor I | IRAK1 | 300 | [1] |
| IRAK4 | 200 | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of preclinical research. Below are methodologies for key experiments cited in this guide.
Western Blot for IRAK1 Phosphorylation
This protocol is designed to assess the target engagement of an IRAK1 inhibitor by measuring the phosphorylation status of IRAK1 in cultured cells.
1. Cell Culture and Treatment:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat cells with the IRAK1 inhibitor at various concentrations or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 15-30 minutes to induce IRAK1 phosphorylation.[1]
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.[1]
3. Western Blotting:
-
Separate equal amounts of protein on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated IRAK1 (p-IRAK1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe for total IRAK1 and a loading control (e.g., GAPDH) to normalize the data.[1]
In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of an IRAK1 inhibitor in a mouse xenograft model.
1. Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 SMMU-7721 hepatocellular carcinoma cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[7]
2. Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer the IRAK1 inhibitor (e.g., IRAK-1/4 Inhibitor I) or vehicle control via a clinically relevant route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[7]
3. Efficacy Evaluation:
-
Measure tumor volume and mouse body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers).
-
Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.[7]
LPS-Induced Sepsis Model in Mice
This model is used to assess the anti-inflammatory properties of an IRAK1 inhibitor in a systemic inflammation model.
1. Animal Model and Treatment:
-
Use age- and sex-matched mice (e.g., C57BL/6).
-
Administer the IRAK1 inhibitor or vehicle control (e.g., via intraperitoneal injection) prior to the inflammatory challenge.
2. Induction of Sepsis:
-
Inject mice with a lethal or sub-lethal dose of LPS (e.g., 20 mg/kg, intraperitoneally) to induce a systemic inflammatory response.[8]
3. Outcome Measures:
-
Survival: Monitor the survival of the mice over a period of several days.[8]
-
Cytokine Analysis: Collect blood samples at various time points after LPS injection to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.[9]
-
Histopathology: Harvest organs (e.g., lungs, liver) for histological analysis to assess tissue damage and inflammation.
Logical Framework for Preclinical Validation
The validation of a therapeutic candidate like an IRAK1 inhibitor follows a logical progression from in vitro characterization to in vivo efficacy studies.
Conclusion
The preclinical data for IRAK1 inhibitors like Pacritinib and IRAK-1/4 Inhibitor I provide a strong rationale for the continued development of therapeutics targeting this pathway. The evidence from both in vitro and in vivo models demonstrates that inhibition of IRAK1 can effectively modulate inflammatory responses and impede cancer progression. For researchers and drug developers, the key to advancing novel IRAK1 inhibitors lies in a systematic evaluation of their potency, selectivity, and efficacy in well-characterized preclinical models. The experimental protocols and validation framework presented in this guide offer a comprehensive approach to assessing the therapeutic potential of the next generation of IRAK1-targeted drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pilot study of the antifibrotic effects of the multikinase inhibitor pacritinib in a mouse model of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeting interleukin-1 receptor-associated kinase 1 for human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. meliordiscovery.com [meliordiscovery.com]
Comparative Analysis of IRAK1 Inhibition in Cancer Subtypes: A Focus on IRAK-1/4 Inhibitor I
A comparative guide for researchers, scientists, and drug development professionals.
Initial Inquiry and an Important Note on "IRAK1-IN-1"
Our initial objective was to conduct a comparative study on the impact of a compound referred to as "this compound" across various cancer subtypes. However, a comprehensive search of scientific literature, chemical databases, and commercial suppliers yielded no specific data for a molecule with this designation.
Therefore, this guide has been adapted to focus on a well-characterized and commercially available alternative: IRAK-1/4 Inhibitor I . This compound potently inhibits both IRAK1 and IRAK4, key kinases in inflammatory signaling pathways frequently dysregulated in cancer.[1][2][3] This guide will provide a comparative overview of its effects on different cancer cell lines, supported by experimental data and detailed protocols.
Introduction to IRAK1 and Its Role in Cancer
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a serine/threonine kinase that plays a critical role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4][5][6] These pathways are central to the innate immune system and inflammatory responses. In numerous cancers, IRAK1 is overexpressed and its signaling is hyperactivated, contributing to tumor growth, metastasis, and resistance to therapy.[4][7] This makes IRAK1 a compelling target for cancer drug development.[4]
IRAK-1/4 Inhibitor I: A Dual Inhibitor of IRAK1 and IRAK4
IRAK-1/4 Inhibitor I is a benzimidazole (B57391) compound that effectively inhibits both IRAK1 and IRAK4.[3] Its dual activity is significant as IRAK4 is an upstream activator of IRAK1.[4]
Biochemical Potency of IRAK-1/4 Inhibitor I
| Target | IC50 Value |
| IRAK1 | 0.3 µM[1][2] |
| IRAK4 | 0.2 µM[1][2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Comparative Impact of IRAK-1/4 Inhibitor I on Cancer Subtypes
The following table summarizes the reported effects of IRAK-1/4 Inhibitor I on various cancer cell lines, providing a comparative view of its anti-cancer activity.
| Cancer Subtype | Cell Line(s) | Observed Effects | Reference(s) |
| Hepatocellular Carcinoma (HCC) | Not specified | Impeded proliferation and migration. Reduced tumor volume and weight in a xenograft model. | [8] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Not specified | Induced apoptosis. | [8] |
| Melanoma | Not specified | Enhanced killing of cancer cells when combined with chemotherapy. | [8] |
| Triple-Negative Breast Cancer (TNBC) | Not specified | When co-administered with paclitaxel, it restored sensitivity to the chemotherapy and induced massive apoptosis. | [8] |
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by IRAK1 inhibition is the NF-κB pathway, which is crucial for inflammation and cell survival.
IRAK1 Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Interleukin-1 Receptor-Associated Kinase 1 in Cancer Metastasis and Therapeutic Resistance: Mechanistic Insights and Translational Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK1 - Wikipedia [en.wikipedia.org]
- 6. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Irak1-IN-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Potent Kinase Inhibitor
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent chemical compounds like Irak1-IN-1 are paramount to ensuring laboratory safety and environmental protection. This compound, an inhibitor of interleukin-1 receptor-associated kinase 1 (IRAK1) and IRAK4, requires strict disposal protocols due to its inherent hazardous properties. This guide provides a procedural, step-by-step framework for its proper disposal.
Hazard Profile and Immediate Safety Precautions
Based on its Safety Data Sheet (SDS), this compound (also known as IRAK-1/4 Inhibitor) is classified with significant health hazards.[1] It is crucial to handle this compound and its waste with appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles or a face shield, and a lab coat. All handling of the compound and its waste should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Summary of Hazard Classifications for this compound:
| Hazard Classification | GHS Pictogram | Description |
| Acute Toxicity - Oral (Category 3) | 💀 | H301: Toxic if swallowed.[1] |
| Skin Irritation (Category 2) | ❗ | H315: Causes skin irritation.[1] |
| Serious Eye Irritation (Category 2A) | ❗ | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | ❗ | H335: May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it and all contaminated materials as hazardous chemical waste. Disposal must be conducted in accordance with all applicable federal, state, and local regulations. Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[2][3]
Step 1: Waste Segregation at the Point of Generation
Properly segregate waste as soon as it is generated to prevent accidental mixing with incompatible materials.[4]
-
Solid Waste: This category includes:
-
Liquid Waste: This category includes:
-
Any stock solutions or experimental solutions containing this compound (e.g., in DMSO).[4]
-
Solvents used to rinse contaminated glassware.
-
Step 2: Containment and Labeling
Use designated, compatible containers for each waste stream.
-
Containers: All hazardous waste must be stored in containers that are in good condition, compatible with the chemical, and have secure, leak-proof closures.[2][6] Plastic containers are often preferred.[7]
-
Labeling: Clearly label each waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[8] The label should also include the date when waste was first added to the container.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[6][7][9]
-
Location: The SAA must be at or near the point of generation and away from sinks or floor drains.[7][10]
-
Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to prevent the spread of material in the event of a leak.[11]
-
Segregation: Ensure that incompatible waste types are stored separately within the SAA.[6][10]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., six to twelve months), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4][7][10]
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company arranged by your EHS office.[8]
Step 5: Spill Management
In the event of a spill, restrict access to the area and ensure it is well-ventilated. Wearing appropriate PPE, manage the spill as follows:
-
Solid Spills: Carefully sweep or vacuum the material, avoiding dust generation.
-
Liquid Spills: Absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Cleanup: Collect all contaminated materials and the absorbent into a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and collect the decontamination materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe segregation and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. acs.org [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Irak1-IN-1
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Irak1-IN-1, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 1. Given its biological activity, this compound should be handled with a high degree of caution to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on safety data for similar compounds, this compound is classified as toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Adherence to stringent PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Various Laboratory Activities
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or non-absorbent dedicated lab coat. - Ventilation: Certified chemical fume hood or powder containment hood[2]. |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves[2]. - Eye Protection: Chemical splash goggles or a face shield for splash risks[2]. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood[2][3]. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields[2][3]. - Lab Coat: Standard laboratory coat. - Ventilation: Class II biological safety cabinet[2]. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles[2]. - Lab Coat: Standard laboratory coat. |
Operational Plan: From Receipt to Disposal
A systematic approach is essential for the safe management of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks[3].
-
Confirm the recommended storage conditions on the product vial or datasheet. Typically, potent kinase inhibitors are stored at -20°C[3].
-
Store in a clearly labeled, designated, and secure location away from incompatible materials[3].
2. Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area[2].
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols[2][3].
-
Avoid Contamination: Use dedicated equipment (spatulas, glassware). If not possible, thoroughly decontaminate equipment after use[2].
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves are worn[2].
3. Disposal Plan:
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations[4][5].
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials. Place these items in a designated, sealed, and clearly labeled hazardous waste container[3][5].
-
Liquid Waste: Collect unused solutions in a designated, sealed, and leak-proof hazardous liquid waste container. Do not pour down the drain[3][5].
-
Spill Clean-up: In case of a spill, restrict access to the area. Wear appropriate PPE. Absorb liquid spills with an inert material. Carefully sweep up solid spills to avoid dust generation. Collect all contaminated materials in a sealed, labeled hazardous waste container[5].
Experimental Workflow
The following diagram outlines a typical workflow for the safe handling of this compound during a cell-based assay.
Caption: Workflow for the safe handling of this compound.
Signaling Pathway Context
This compound is an inhibitor of IRAK1, a key kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Upon ligand binding to these receptors, a signaling complex is formed, leading to the activation of IRAK1. Activated IRAK1 then participates in a cascade that results in the activation of transcription factors like NF-κB, which drives the expression of pro-inflammatory genes[6][7]. By inhibiting IRAK1, this compound can block these inflammatory responses.
Caption: Simplified IRAK1 signaling pathway and the point of inhibition.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK1 - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
